molecular formula C8H8O4 B1597192 Methyl 5-formyl-2-methylfuran-3-carboxylate CAS No. 81661-26-9

Methyl 5-formyl-2-methylfuran-3-carboxylate

Cat. No.: B1597192
CAS No.: 81661-26-9
M. Wt: 168.15 g/mol
InChI Key: WINMHOHYPKKTEM-UHFFFAOYSA-N
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Description

Methyl 5-formyl-2-methylfuran-3-carboxylate is a useful research compound. Its molecular formula is C8H8O4 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 5-formyl-2-methylfuran-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 5-formyl-2-methylfuran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-formyl-2-methylfuran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-formyl-2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O4/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINMHOHYPKKTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381562
Record name methyl 5-formyl-2-methylfuran-3-carboxylate
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81661-26-9
Record name methyl 5-formyl-2-methylfuran-3-carboxylate
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Record name methyl 5-formyl-2-methylfuran-3-carboxylate
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Foundational & Exploratory

A Technical Guide to Methyl 5-formyl-2-methylfuran-3-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of Methyl 5-formyl-2-methylfuran-3-carboxylate, a heterocyclic building block with significant potential in organic synthesis and drug discovery. It is intended for researchers, chemists, and professionals in the field of drug development who require detailed information on the compound's properties, synthesis, and utility.

Introduction: The Furan Scaffold as a Privileged Structure

Heterocyclic compounds are the cornerstone of medicinal chemistry, and among them, the furan ring system holds a place of distinction. Often derived from biomass, furan-containing molecules are integral to numerous natural products and pharmacologically active agents. Their unique electronic properties and conformational flexibility make them valuable scaffolds in the design of novel therapeutics. Furan derivatives have demonstrated a wide spectrum of biological activities, including roles as antimycobacterial agents and in the development of compounds with cytotoxic effects against various cancer cell lines.[1][2] The strategic functionalization of the furan core allows for the fine-tuning of these biological activities and the creation of diverse chemical libraries for screening.

Methyl 5-formyl-2-methylfuran-3-carboxylate (CAS No. 81661-26-9) is a prime example of such a functionalized scaffold. As a bifunctional molecule, it possesses both an electrophilic aldehyde group at the C5 position and a nucleophilically susceptible methyl ester at the C3 position. These reactive handles make it an exceptionally versatile intermediate for constructing more complex molecular architectures, positioning it as a compound of high interest for synthetic and medicinal chemists.

Physicochemical and Molecular Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and computed properties for Methyl 5-formyl-2-methylfuran-3-carboxylate are summarized below.

PropertyValueSource
Molecular Formula C₈H₈O₄[3][4]
Molecular Weight 168.15 g/mol [3][4]
CAS Number 81661-26-9[3][4][5]
Appearance Yellow solid[3]
Topological Polar Surface Area (TPSA) 56.51 Ų[4]
LogP (calculated) 1.18712[4]
Hydrogen Bond Donors 0[4]
Hydrogen Bond Acceptors 4[4]
Rotatable Bonds 2[4]
SMILES O=C(C1=C(C)OC(C=O)=C1)OC[4]

Synthesis Protocol: Vilsmeier-Haack Formylation

The introduction of a formyl group onto an electron-rich aromatic or heterocyclic ring is a classic transformation in organic synthesis. For Methyl 5-formyl-2-methylfuran-3-carboxylate, a robust and high-yielding synthesis is achieved via the Vilsmeier-Haack reaction.

Principle and Rationale

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium ion. The electron-rich furan ring of the starting material, Methyl 2-methylfuran-3-carboxylate, acts as a nucleophile, attacking the Vilsmeier reagent. The substitution occurs preferentially at the C5 position, which is the most electronically activated site for electrophilic attack on this particular furan scaffold. A subsequent hydrolysis step during aqueous workup liberates the desired aldehyde. This method is favored for its reliability, high efficiency, and use of readily available commercial reagents.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic methods.[3]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (DMF) (678.57 mg, 9.28 mmol).

  • Formation of Vilsmeier Reagent: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.09 g, 7.14 mmol) dropwise to the DMF with vigorous stirring. Maintain the temperature at 0°C.

  • Substrate Addition: After stirring for 15 minutes at 0°C, add Methyl 2-methylfuran-3-carboxylate (1.0 g, 7.14 mmol) to the mixture.

  • Reaction: Remove the ice bath and heat the reaction mixture to 100°C. Maintain this temperature with stirring for 3 hours.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture and pour it onto 20 g of crushed ice. Adjust the pH to 8 by the slow addition of a 10% aqueous sodium hydroxide (NaOH) solution, ensuring the temperature remains between 0-10°C.

  • Isolation and Purification: The product will precipitate as a solid. Collect the solid by filtration. Wash the filter cake with deionized water (3 x 5.0 mL) and dry it in vacuo to yield Methyl 5-formyl-2-methylfuran-3-carboxylate as a yellow solid (Expected Yield: ~83%).[3]

Synthesis Workflow Diagram

Synthesis_Workflow DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (In Situ) DMF->Vilsmeier_Reagent 0°C POCl3 POCl3 POCl3->Vilsmeier_Reagent 0°C Reaction_Mixture Reaction at 100°C Vilsmeier_Reagent->Reaction_Mixture Starting_Material Methyl 2-methylfuran- 3-carboxylate Starting_Material->Reaction_Mixture Electrophilic Attack Final_Product Methyl 5-formyl-2- methylfuran-3-carboxylate Reaction_Mixture->Final_Product Hydrolysis & Workup

Caption: Vilsmeier-Haack synthesis of the target compound.

Structural Elucidation and Characterization

Confirmation of the chemical structure is a critical, self-validating step in any synthesis. Spectroscopic methods provide unambiguous evidence of a compound's identity and purity.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for confirming the presence of the formyl group and the substitution pattern on the furan ring. The reported ¹H NMR data for Methyl 5-formyl-2-methylfuran-3-carboxylate is consistent with the expected structure.[3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.56Singlet1HAldehyde proton (-CHO)
7.47Singlet1HFuran ring proton (C4-H)
3.87Singlet3HMethyl ester protons (-OCH₃)
2.69Singlet3HFuran methyl protons (-CH₃)

Solvent: DMSO-d₆, Frequency: 400 MHz

The downfield singlet at 9.56 ppm is characteristic of an aldehyde proton. The singlet at 7.47 ppm confirms the presence of a single proton on the furan ring, consistent with substitution at the 2, 3, and 5 positions. The singlets at 3.87 ppm and 2.69 ppm correspond to the methyl ester and the methyl group attached to the furan ring, respectively.

Reactivity and Potential in Drug Development

The synthetic utility of Methyl 5-formyl-2-methylfuran-3-carboxylate stems from its two distinct reactive sites. This bifunctionality allows for orthogonal chemical modifications, making it an ideal starting point for generating a library of derivatives for structure-activity relationship (SAR) studies.

  • The Aldehyde Group: This group is a versatile handle for various transformations, including reductive amination to form secondary amines, Wittig reactions to generate alkenes, and oxidation to a carboxylic acid. These reactions are fundamental in medicinal chemistry for introducing diverse functional groups and linking molecular fragments.

  • The Methyl Ester Group: The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides by reacting with primary or secondary amines. Amide bond formation is one of the most important reactions in drug synthesis.

The broader class of furan-based compounds has shown promise in targeting critical pathways, such as iron acquisition in mycobacteria, making them relevant for developing new anti-tuberculosis drugs.[1] By leveraging the reactivity of this molecule, researchers can systematically explore the chemical space around the furan core to optimize biological activity and pharmacokinetic properties.

Reactivity_Diagram Core Methyl 5-formyl-2-methylfuran-3-carboxylate Aldehyde Aldehyde (C5) Core->Aldehyde Site 1 Ester Ester (C3) Core->Ester Site 2 Amine Reductive Amination Aldehyde->Amine Oxidation Oxidation Aldehyde->Oxidation Amide Amidation Ester->Amide Hydrolysis Hydrolysis Ester->Hydrolysis

Caption: Key reactive sites and potential transformations.

Safety and Handling

Specific GHS and toxicology data for Methyl 5-formyl-2-methylfuran-3-carboxylate are not extensively documented. However, based on the reactivity of the aldehyde functional group and data from structurally related furan compounds, appropriate precautions are necessary.[6][7]

  • Engineering Controls: Handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Recommendations: Avoid inhalation of dust, and prevent contact with skin and eyes. A comprehensive, substance-specific risk assessment should be performed before commencing any experimental work.

Conclusion

Methyl 5-formyl-2-methylfuran-3-carboxylate is a valuable and versatile chemical intermediate. Its molecular weight of 168.15 g/mol and bifunctional nature make it an attractive starting material for complex organic synthesis. A reliable and high-yielding synthetic route via the Vilsmeier-Haack reaction is well-established. The presence of orthogonal reactive handles provides a platform for the development of novel compound libraries, particularly for professionals in drug discovery aiming to explore the rich chemical space of furan-based therapeutics.

References

  • Molbase. (n.d.). methyl-2-methyl-5-formyl-3-furoate. Retrieved from [Link]

  • Chiarelli, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-formylfuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-formyl-2-methylfuran-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. Retrieved from [Link]

  • SIELC Technologies. (2018). Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Guide: Safety & Handling of Methyl 5-formyl-2-methylfuran-3-carboxylate

[1][2]

Executive Summary & Chemical Identity

Methyl 5-formyl-2-methylfuran-3-carboxylate (CAS: 81661-26-9) is a specialized furan derivative utilized primarily as a pharmacophore building block in the synthesis of anti-infective agents (e.g., antitubercular drugs) and biomass-derived value-added chemicals.[1][2][3]

Its chemical structure features a tri-functionalized furan core : an electron-rich aromatic ring, a reactive formyl (aldehyde) group at position 5, and a methyl ester at position 3.[1] This poly-functionality dictates its handling profile—it is chemically versatile but susceptible to oxidative degradation and acid-catalyzed polymerization.[1]

Physicochemical Profile
PropertyDataRelevance to Safety/Handling
CAS Number 81661-26-9Unique identifier for inventory and waste disposal.[1]
Formula C₈H₈O₄Carbon-rich; combustible.[1]
Mol. Weight 168.15 g/mol Non-volatile solid/oil; inhalation risk is dust/aerosol-based.[1]
Appearance Off-white to yellow solidColor change (darkening) indicates oxidation/decomposition.[1]
Solubility Soluble in DCM, EtOAc, DMSOUse compatible gloves (Nitrile/Laminate); avoid latex.
Reactivity Aldehyde, Ester, FuranSensitive to air (oxidation), strong bases (hydrolysis), and strong acids.

Hazard Identification & Toxicology (GHS)

While specific LD50 data for this exact isomer is limited, its structural analogs (furan esters and aldehydes) suggest a distinct hazard profile. Researchers must adopt a "Universal Precaution" approach, treating the substance as a potential sensitizer and toxicant.

Core Hazards[2][5][6]
  • H315 (Skin Irritation): The aldehyde moiety reacts with skin proteins (Schiff base formation), leading to dermatitis.

  • H319 (Eye Irritation): High risk of corneal damage upon contact.[1]

  • H335 (Respiratory Irritation): Dust or aerosols can severely irritate the upper respiratory tract.[1]

The "Furan Risk" Factor

Unlike simple aliphatic esters, the furan ring is electron-rich.[1] In the presence of strong acids or Lewis acids, it can undergo rapid, exothermic polymerization (resinification).

  • Warning: Do not store near mineral acids (HCl, H₂SO₄) or strong oxidizers.

Strategic Handling Protocols

To maintain chemical integrity and operator safety, a "Cold-Chain, Inert-Atmosphere" protocol is required.[1]

A. Engineering Controls[2]
  • Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .[1]

  • Atmosphere: The formyl group is susceptible to autoxidation to the corresponding carboxylic acid (5-carboxy-2-methylfuran-3-carboxylate).[1]

    • Protocol: Flush headspace with Nitrogen (N₂) or Argon (Ar) after every use.[1]

    • Verification: Use Parafilm® or a secondary seal to prevent oxygen diffusion during long-term storage.[1]

B. Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Double-gloved) or Silver Shield™ Furan derivatives can permeate standard latex.[1] Double-gloving prevents breakthrough of the organic carrier solvent (e.g., DCM).[1]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for fine powders or splash risks involving aldehydes.[1]
Respiratory N95 (if powder) or P100 Required if handling outside a fume hood (not recommended).[1]
Body Lab Coat (Cotton/Poly) Standard protection; use Tyvek sleeves if handling >10g scale.[1]

Operational Workflows & Experimental Logic

Storage Stability Workflow

The compound is thermally sensitive.[1][4] The aldehyde group can undergo Cannizzaro reactions or oxidation, while the furan ring can darken due to photo-oxidation.[1]

StorageProtocolReceiptReceipt of MaterialInspectVisual Inspection(Color Check)Receipt->InspectSealInert Gas Purge(N2/Ar)Inspect->SealIf Yellow/WhiteDegradedPurify/Dispose(Polymerization)Inspect->DegradedIf Brown/BlackTempRefrigeration(2-8°C)Seal->TempDarkLight Protection(Amber Vial/Foil)Temp->Dark

Figure 1: Decision logic for receiving and storing labile furan aldehydes.

Reaction Setup: Vilsmeier-Haack Context

This compound is often synthesized via formylation.[1] When using it as a starting material:

  • Solvent Selection: Use anhydrous solvents (DMF, DCM).[1] Water induces ester hydrolysis.[1]

  • Temperature Control: Furan rings are prone to thermal decomposition.[1] Maintain reaction temperatures <100°C unless specified.

  • Quenching: When working up reactions involving this compound, avoid strong basic washes (NaOH > 1M) which will hydrolyze the ester.[1] Use saturated NaHCO₃ or mild buffers.[1]

Emergency Response & Spill Management

Spill Decision Matrix

Scenario: A 5g vial drops and shatters inside the fume hood.

  • Isolate: Lower sash immediately. Alert nearby personnel.

  • Assess: Is it solid or liquid (solution)?

  • Neutralize:

    • Do NOT use paper towels initially if the substance is in a concentrated oxidizer solution (fire risk).[1]

    • Preferred Absorbent: Vermiculite, sand, or activated charcoal pads.

  • Decontaminate: Wash the surface with a dilute surfactant (soap/water).[1] Avoid bleach (sodium hypochlorite), as it reacts violently with aldehydes.[1]

SpillResponseStartSpill DetectedTypeIdentify StateStart->TypeSolidSolid PowderType->SolidLiquidSolution/OilType->LiquidAction1Dampen with inert solvent(prevent dust)Solid->Action1Action2Absorb with VermiculiteLiquid->Action2DisposalSeal in HazMat BagLabel as 'Toxic/Irritant'Action1->DisposalAction2->Disposal

Figure 2: Workflow for safely managing laboratory spills of furan derivatives.

References

  • National Center for Biotechnology Information (PubChem). (2025).[1][2] PubChem Compound Summary for CID 12283779, Methyl 5-formylfuran-2-carboxylate (Analogous Hazard Data). Retrieved February 7, 2026, from [Link][1]

"Methyl 5-formyl-2-methylfuran-3-carboxylate" reactivity profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of Methyl 5-formyl-2-methylfuran-3-carboxylate

Introduction

Methyl 5-formyl-2-methylfuran-3-carboxylate is a multifunctional heterocyclic compound that serves as a valuable building block in organic synthesis. Its structure incorporates a furan core, a reactive aldehyde group, a methyl ester, and a methyl group, each offering distinct sites for chemical transformation. This guide provides a comprehensive analysis of its reactivity, offering insights for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding the interplay of these functional groups is crucial for leveraging this molecule's synthetic potential to construct more complex chemical architectures.

Synthesis of Methyl 5-formyl-2-methylfuran-3-carboxylate

The primary and most direct method for synthesizing Methyl 5-formyl-2-methylfuran-3-carboxylate is through the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, the furan ring of the precursor, Methyl 2-methylfuran-3-carboxylate.

The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophile then attacks the C5 position of the furan ring, which is the most nucleophilic site, leading to the desired product after hydrolysis.

Synthetic Workflow: Vilsmeier-Haack Formylation

G cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_workup Purification DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Addition to Furan Ring Precursor Methyl 2-methylfuran-3-carboxylate Precursor->Intermediate Electrophilic Attack at C5 100 °C, 3 hrs Product Methyl 5-formyl-2-methylfuran-3-carboxylate Intermediate->Product Aqueous Workup (Hydrolysis) Workup Ice Quench & pH Adjustment Product->Workup Filtration Filtration & Washing Workup->Filtration Drying Drying in vacuo Filtration->Drying FinalProduct Pure Product (Yellow Solid) Drying->FinalProduct

Caption: Vilsmeier-Haack synthesis of Methyl 5-formyl-2-methylfuran-3-carboxylate.

Detailed Experimental Protocol: Synthesis[1]
  • Reagent Preparation : In a reaction vessel, N,N-dimethylformamide (DMF, 9.28 mmol) is cooled to 0 °C. Phosphoryl chloride (POCl₃, 7.14 mmol) is added dropwise while maintaining the temperature at 0 °C. The mixture is stirred for 15 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction : Methyl 2-methylfuran-3-carboxylate (7.14 mmol) is added to the mixture. The reaction temperature is then raised to 100 °C and maintained for 3 hours.

  • Workup and Isolation : After the reaction is complete, the mixture is poured onto ice (approx. 20 g). The pH is carefully adjusted to 8 using a 10% aqueous solution of sodium hydroxide (NaOH) while keeping the temperature between 0-10 °C.

  • Purification : The resulting precipitate is collected by filtration. The solid is washed with water (3 x 5 mL) and then dried under vacuum to yield the final product, Methyl 5-formyl-2-methylfuran-3-carboxylate, as a yellow solid. A typical yield for this procedure is around 83%.[1]

Core Reactivity Profile

The reactivity of Methyl 5-formyl-2-methylfuran-3-carboxylate is dictated by its three primary functional groups: the aldehyde, the furan ring, and the methyl ester. The aldehyde at the C5 position is the most electrophilic and reactive site, readily participating in a variety of transformations.

G cluster_aldehyde Aldehyde Reactions cluster_ring Furan Ring Reactions cluster_ester Ester Reactions Molecule Methyl 5-formyl-2-methylfuran-3-carboxylate Aldehyde (Formyl) Group Furan Ring Methyl Ester Group Oxidation Oxidation Molecule:f1->Oxidation Reduction Reduction Molecule:f1->Reduction Knoevenagel Knoevenagel Condensation Molecule:f1->Knoevenagel Wittig Wittig Reaction Molecule:f1->Wittig DielsAlder Diels-Alder Molecule:f2->DielsAlder RingOpening Ring Opening Molecule:f2->RingOpening Hydrolysis Hydrolysis Molecule:f3->Hydrolysis Amidation Amidation Molecule:f3->Amidation

Caption: Key reactivity sites of Methyl 5-formyl-2-methylfuran-3-carboxylate.

Reactions of the Aldehyde Group

The formyl group is a versatile handle for C-C bond formation and functional group interconversion.

The aldehyde can be selectively oxidized to a carboxylic acid, yielding 5-(methoxycarbonyl)-2-methylfuran-3-carboxylic acid. This transformation is analogous to the oxidation of other furan aldehydes, such as the conversion of 5-hydroxymethylfurfural (HMF) to 5-formyl-2-furancarboxylic acid (FFCA).[2][3][4] Various oxidizing agents can be employed, with reaction conditions tailored to avoid degradation of the furan ring. Catalytic systems, including those based on non-precious metals, have proven effective for such oxidations under mild conditions.[2]

  • Typical Reagents : Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or catalytic systems like copper/cerium oxides with O₂.[4]

  • Causality : The choice of oxidant is critical. Strong, non-selective oxidants can lead to oxidative cleavage of the sensitive furan ring. Catalytic aerobic oxidation offers a greener and more selective alternative.

The aldehyde is readily reduced to a primary alcohol, forming Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate.

  • Typical Reagents : Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation, typically used in alcoholic solvents like methanol or ethanol. Lithium aluminum hydride (LiAlH₄) can also be used but may also reduce the ester group if conditions are not carefully controlled.

This is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to form a new C=C double bond.[5][6] This reaction is a cornerstone for synthesizing α,β-unsaturated systems. The reaction is typically catalyzed by a weak base.[5]

  • Mechanism : The base deprotonates the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of water yields the condensed product.

  • Application : This reaction is widely used to synthesize functional polymers, fine chemicals, and pharmaceutical intermediates.[6] For instance, reacting with malononitrile or ethyl cyanoacetate can produce highly functionalized furan derivatives.[7]

G Reactant Methyl 5-formyl-2-methylfuran-3-carboxylate Intermediate Aldol-type Intermediate Reactant->Intermediate Methylene Active Methylene Compound (e.g., Malononitrile) Methylene->Intermediate Nucleophilic Attack Base Base Catalyst (e.g., Piperidine) Base->Methylene Deprotonation Product Knoevenagel Product (α,β-unsaturated) Intermediate->Product Dehydration (-H₂O) Water H₂O

Caption: General mechanism of the Knoevenagel condensation.

The Wittig reaction transforms the aldehyde into an alkene by reacting it with a phosphonium ylide (Wittig reagent).[8][9] This method is highly versatile for creating C=C double bonds with good control over the alkene geometry, depending on the nature of the ylide.

  • Mechanism : The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[10] This intermediate then collapses to form the alkene and a very stable triphenylphosphine oxide, which is the thermodynamic driving force for the reaction.[10]

  • Ylide Preparation : Wittig reagents are typically prepared by reacting triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base.[11]

  • Stereoselectivity : Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) favor the formation of (E)-alkenes.[10]

Reactions of the Furan Ring

The furan ring is an aromatic system, but it is less aromatic and more reactive than benzene. It can act as a diene in Diels-Alder reactions and is susceptible to electrophilic attack and ring-opening under certain conditions.

  • Diels-Alder Reaction : The furan ring can react with dienophiles to form bicyclic adducts. This is a common reaction for furan and its derivatives.

  • Ring Opening : The furan ring can be cleaved under strongly acidic or oxidative conditions. The presence of both electron-donating (methyl) and electron-withdrawing (formyl, ester) groups modulates the ring's stability.

Reactions of the Methyl Ester Group

The methyl ester at the C3 position can undergo typical ester transformations.

  • Saponification (Hydrolysis) : Treatment with a base (e.g., NaOH, KOH) followed by acidic workup will hydrolyze the ester to the corresponding carboxylic acid.

  • Transesterification : Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.

  • Amidation : Direct reaction with amines can form the corresponding amide, often requiring elevated temperatures or conversion to a more reactive acyl chloride intermediate.

Data Summary of Key Reactions

Functional GroupReaction TypeReagents & ConditionsProduct Type
Aldehyde OxidationKMnO₄ or Cat. CuO/CeO₂ with O₂Carboxylic Acid
ReductionNaBH₄ in MeOH/EtOHPrimary Alcohol
Knoevenagel CondensationActive methylene compound, base catalystα,β-Unsaturated compound
Wittig ReactionPhosphonium ylide (Ph₃P=CHR) in THFAlkene
Furan Ring Diels-AlderDienophile (e.g., maleic anhydride)Bicyclic Adduct
Ester SaponificationNaOH or KOH, then H₃O⁺Carboxylic Acid
AmidationAmine (R-NH₂), heatAmide

Applications in Drug Development and Chemical Synthesis

The diverse reactivity of Methyl 5-formyl-2-methylfuran-3-carboxylate makes it a highly valuable intermediate. Furan-containing molecules are of significant interest in medicinal chemistry. For example, 5-phenyl-furan-2-carboxylic acids have shown promise as antimycobacterial agents.[12] The functional handles on the title compound allow for the systematic elaboration of the core structure to generate libraries of compounds for screening. The aldehyde can be converted into various heterocycles or linked to other molecules, while the ester and methyl groups can be modified to tune properties like solubility and bioavailability.

Conclusion

Methyl 5-formyl-2-methylfuran-3-carboxylate possesses a rich and versatile reactivity profile. The aldehyde group serves as the primary center for transformations, enabling a wide range of C-C bond-forming reactions and functional group interconversions. The furan ring and methyl ester provide additional sites for modification, allowing for the synthesis of a broad spectrum of complex molecules. A thorough understanding of the causality behind experimental choices—such as the selection of reagents to ensure selectivity between the aldehyde and ester or to preserve the integrity of the furan ring—is paramount for harnessing the full synthetic potential of this important heterocyclic building block.

References

  • ResearchGate. (n.d.). Oxidation of 5-Hydroxymethylfurfural to 5-Formyl Furan-2-Carboxylic Acid by Non-Precious Transition Metal Oxide-Based Catalyst | Request PDF. Retrieved from [Link]

  • Unito.it. (n.d.). COMMUNICATION Selective aerobic oxidation of 5-(hydroxymethyl)furfural to 5-formyl-2-furancarboxylic acid in water. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-formylfuran-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-formyl-2-methylfuran-3-carboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis/condensation of 2-methylfuran catalyzed by different ionic exchange polymeric resins. a. Retrieved from [Link]

  • MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates. Retrieved from [Link]

  • Journal of Al-Nahrain University. (n.d.). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible reaction mechanism for condensation of 2-methylfuran to product 1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of Knoevenagel condensation with different methylene substrates,.... Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Retrieved from [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • ResearchGate. (2025). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Retrieved from [Link]

Sources

Technical Guide: Stability and Storage of Methyl 5-formyl-2-methylfuran-3-carboxylate

[1]

Document ID: TG-MFMC-2024 | Version: 1.0 Compound CAS: 81661-26-9 Molecular Weight: 168.15 g/mol [1][2]

Executive Summary

Methyl 5-formyl-2-methylfuran-3-carboxylate (MFMC) is a bifunctional heterocyclic intermediate critical in the synthesis of bioactive pharmacophores and agrochemicals.[1] Its structural duality—possessing both an electrophilic aldehyde at the C5 position and a hydrolysable ester at C3—renders it chemically versatile but thermodynamically metastable. This guide provides a rigorous, mechanism-based approach to arresting degradation pathways, specifically autoxidation and hydrolytic cleavage, ensuring high-fidelity retention of reagent purity (>98%) during long-term storage.[1]

Part 1: Chemical Identity & Structural Vulnerabilities[1]

To implement effective storage, one must first understand the molecular "pain points" of the compound. MFMC is not merely a static solid; it is a reactive system waiting for an activation energy threshold to be crossed.

Structural Analysis

The molecule consists of a furan core substituted with three distinct functional groups, each contributing to specific instability risks:

Functional GroupPositionReactivity ProfilePrimary Degradation Risk
Furan Ring CoreElectron-rich aromatic system (diene character).[1]Photosensitivity / Ring-opening oxidation.
Formyl Group (-CHO) C5Highly electrophilic; prone to radical abstraction.[1]Autoxidation to carboxylic acid (Aerobic instability).[1]
Methyl Ester (-COOMe) C3Electron-withdrawing; susceptible to nucleophiles.[1]Hydrolysis to acid + methanol (Moisture sensitivity).
Methyl Group (-CH3) C2Electron-donating; activates the ring.[1]Increases susceptibility to electrophilic attack.
Critical Physicochemical Properties[1]
  • Appearance: Pale yellow to orange solid.

  • Melting Point: 83°C (Sharp melting point indicates high purity; broadening indicates degradation).

  • Solubility: Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water (but reactive with it).[1]

Part 2: Degradation Mechanisms (The "Why")

Understanding the mechanism of failure allows us to engineer the prevention.

Radical Autoxidation (The Primary Threat)

The C5-aldehyde hydrogen is the "weakest link."[1] In the presence of atmospheric oxygen and light, a radical chain reaction initiates.

  • Initiation: A photon or trace metal abstracts the aldehydic hydrogen, forming an acyl radical.

  • Propagation: The acyl radical reacts with

    
     to form a peroxy radical, which abstracts hydrogen from another MFMC molecule.
    
  • Termination: Formation of the corresponding carboxylic acid (5-carboxy-2-methylfuran-3-carboxylate).

  • Consequence: Purity drops rapidly; the acidic byproduct catalyzes further ester hydrolysis.

Hydrolytic Cleavage

While the methyl ester is relatively stable at neutral pH, the accumulation of acidic byproducts (from aldehyde oxidation) creates an autocatalytic cycle.[1] Moisture acts as the nucleophile, cleaving the ester into methanol and the free acid.[1]

Visualizing the Degradation Pathways

The following diagram maps the kinetic pathways leading to compound failure.

degradation_pathwayscluster_envEnvironmental TriggersMFMCMethyl 5-formyl-2-methylfuran-3-carboxylate(Active Reagent)RadicalAcyl RadicalIntermediateMFMC->RadicalInitiation (hv)Hydrolyzed_ProdDegradant B:Mono-Methyl Ester Acid(Hydrolysis Product)MFMC->Hydrolyzed_ProdHydrolysisPeracidPeroxy AcidIntermediateRadical->Peracid+ O2Oxidized_ProdDegradant A:5-Carboxy Derivative(Carboxylic Acid)Peracid->Oxidized_ProdPropagationOxidized_Prod->Hydrolyzed_ProdAcid Catalysis(Feedback Loop)OxygenO2 (Air)Oxygen->PeracidLightUV/Vis LightLight->RadicalMoistureH2O (Humidity)Moisture->Hydrolyzed_Prod

Figure 1: Mechanistic degradation pathways of MFMC showing the autocatalytic relationship between oxidation and hydrolysis.

Part 3: Storage Protocols (The "How")

Based on the mechanisms above, the following protocol is mandatory for maintaining >98% purity over 6+ months.

The "Golden Standard" Storage System

Do not rely on simple refrigeration. Use the I.C.E. method: I nert, C old, E xcluded (Light).

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Short term)-20°C (Long term >30 days)Arrhenius kinetics: Lowering temp by 10°C reduces oxidation rate by ~2-3x.[1]
Atmosphere Argon or Nitrogen Displaces paramagnetic oxygen, preventing the radical initiation step of autoxidation. Argon is preferred (heavier than air).[1]
Container Amber Glass with Teflon-lined capAmber glass blocks UV/Blue light (200-450nm) that excites the furan ring.[1] Teflon prevents plasticizer leaching.
Desiccant Silica Gel (External)Maintain relative humidity <30% in the storage chamber to prevent ester hydrolysis.
Handling Procedure
  • Warm-up: Before opening a stored bottle, allow it to equilibrate to room temperature in a desiccator. Why? Opening a cold bottle in humid air causes immediate water condensation on the solid, initiating hydrolysis.

  • Aliquot: Avoid repeated freeze-thaw cycles. Aliquot the bulk material into single-use vials under an inert atmosphere box or cone.

  • Reseal: Flush the headspace with Nitrogen/Argon before re-capping. Parafilm is insufficient; use electrical tape or a secondary container if the primary seal is compromised.

Part 4: Quality Control & Validation

Trust but verify. Before using MFMC in critical synthesis (e.g., drug candidate generation), validate its integrity.[1]

Quick Purity Check (The "Melting Point" Test)
  • Method: Capillary melting point apparatus.

  • Acceptance Criteria: Sharp melt between 82-84°C .[1]

  • Failure Mode: If melting starts <80°C or the range spans >2°C, significant oxidation (carboxylic acid impurity) has occurred.[1] Recrystallization is required.

Definitive Analytical Workflow

Use the following decision tree to determine if the reagent is fit for purpose.

qc_workflowStartStart QC: MFMC BatchVisualVisual Inspection:Is it pale yellow?Start->VisualMP_TestMelting Point Test:Range 82-84°C?Visual->MP_TestYesFail_RecrystFAIL:Recrystallize(EtOAc/Hexane)Visual->Fail_RecrystNo (Dark/Orange)NMR_Test1H-NMR (CDCl3):Aldehyde Peak Present?No Acid Peak?MP_Test->NMR_TestYes (Sharp)MP_Test->Fail_RecrystNo (Broad/Low)PassPASS:Release for SynthesisNMR_Test->PassYes (>98%)Fail_DiscardFAIL:Discard BatchNMR_Test->Fail_DiscardNo (<90%)

Figure 2: Quality Control Decision Tree for MFMC validation.

NMR Diagnostic Signals (CDCl3)[1]
  • Aldehyde Proton (-CHO): Singlet at ~9.5 - 9.7 ppm .[1] (Loss of this signal = Oxidation).

  • Furan Ring Proton (C4-H): Singlet at ~7.4 ppm .[1]

  • Methoxy Group (-OCH3): Singlet at ~3.9 ppm .[1]

  • C2-Methyl Group (-CH3): Singlet at ~2.7 ppm .[1]

  • Impurity Flag: A broad singlet appearing at 10-12 ppm indicates carboxylic acid formation.[1]

Part 5: Safety & Toxicology (HSE)

Signal Word: Warning

Hazard ClassH-CodeStatementPrecaution
Skin Irritation H315Causes skin irritation.[1][3]Wear nitrile gloves (0.11mm).[1]
Eye Irritation H319Causes serious eye irritation.[3][4]Wear safety goggles.
STOT-SE H335May cause respiratory irritation.[1][3][4]Handle in a fume hood.

Disposal: MFMC is an organic ester/aldehyde. Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down the drain.

References

  • ChemScene. (2024). Methyl 5-formyl-2-methylfuran-3-carboxylate Product Data Sheet. CAS 81661-26-9.[1][2][5][6] Retrieved from [1][5]

  • ChemicalBook. (2023).[1] Methyl 5-formyl-2-methyl-3-furoate Properties and Suppliers. Retrieved from [1]

  • National Center for Biotechnology Information (PubChem). (2024).[1] Ethyl 5-formyl-2-methylfuran-3-carboxylate (Analogous Structure Data). PubChem Compound Summary for CID 298615. Retrieved from [1]

  • MDPI. (2022). Reaction of Substituted Furan-2-carboxaldehydes. Molecules Journal. (Context on furan-aldehyde reactivity). Retrieved from [1]

  • Fisher Scientific. (2020).[1] Safety Data Sheet: 5-Formyl-2-furancarboxylic acid (Degradation Product Analog). Retrieved from [1]

Comprehensive Spectroscopic Profiling of Methyl 5-formyl-2-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 81661-26-9 Molecular Formula: C₈H₈O₄ Molecular Weight: 168.15 g/mol [1]

Executive Summary & Structural Context

This technical guide outlines the definitive spectroscopic characterization of Methyl 5-formyl-2-methylfuran-3-carboxylate . As a trisubstituted furan derivative, this molecule serves as a critical intermediate in the synthesis of bioactive heterocycles and advanced polymers derived from biomass (specifically HMF downstream chemistry).[2]

The structural integrity of this compound relies on the precise arrangement of three functional groups on the furan core:[2]

  • C2-Methyl: An electron-donating alkyl group.[1]

  • C3-Methyl Ester: An electron-withdrawing carboxylate.[1]

  • C5-Formyl: A strongly electron-withdrawing aldehyde.[1]

The presence of two distinct carbonyl environments (ester vs. aldehyde) and a singular aromatic proton at the C4 position creates a unique spectroscopic signature that allows for rapid validation against common impurities (e.g., unreacted starting material or regioisomers).[2]

Synthetic Context & Impurity Profiling

To understand the spectroscopy, one must understand the genesis of the sample.[2] This compound is typically synthesized via the Vilsmeier-Haack formylation of methyl 2-methyl-3-furoate.[1]

  • Primary Impurity A (Starting Material): Methyl 2-methyl-3-furoate.[1] Detection: Absence of the aldehyde peak (~9.5 ppm) and an upfield shift of the C4 proton.[1][2]

  • Primary Impurity B (Reagents): Residual DMF or POCl₃ byproducts.[1][2] Detection: DMF shows distinct methyl peaks at 2.7–2.9 ppm and a formyl proton at 8.0 ppm in ¹H NMR.[1]

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the primary validation tool.[1][2] The molecule possesses high symmetry constraints that simplify the spectrum into four distinct singlets.[1]

¹H NMR Characterization (400 MHz, DMSO-d₆)

Protocol Note: DMSO-d₆ is preferred over CDCl₃ for this compound due to the enhanced solubility of furan-aldehydes and the prevention of aldehyde hydration.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
9.56 Singlet (s)1H-CHO (C5-Formyl)Highly deshielded due to anisotropy of the carbonyl and conjugation with the furan ring.[1]
7.47 Singlet (s)1HH-4 (Furan Ring)The only aromatic proton.[1] It appears as a singlet because positions 2 and 5 are substituted (blocking vicinal coupling).[1][2]
3.87 Singlet (s)3H-OCH₃ (Ester Methyl)Typical methoxy ester range.[1] Distinct from the ring methyl due to oxygen electronegativity.[1]
2.69 Singlet (s)3H-CH₃ (C2-Methyl)Deshielded relative to standard alkyls due to attachment to the aromatic furan ring.[1]

Critical Validation Step: The appearance of any splitting (doublets) in the 7.47 ppm or 9.56 ppm regions indicates a failure in regiospecificity or the presence of an isomer where the substituents are adjacent (allowing vicinal coupling).[1][2] A pure sample must exhibit four sharp singlets.

¹³C NMR Expectations (100 MHz, DMSO-d₆)

While ¹H NMR confirms the proton count, ¹³C NMR confirms the carbon skeleton and oxidation states.[1][2]

  • Carbonyl Region (160–180 ppm): Two peaks required.[1][2]

    • ~178 ppm: Aldehyde Carbon (C=O).[1][2]

    • ~163 ppm: Ester Carbon (C=O).[1][2]

  • Aromatic Region (110–160 ppm):

    • ~158 ppm: C5 (Quaternary, alpha to oxygen and aldehyde).[2]

    • ~152 ppm: C2 (Quaternary, alpha to oxygen and methyl).[2]

    • ~120 ppm: C4 (Methine, the only CH in the ring).[2]

    • ~115 ppm: C3 (Quaternary, beta to oxygen).[1][2]

  • Aliphatic Region:

    • ~52 ppm: Methoxy carbon (-OCH₃).[1]

    • ~14 ppm: Ring methyl carbon (-CH₃).[1]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is utilized here primarily to distinguish the two carbonyl species and assess water content (which can degrade the aldehyde).[1]

Method: ATR (Attenuated Total Reflectance) on solid/neat sample.[1][2]

  • Aldehyde C=O[1][2] Stretch (~1660–1680 cm⁻¹): This peak appears at a lower wavenumber than typical aldehydes due to conjugation with the furan diene system, which reduces the double-bond character.[1]

  • Ester C=O[1][2] Stretch (~1710–1730 cm⁻¹): The ester carbonyl appears at a higher frequency, distinct from the aldehyde.[2]

  • C-H Stretch (Aldehyde): A "Fermi resonance" doublet often visible near 2850 and 2750 cm⁻¹.[1][2]

  • Furan Ring Breathing: Characteristic bands at ~1520 cm⁻¹ and ~1020 cm⁻¹.[1]

Mass Spectrometry (MS)

Method: GC-MS (EI, 70eV) or LC-MS (ESI+).[1]

  • Molecular Ion (M⁺): m/z 168.[1][2]

  • Fragmentation Pattern (EI):

    • m/z 139 [M - 29]⁺: Loss of the formyl radical (-CHO).[1]

    • m/z 137 [M - 31]⁺: Loss of the methoxy group (-OCH₃), forming a stable acylium ion.[1]

    • m/z 109 [M - 59]⁺: Loss of the entire ester group (-COOCH₃).[1]

Experimental Workflow & Logic Diagram

The following diagram illustrates the logical flow for validating a synthesized batch of Methyl 5-formyl-2-methylfuran-3-carboxylate.

CharacterizationWorkflow Start Crude Synthesis Product (Vilsmeier-Haack) TLC TLC Screening (Check for starting material) Start->TLC Isolation Isolation/Purification (Column/Recrystallization) TLC->Isolation NMR_Prep Dissolve in DMSO-d6 (10mg / 0.6mL) Isolation->NMR_Prep H1_NMR 1H NMR Acquisition NMR_Prep->H1_NMR Decision Check Singlets: 9.56 (CHO) & 7.47 (H4) H1_NMR->Decision Pass Identity Confirmed Proceed to MS/IR Decision->Pass 4 Sharp Singlets Fail Regioisomer or Incomplete Reaction Decision->Fail Splitting/Extra Peaks IR_Check FT-IR Analysis Verify 2x Carbonyls Pass->IR_Check Final Batch Release: Methyl 5-formyl-2-methylfuran-3-carboxylate IR_Check->Final

Caption: Step-by-step validation workflow ensuring structural integrity through singlet verification in NMR.

Detailed Experimental Protocol

Protocol: NMR Sample Preparation & Acquisition

To ensure the shifts match the reference data provided (WO2021/7477), strict adherence to solvent choice is required.[2]

  • Sampling: Weigh 10–15 mg of the dried yellow solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? Chloroform (CDCl₃) is acceptable, but DMSO prevents the potential formation of hemiacetals if traces of water/alcohol are present, and it matches the primary patent literature for this specific derivative.[2]

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.[1] Suspended solids will degrade the magnetic field homogeneity (shimming), broadening the critical singlets.[2]

  • Acquisition:

    • Run a standard proton sequence (16 scans).[1][2]

    • Set relaxation delay (d1) to ≥ 2 seconds to ensure accurate integration of the aldehyde proton, which often has a long T1 relaxation time.

Protocol: Data Interpretation
  • Phase Correction: Ensure the baseline is flat.[1]

  • Integration: Set the ring methyl peak (2.69 ppm) to an integral of 3.00.

  • Verification:

    • The Aldehyde (9.56 ppm) must integrate to 0.95–1.05.[1][2]

    • The Ring Proton (7.47 ppm) must integrate to 0.95–1.05.[1][2]

    • The Ester Methyl (3.87 ppm) must integrate to 2.90–3.10.[1][2]

References

  • Patent Literature (Primary NMR Source): Li, J., et al. (2021).[1][2][3] Preparation of Furan Derivatives. WO2021/7477 A1. World Intellectual Property Organization.[1]

  • General Furan Spectroscopy: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Grounding for Furan coupling constants and shifts).

  • Synthesis Context (Vilsmeier-Haack): Marson, C. M. (2011).[1][2] Vilsmeier Formylation of Heterocycles. Tetrahedron.

  • Related Compound Data (Ethyl Analog): PubChem. Ethyl 5-formyl-2-methylfuran-3-carboxylate. CID 298615.[1] [1][2]

Sources

Physical properties of "Methyl 5-formyl-2-methylfuran-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of Methyl 5-formyl-2-methylfuran-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the physical and chemical properties of Methyl 5-formyl-2-methylfuran-3-carboxylate (CAS No. 81661-26-9). Intended for researchers, medicinal chemists, and professionals in drug development, this guide synthesizes critical data regarding the compound's structure, physical characteristics, spectroscopic profile, and handling requirements. The information presented is grounded in verifiable data, including a detailed experimental protocol for its synthesis and characterization, to ensure scientific integrity and practical applicability in a laboratory setting.

Chemical Identity and Molecular Structure

Methyl 5-formyl-2-methylfuran-3-carboxylate is a substituted furan derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their versatile reactivity and biological activities. The presence of an aldehyde, an ester, and a methyl group on the furan ring makes it a valuable synthetic intermediate.

  • CAS Number: 81661-26-9[1][2]

  • Molecular Formula: C₈H₈O₄[1][2]

  • Molecular Weight: 168.15 g/mol [1][2]

  • Common Synonyms: METHYL 5-FORMYL-2-METHYL-3-FUROATE[1][2]

  • SMILES: O=C(C1=C(C)OC(C=O)=C1)OC[2]

Caption: 2D structure of Methyl 5-formyl-2-methylfuran-3-carboxylate.

Physical and Chemical Properties

The physical state and solubility are primary determinants of a compound's handling, formulation, and reaction conditions. The computational properties provide insight into its potential behavior in biological systems, such as membrane permeability (LogP) and polarity (TPSA).

PropertyValueSource
Physical State Yellow solid[1]
Molecular Weight 168.15 g/mol [1][2]
Topological Polar Surface Area (TPSA) 56.51 Ų[2]
LogP (calculated) 1.187[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bonds 2[2]

Spectroscopic Profile for Structural Elucidation

Structural confirmation is paramount in chemical research. The following spectroscopic data provides the definitive fingerprint for Methyl 5-formyl-2-methylfuran-3-carboxylate.

¹H Nuclear Magnetic Resonance (NMR)

Proton NMR is a critical tool for confirming the molecular structure. The spectrum of this compound is clean and characteristic, with four distinct singlets corresponding to the aldehyde, furan ring, methoxy, and methyl protons. The data below was recorded on a 400 MHz instrument using DMSO-d₆ as the solvent.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.56Singlet (s)1HAldehyde proton (-CHO)
7.47Singlet (s)1HFuran ring proton (C4-H)
3.87Singlet (s)3HMethyl ester protons (-OCH₃)
2.69Singlet (s)3HFuran methyl protons (C2-CH₃)
  • Expert Interpretation: The downfield shift at 9.56 ppm is highly characteristic of an aldehyde proton, strongly deshielded by the adjacent carbonyl group. The singlet at 7.47 ppm confirms the presence of a single proton on the furan ring, consistent with its tetra-substituted nature. The singlets at 3.87 and 2.69 ppm correspond directly to the methyl ester and the methyl group attached to the furan core, respectively.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

  • Storage Conditions: The compound should be stored in a dry, sealed container at 2-8°C.[2] This recommendation is based on the potential sensitivity of the aldehyde group to oxidation and the compound's overall stability.

  • Hazard Identification: It is classified with the GHS07 pictogram, indicating it can be harmful.[2]

    • Signal Word: Warning[2]

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

    • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Work should be conducted in a well-ventilated area or a chemical fume hood.

Experimental Protocol: Synthesis and Purification

The following protocol describes a robust method for the synthesis of Methyl 5-formyl-2-methylfuran-3-carboxylate, adapted from patent literature.[1] This procedure employs a Vilsmeier-Haack formylation, a reliable and widely used method for introducing formyl groups onto electron-rich aromatic rings like furan.

Materials and Reagents
  • Methyl 2-methylfuran-3-carboxylate (Starting Material)

  • N,N-Dimethylformamide (DMF) (Reagent and Solvent)

  • Phosphorus oxychloride (POCl₃) (Vilsmeier Reagent)

  • 10% aq. Sodium Hydroxide (NaOH)

  • Deionized Water (H₂O)

  • Ice

Step-by-Step Procedure
  • Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add N,N-Dimethylformamide (DMF, 9.28 mmol). Cool the flask to 0°C using an ice bath.

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 7.14 mmol) dropwise to the cooled DMF.

    • Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent (chloroiminium ion), which is the active formylating agent. Maintaining a low temperature is critical to control the reaction rate and prevent degradation.

  • Stirring: Stir the mixture at 0°C for 15 minutes to ensure the complete formation of the reagent.

  • Addition of Furan Substrate: Add Methyl 2-methylfuran-3-carboxylate (7.14 mmol) to the reaction mixture. Allow the mixture to warm to 15°C.

  • Heating: Heat the reaction mixture to 100°C and maintain stirring for 3 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the electrophilic aromatic substitution to occur, where the furan ring attacks the Vilsmeier reagent.

  • Quenching and Precipitation: After 3 hours, cool the mixture and pour it onto 20 g of ice.

    • Causality: This step serves two purposes: it quenches any remaining reactive species and causes the organic product to precipitate out of the aqueous solution.

  • Neutralization and pH Adjustment: Adjust the pH of the slurry to 8 using a 10% aqueous NaOH solution, while keeping the temperature between 0-10°C.

    • Causality: Basification ensures that the product is in its neutral, less soluble form, maximizing precipitation and facilitating its isolation.

  • Isolation: Filter the resulting mixture to collect the solid precipitate.

  • Washing and Drying: Wash the collected solid with deionized water (3 x 5.0 mL) and dry it in vacuo to yield the final product, Methyl 5-formyl-2-methylfuran-3-carboxylate, as a yellow solid.[1]

Synthesis Workflow Diagram

G start Start: Reagents reagent_formation 1. Vilsmeier Reagent Formation (DMF + POCl₃ at 0°C) start->reagent_formation substrate_addition 2. Add Methyl 2-methylfuran-3-carboxylate reagent_formation->substrate_addition reaction 3. Heat to 100°C for 3 hours substrate_addition->reaction quench 4. Quench on Ice reaction->quench neutralize 5. Adjust pH to 8 with NaOH quench->neutralize filter 6. Filter Solid Product neutralize->filter wash_dry 7. Wash with H₂O and Dry filter->wash_dry end End: Pure Product wash_dry->end

Caption: Workflow for the synthesis of Methyl 5-formyl-2-methylfuran-3-carboxylate.

Conclusion

Methyl 5-formyl-2-methylfuran-3-carboxylate is a well-characterized compound with defined physical and spectroscopic properties. Its identity is readily confirmed by ¹H NMR, and its handling requires standard precautions for irritant and harmful chemicals. The availability of a straightforward and high-yielding synthesis protocol makes it an accessible and valuable building block for further chemical exploration in drug discovery and materials science. This guide provides the foundational data necessary for its effective and safe utilization in a research context.

References

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Derivatives from Methyl 5-formyl-2-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-formyl-2-methylfuran-3-carboxylate is a versatile heterocyclic building block, featuring three distinct functional groups amenable to a wide array of chemical transformations. This guide provides an in-depth exploration of synthetic routes to key derivatives, focusing on the strategic manipulation of the highly reactive 5-formyl group. We will delve into the mechanistic underpinnings and provide validated, step-by-step protocols for oxidation, Knoevenagel condensation, and Wittig olefination reactions. These pathways offer robust methods for the synthesis of novel carboxylic acids, extended conjugated systems, and vinyl-substituted furans, which are of significant interest to researchers in medicinal chemistry, materials science, and drug development.

Introduction: The Strategic Value of a Polysubstituted Furan Scaffold

The furan ring is a privileged scaffold in a multitude of biologically active compounds and functional materials. Methyl 5-formyl-2-methylfuran-3-carboxylate (I) represents a particularly valuable starting material due to its trifunctional nature: a reactive aldehyde, a modifiable ester, and a methyl group on the furan ring. The aldehyde at the C5 position is the most electrophilic and readily derivatizable site, making it the focal point of our synthetic explorations. Understanding the selective transformation of this group is paramount to unlocking the full potential of this scaffold for generating molecular diversity.

This document serves as a practical guide for researchers, explaining not just the "how" but also the "why" behind key synthetic choices. Each protocol is designed to be self-validating, with clear steps and explanations to ensure reproducibility and success in the laboratory.

Synthetic Transformations of the 5-Formyl Group

The reactivity of the aromatic aldehyde in Methyl 5-formyl-2-methylfuran-3-carboxylate allows for a range of synthetic modifications. We will focus on three principal classes of reactions: oxidation to a carboxylic acid, Knoevenagel condensation to form α,β-unsaturated systems, and the Wittig reaction for the synthesis of alkenes.

G start Methyl 5-formyl-2-methylfuran-3-carboxylate oxidation Oxidation start->oxidation [O] knoevenagel Knoevenagel Condensation start->knoevenagel Active Methylene Compound, Base wittig Wittig Reaction start->wittig Phosphonium Ylide product_ox Methyl 5-carboxy-2-methylfuran-3-carboxylate oxidation->product_ox product_knoev α,β-Unsaturated Derivatives knoevenagel->product_knoev product_wittig Vinyl-Substituted Furans wittig->product_wittig G start Methyl 5-formyl-2-methylfuran-3-carboxylate reagents Malononitrile, Piperidine (cat.) start->reagents product Methyl 5-(2,2-dicyanovinyl)-2-methylfuran-3-carboxylate reagents->product Knoevenagel Condensation

Purification of "Methyl 5-formyl-2-methylfuran-3-carboxylate" by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists requiring high-purity isolation of Methyl 5-formyl-2-methylfuran-3-carboxylate . The guide synthesizes literature precedents with practical chromatographic principles to ensure a robust separation strategy.


-lyase inhibitors) and biofuel precursors.

Introduction & Physicochemical Context

Methyl 5-formyl-2-methylfuran-3-carboxylate is a trisubstituted furan derivative characterized by three distinct functionalities: a methyl group at C2, a methyl ester at C3, and a formyl (aldehyde) group at C5.

  • Synthesis Context: This compound is typically synthesized via the Vilsmeier-Haack formylation of methyl 2-methylfuran-3-carboxylate or through cyclization-condensation strategies (e.g., Feist-Benary synthesis) involving carbohydrates or dicarbonyls.

  • The Purification Challenge: The crude reaction mixture often contains:

    • Unreacted Starting Material: Methyl 2-methylfuran-3-carboxylate (Less polar).[1]

    • Tarry Polymerization Products (Humins): Common in furan chemistry, highly polar/insoluble.

    • Inorganic Salts: Phosphorous oxychloride residues (if Vilsmeier route used).

  • Stability Warning: While the electron-withdrawing ester and aldehyde groups stabilize the furan ring against acid-catalyzed polymerization compared to simple alkyl furans, prolonged exposure to acidic silica gel can still induce degradation. Rapid elution is recommended.

Physicochemical Profile[1][2][3][4]
PropertyDescriptionChromatographic Implication
Appearance Pale yellow to amber solid/oilVisual monitoring of bands is possible but UV is required for accuracy.
Polarity ModerateThe aldehyde group significantly increases polarity relative to the precursor ester.
Solubility Soluble in DCM, EtOAc, MeOH; Low in HexanesDry loading is strongly recommended to prevent band broadening.
UV Absorption Strong

(Furan/Conjugation)
Detectable at 254 nm .

Pre-Purification Protocol

Before column chromatography, the crude mixture must be prepared to maximize resolution.

A. Work-Up Optimization

If the synthesis involved Vilsmeier-Haack reagents (


/DMF), the crude must be quenched with aqueous sodium acetate or bicarbonate to hydrolyze the iminium intermediate completely. Residual acid will streak on the column and degrade the product.
  • Action: Ensure the crude oil is pH neutral (pH 6-7) before loading.

B. Thin Layer Chromatography (TLC) Analysis

Perform TLC to define the solvent system.

  • Stationary Phase: Silica Gel 60

    
     aluminum sheets.
    
  • Mobile Phase Trial: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV lamp (254 nm) and 2,4-DNP stain (specific for the aldehyde; turns orange/red).

Expected


 Values (approximate in 20% EtOAc/Hex): 
  • Starting Material (No aldehyde):

    
    
    
  • Target Product (Aldehyde):

    
    
    
  • Baseline Impurities:

    
    
    

Flash Chromatography Protocol[2]

Phase 1: Column Setup
  • Stationary Phase: Silica Gel 60 (40-63

    
    m particle size).
    
  • Column Dimensions: Use a 1:30 to 1:50 mass ratio (Sample:Silica). For 1g of crude, use ~30-50g of silica.

  • Packing Method: Slurry pack in 100% Hexanes (or Petroleum Ether) to minimize heat generation and bubble formation.

Phase 2: Sample Loading (Critical Step)

Due to the compound's limited solubility in non-polar mobile phases, wet loading with DCM or dry loading is required.

  • Recommended: Dry Loading.

    • Dissolve crude mixture in a minimal amount of Dichloromethane (DCM).

    • Add silica gel (1-2x weight of crude).

    • Evaporate solvent under reduced pressure (Rotovap) until a free-flowing powder remains.

    • Load this powder carefully onto the top of the packed column.

    • Why? This eliminates solvent mismatch effects that cause band tailing.

Phase 3: Elution Gradient

A gradient elution is superior to isocratic elution for removing non-polar starting materials before eluting the polar aldehyde.

StepSolvent System (Hexane : EtOAc)Volume (Column Volumes - CV)Purpose
1 100 : 0 2 CVColumn equilibration / Elute highly non-polar grease.
2 95 : 5 3 CVElute unreacted starting material (Methyl 2-methylfuran-3-carboxylate).
3 85 : 15 5 CVTransition phase; watch for leading edge of product.
4 75 : 25 Until ElutionElute Target: Methyl 5-formyl-2-methylfuran-3-carboxylate.
5 0 : 100 2 CVFlush column (remove polar humins/tars).
Phase 4: Fraction Collection & Analysis
  • Collect fractions in test tubes (size approx. 1/10th of column volume).

  • Spot fractions on TLC plates.

  • Pool fractions showing a single spot at

    
     (in 20% EtOAc).
    
  • Evaporate solvent at

    
    C to avoid thermal degradation of the aldehyde.
    

Process Visualization

Workflow Diagram

The following diagram outlines the logical flow from crude reaction mixture to isolated pure compound.

PurificationWorkflow Crude Crude Reaction Mixture (Contains Product, SM, Tars) TLC TLC Method Dev (Target Rf ~0.35) Crude->TLC 1. Analyze Loading Dry Loading (Silica + Crude) TLC->Loading 2. Adsorb Gradient Gradient Elution (Hex -> 25% EtOAc) Loading->Gradient 3. Elute Fractions Fraction Analysis (UV + DNP Stain) Gradient->Fractions 4. Collect Pure Pure Compound (Yellow Solid) Fractions->Pure 5. Evaporate

Caption: Step-by-step purification workflow ensuring removal of non-polar precursors and polar degradation products.

Separation Logic Diagram

This diagram visualizes the separation based on polarity relative to the stationary phase.

SeparationLogic cluster_elution Elution Order (Non-polar -> Polar) Silica Stationary Phase (Silica Gel) Polar Surface Impurity1 1. Unreacted Precursor (Methyl 2-methylfuran-3-carboxylate) Low Polarity -> Elutes First Target 2. TARGET COMPOUND (Methyl 5-formyl-2-methylfuran-3-carboxylate) Medium Polarity -> Elutes Second Impurity1->Target Increasing % EtOAc Impurity2 3. Humins / Tars / Salts High Polarity -> Retained on Column Target->Impurity2 Flush with MeOH/EtOAc

Caption: Chromatographic separation logic based on functional group polarity interaction with silica gel.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution Gradient too steep or loading too high.Decrease gradient slope (e.g., hold at 10% EtOAc for longer). Reduce sample load.
Streaking/Tailing Acidic impurities or aldehyde interaction with silica.Add 1% Triethylamine to the mobile phase to neutralize silica acidity.
Product Degradation Acid sensitivity or oxidation.Use neutral alumina instead of silica (rarely needed). Store collected fractions in the dark.
No Product Eluting Product crystallized on column or is too polar.Check solubility. If crystallized, flush with 10% MeOH in DCM to recover, then repurify.

References

  • Keay, B. A. (1987). Synthesis of 2,5-disubstituted furans via the Vilsmeier-Haack reaction. Canadian Journal of Chemistry , 65(12).

  • Li, J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications - Feist-Benary Synthesis. Springer.

  • Bourdreux, F., et al. (2011). Synthesis of furan derivatives. Tetrahedron Letters , 52(32).

  • Subba Reddy, B. V., et al. (2015).[2] Indium(III) catalyzed synthesis of functionalized furans. Tetrahedron , 71.

  • ChemicalBook . (2023). Methyl 5-formyl-2-methyl-3-furoate Product Properties and Synthesis.

Sources

Unveiling the Molecular Architecture: A Detailed Guide to the NMR Spectroscopic Interpretation of Methyl 5-formyl-2-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of organic molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent analytical technique, offering profound insights into the connectivity and chemical environment of atoms within a molecule.[1][2][3] This application note provides an in-depth guide to the interpretation of the ¹H and ¹³C NMR spectra of Methyl 5-formyl-2-methylfuran-3-carboxylate, a substituted furan derivative. Furan scaffolds are prevalent in medicinal chemistry and natural products, making a thorough understanding of their spectroscopic signatures essential.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a mere listing of spectral data, delving into the causal relationships between molecular structure and NMR observables. We will dissect the ¹H and ¹³C NMR spectra, explaining the rationale behind chemical shifts, multiplicities, and signal assignments. Furthermore, this document provides a robust, field-proven protocol for the acquisition of high-quality NMR data for this class of compounds, ensuring experimental reliability and data integrity.

Molecular Structure and Predicted NMR Environments

To interpret an NMR spectrum effectively, one must first analyze the molecule's structure to identify all chemically distinct nuclei.

Methyl 5-formyl-2-methylfuran-3-carboxylate (C₈H₈O₄) is a highly substituted furan ring.[4][5] The key structural features are:

  • A 2,3,5-trisubstituted furan ring.

  • An aldehyde group (-CHO) at the C5 position.

  • A methyl group (-CH₃) at the C2 position.

  • A methyl carboxylate (ester) group (-COOCH₃) at the C3 position.

Based on this structure, we can predict the number of unique signals in both the proton and carbon NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 1. Solvent Selection Choose deuterated solvent (e.g., DMSO-d6, CDCl3). Consider sample solubility. prep2 2. Sample Weighing Accurately weigh 5-10 mg of Methyl 5-formyl-2-methylfuran-3-carboxylate. prep1->prep2 prep3 3. Dissolution Dissolve sample in ~0.6-0.7 mL of deuterated solvent in a vial. prep2->prep3 prep4 4. Transfer to NMR Tube Filter solution into a clean, dry 5 mm NMR tube. prep3->prep4 prep5 5. Add Standard (Optional) Add TMS as an internal reference (δ 0.00 ppm). prep4->prep5 acq1 6. Instrument Setup Insert sample, lock, and shim the magnetic field. prep5->acq1 acq2 7. ¹H NMR Acquisition Set parameters (e.g., 8-16 scans). Acquire spectrum. acq1->acq2 acq3 8. ¹³C NMR Acquisition Set parameters (e.g., 1024+ scans). Longer acquisition due to low abundance. acq2->acq3 proc1 9. Fourier Transform Convert FID to spectrum. acq3->proc1 proc2 10. Phasing & Baseline Correction Adjust phase and ensure a flat baseline. proc1->proc2 proc3 11. Referencing Calibrate spectrum to solvent residual peak or TMS. proc2->proc3 proc4 12. Integration & Peak Picking Integrate ¹H signals and identify peak positions for both nuclei. proc3->proc4 proc5 13. Structural Assignment Correlate spectral data with the molecular structure. proc4->proc5

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Detailed Methodology
  • Sample Preparation:

    • Solvent Choice: Select a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a good choice for many polar organic molecules. Chloroform-d (CDCl₃) is another common option. [6][7] * Concentration: Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean vial.

    • Transfer: Using a pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a 5 mm NMR tube.

    • Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). [8]Alternatively, the residual solvent peak can be used for calibration (e.g., DMSO-d₅ at δ 2.50 ppm). [7]

  • Instrumental Parameters:

    • Spectrometer: Data should be acquired on a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion. The data presented here was from a 400 MHz instrument. [9] * Locking and Shimming: The instrument's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field. Shimming is the process of adjusting the magnetic field to maximize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

    • ¹H NMR Acquisition:

      • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

      • Relaxation Delay (D1): A delay of 1-2 seconds between pulses is usually adequate.

    • ¹³C NMR Acquisition:

      • Natural Abundance: Since the ¹³C isotope has a low natural abundance (~1.1%), more scans are required.

      • Number of Scans (NS): A minimum of 1024 scans is recommended to achieve a good signal-to-noise ratio.

      • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum by collapsing all carbon signals into singlets.

Conclusion

The structural characterization of Methyl 5-formyl-2-methylfuran-3-carboxylate is straightforward using a combination of ¹H and ¹³C NMR spectroscopy. Each functional group—aldehyde, furan ring, methyl ester, and ring-bound methyl—provides a distinct and predictable signature in the NMR spectra. The ¹H spectrum is characterized by four sharp singlets, with the aldehyde proton appearing at a highly deshielded chemical shift. The ¹³C spectrum is expected to show eight unique signals, with the two carbonyl carbons being the most downfield. By understanding the fundamental principles of chemical shifts and applying rigorous experimental protocols, researchers can confidently elucidate the structure of this and related heterocyclic compounds, accelerating progress in chemical synthesis and drug discovery.

References

  • The Royal Society of Chemistry. "One-pot cascade production of 2,5-diformylfuran from glucose over catalysts from renewable resources." Accessed February 7, 2026.
  • MDPI. "Methyl 5-(2-Fluoro-4-nitrophenyl)
  • ResearchGate. "1 H and 13 C NMR spectra of isolated (a)
  • ACS Publications. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Accessed February 7, 2026.
  • Canadian Science Publishing. "THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE." Accessed February 7, 2026.
  • ResearchGate. "13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER..." Accessed February 7, 2026.
  • PubChem.
  • Oregon State University. "1H NMR Chemical Shift." Accessed February 7, 2026.
  • Technology Networks. "NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems." Accessed February 7, 2026.
  • PubChemLite. "Methyl 5-formyl-2-methylfuran-3-carboxylate (C8H8O4)." Accessed February 7, 2026.
  • Organic Chemistry Data. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Accessed February 7, 2026.
  • Chemistry LibreTexts. "19.14 Spectroscopy of Aldehydes and Ketones." Accessed February 7, 2026.
  • The Royal Society of Chemistry. "Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(." Accessed February 7, 2026.
  • Journal of the American Chemical Society.
  • ChemScene.
  • Modgraph. "1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones." Accessed February 7, 2026.
  • Chemistry LibreTexts. "4.7: NMR Spectroscopy." Accessed February 7, 2026.
  • University of Calgary. "Esters." Accessed February 7, 2026.
  • ChemicalBook. "METHYL 5-FORMYL-2-METHYL-3-FUROATE synthesis." Accessed February 7, 2026.
  • PMC - NIH. "Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra." Accessed February 7, 2026.
  • Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Accessed February 7, 2026.
  • Jeol USA. "NMR Basics for the absolute novice." Accessed February 7, 2026.
  • ResearchGate. "Any one know about the aldhyde peak in proton NMR?" Accessed February 7, 2026.
  • IJIRSET. "Basic Concepts, Principles and Applications of NMR Spectroscopy." Accessed February 7, 2026.
  • MDPI. "Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d." Accessed February 7, 2026.
  • YouTube. "Basic Introduction to NMR Spectroscopy." Accessed February 7, 2026.
  • Sigma-Aldrich. "NMR Chemical Shifts of Impurities." Accessed February 7, 2026.
  • Compound Interest. "A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES." Accessed February 7, 2026.
  • ACS Publications. "Perfect and Defective 13CFuran-Derived Nanothreads from Modest- Pressure Synthesis Analyzed by 13C NMR." Accessed February 7, 2026.
  • ACS Publications. "By Chance, Not Design: A New Furosemide Derivative From Zinc(II) Complex Studies." Accessed February 7, 2026.

Sources

Mass spectrometry analysis of "Methyl 5-formyl-2-methylfuran-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Characterization and Quantification of Methyl 5-formyl-2-methylfuran-3-carboxylate

Executive Summary

This application note details the mass spectrometric analysis of Methyl 5-formyl-2-methylfuran-3-carboxylate (MFMC) , a critical intermediate in biomass valorization and pharmaceutical synthesis. We provide dual-methodology protocols: GC-MS (EI) for structural elucidation and impurity profiling, and LC-ESI-MS/MS for trace quantification in complex biological or environmental matrices.

The guide addresses the specific challenge of differentiating MFMC from its structural isomers (e.g., other substituted furoates) by leveraging unique fragmentation pathways driven by the C3-ester and C5-aldehyde functionalities.

Physicochemical Profile & Target Analyte

Before instrument setup, the analyst must understand the physicochemical properties that dictate ionization behavior.

PropertyDataRelevance to Mass Spec
IUPAC Name Methyl 5-formyl-2-methylfuran-3-carboxylateTarget identification
CAS Number 81661-26-9Reference standard sourcing
Formula

Isotope modeling
Exact Mass 168.0423 DaHigh-resolution MS (HRMS) target
LogP ~1.19Retention on C18 (LC) vs. DB-5MS (GC)
Boiling Point ~300°C (Predicted)Suitable for GC-MS without derivatization
pKa N/A (No acidic protons)Neutral in standard LC mobile phases

Protocol A: GC-MS Structural Elucidation (Electron Ionization)

Objective: Identification of MFMC purity and structural confirmation using hard ionization (70 eV).

Mechanistic Insight (The "Why")

MFMC is sufficiently volatile for Gas Chromatography. Under Electron Ionization (EI), the molecule exhibits a distinct fragmentation pattern driven by the stability of the furan ring and the labile nature of the ester alkoxy group.

  • Primary Driver: Alpha-cleavage at the ester carbonyl.

  • Secondary Driver: Decarbonylation (loss of CO) from the furan ring or aldehyde.

GC-MS Method Parameters
ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm, 0.25µm)Standard non-polar phase separates furan isomers well.
Carrier Gas Helium @ 1.2 mL/minConstant flow ensures stable retention times.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Split (10:1)Prevents column overload; MFMC ionizes efficiently.
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Rapid ramp; MFMC typically elutes mid-run (~140-160°C).
Source Temp 230°CPrevents condensation of matrix components.
Ionization EI (70 eV)Standard library match energy.
Fragmentation Pathway (Visualization)

The following diagram illustrates the logical fragmentation steps verified by thermodynamic stability of the resulting cations.

G Figure 1: Proposed EI Fragmentation Pathway for Methyl 5-formyl-2-methylfuran-3-carboxylate. M_Ion Molecular Ion (M+) m/z 168 [C8H8O4]+ Frag_1 Acylium Ion (Loss of -OCH3) m/z 137 [C7H5O3]+ M_Ion->Frag_1 -31 Da (OCH3) Frag_2 Furan Ring Core (Loss of CO) m/z 109 [C6H5O2]+ Frag_1->Frag_2 -28 Da (CO) Frag_3 Ring Opening/Degradation m/z 53 [C4H5]+ Frag_2->Frag_3 Ring Cleavage

Interpretation of Spectra:

  • m/z 168 (

    
    ):  Visible, usually 20-40% relative abundance. Confirms MW.
    
  • m/z 137 (Base Peak): Loss of the methoxy group (

    
    ) from the C3-ester. This is the diagnostic peak.
    
  • m/z 109: Subsequent loss of CO from the aldehyde or ester carbonyl.

Protocol B: LC-ESI-MS/MS Trace Quantification

Objective: High-sensitivity quantitation of MFMC in plasma, media, or reaction mixtures.

Mechanistic Insight (The "Why")

Electrospray Ionization (ESI) is "soft," producing primarily the protonated molecule


. Because MFMC lacks basic nitrogens, ionization relies on the basicity of the carbonyl oxygens.
  • Challenge: Furan aldehydes can form hydrates in aqueous mobile phases.

  • Solution: Use high organic content or heated source gases to dehydrate the ion in-source.

LC-MS/MS Method Parameters
ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µmRetains moderately polar furans; UHPLC speeds up analysis.
Mobile Phase A Water + 0.1% Formic AcidAcid is crucial to protonate the carbonyl oxygen.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides sharper peaks for furans than Methanol.
Gradient 5% B to 95% B in 5 minGeneric scouting gradient; MFMC elutes ~40-50% B.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Ionization ESI Positive (+)

is the dominant species.
Source Temp 350°CHigh temp required to prevent hydration of the aldehyde.
MRM Transition Optimization (Workflow)

The following workflow describes the decision tree for selecting Quantitative (Quant) and Qualitative (Qual) ions.

Workflow Figure 2: Method Development Workflow for MFMC MRM Optimization. Start Direct Infusion (1 µg/mL in 50:50 ACN:H2O) Q1_Scan Q1 Scan Target: m/z 169.0 [M+H]+ Start->Q1_Scan Adduct_Check Check Adducts [M+Na]+ (191)? [M+H+H2O]+ (187)? Q1_Scan->Adduct_Check Prod_Scan Product Ion Scan (CE Ramp 10-40V) Adduct_Check->Prod_Scan Optimize De-clustering to max 169 Select_MRM Select Transitions Prod_Scan->Select_MRM

Recommended MRM Transitions:

Precursor (

)
Product (

)
Collision Energy (V)TypeMechanism
169.0 137.0 15Quant Loss of Methanol (

)
169.0 109.0 25Qual Loss of Methanol + CO
169.0 151.0 10Qual Loss of Water (

)

Note: The loss of methanol (32 Da) from the protonated ester is more favorable than the loss of the methoxy radical seen in EI.

Troubleshooting & Validation Criteria

Isomer Differentiation

MFMC has isomers (e.g., ethyl 5-formylfuran-3-carboxylate or positional isomers).

  • Differentiation: In GC-MS, the retention time will differ. In MS/MS, the loss of

    
     (31 Da) or 
    
    
    
    (32 Da) is specific to the methyl ester. An ethyl ester would lose
    
    
    (45 Da) or ethanol (46 Da).
Stability Issues
  • Aldehyde Oxidation: The C5-formyl group is susceptible to oxidation to a carboxylic acid (

    
     184) if samples are left in non-degassed solvents.
    
    • Fix: Analyze within 24 hours or store at -20°C.

  • Acetal Formation: In methanol, the aldehyde may form a hemiacetal (

    
     Da).
    
    • Fix: Use Acetonitrile as the organic mobile phase/diluent.

References

  • ChemicalBook. (2025).[1] Methyl 5-formyl-2-methyl-3-furoate synthesis and properties. Retrieved from

  • PubChemLite. (2025).[2][1] Methyl 5-formyl-2-methylfuran-3-carboxylate (C8H8O4) Mass Spectrometry Data. Retrieved from [2]

  • Fay, L. B., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (Applied for furan ring fragmentation logic). Retrieved from

  • Hu, L., et al. (2020). Characterization of the Soluble Products Formed during the Hydrothermal Conversion of Biomass-Derived Furanic Compounds by Using LC–MS/MS. ACS Omega. Retrieved from

Sources

The Furan Aldehyde Pivot: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Furan aldehydes, particularly the bio-renewable platform chemical furfural, represent a cornerstone in modern synthetic organic and medicinal chemistry. Their unique electronic and structural properties make them exceptionally versatile precursors for the construction of a diverse array of heterocyclic compounds. This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key synthetic strategies for transforming furan aldehydes into novel heterocyclic frameworks. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings and strategic considerations behind various synthetic transformations, including multicomponent reactions (MCRs), the synthesis of key nitrogen-containing heterocycles such as pyridazines and pyrimidines, cycloaddition strategies, and classic named reactions like the Paal-Knorr synthesis. Each section is supported by detailed, field-tested protocols and visual aids to empower researchers in their quest for new therapeutic agents.

Introduction: The Strategic Importance of Furan Aldehydes in Heterocyclic Synthesis

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of FDA-approved drugs featuring at least one heterocyclic ring in their structure.[1] Among the myriad of starting materials for constructing these vital scaffolds, furan aldehydes, especially furfural, have emerged as privileged building blocks.[2] Derived from the dehydration of pentose sugars found in lignocellulosic biomass, furfural is a renewable and readily available platform chemical, aligning with the principles of green chemistry.[3]

The furan ring itself is a crucial pharmacophore found in numerous bioactive molecules and serves as a bioisostere for the phenyl ring, offering modulated steric and electronic properties that can enhance metabolic stability and drug-receptor interactions.[4] The aldehyde functionality at the 2-position provides a reactive handle for a vast array of chemical transformations, enabling the construction of more complex heterocyclic systems. This guide will delve into several powerful synthetic methodologies that leverage the unique reactivity of furan aldehydes to generate novel molecular architectures with significant potential in drug discovery. The incorporation of the furan nucleus is a well-established and successful strategy in the development of new therapeutic agents.[5]

Multicomponent Reactions (MCRs): A Paradigm of Efficiency in Library Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. This inherent efficiency, coupled with high atom economy and the ability to rapidly generate molecular diversity, makes MCRs particularly attractive for the synthesis of compound libraries for high-throughput screening in drug discovery programs.[6] Furan aldehydes are excellent substrates for a variety of MCRs, most notably the Ugi and Passerini reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, enabling the synthesis of α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7] The products of the Ugi reaction are peptidomimetics, which are compounds that mimic the structure and function of peptides and have significant therapeutic potential.[8]

Causality in the Ugi Reaction: The reaction is typically carried out in polar aprotic solvents like methanol or dimethylformamide (DMF), which facilitate the formation of the polar intermediates involved in the mechanism.[9] The reaction is often exothermic and proceeds rapidly upon the addition of the isocyanide. The final, irreversible Mumm rearrangement drives the entire reaction sequence to completion.[10]

Experimental Workflow: Ugi Reaction

cluster_prep Reactant Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reactants Combine Furan-2-carbaldehyde, Amine, and Carboxylic Acid in Methanol add_iso Add Isocyanide to the mixture reactants->add_iso Formation of iminium ion stir Stir at room temperature add_iso->stir Exothermic reaction concentrate Concentrate the reaction mixture in vacuo stir->concentrate extract Perform aqueous work-up and extraction concentrate->extract purify Purify by column chromatography extract->purify

Caption: General workflow for the Ugi four-component reaction.

Protocol 2.1: Synthesis of an α-Acylamino Carboxamide from Furan-2-carbaldehyde

  • Reactant Preparation: In a round-bottom flask, dissolve furan-2-carbaldehyde (1.0 equiv.), a primary amine (e.g., benzylamine, 1.0 equiv.), and a carboxylic acid (e.g., acetic acid, 1.0 equiv.) in methanol (0.5 M).

  • Reaction Initiation: To the stirred solution, add an isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv.) dropwise at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired α-acylamino carboxamide.

The Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. Unlike the Ugi reaction, the Passerini reaction does not involve an amine component and is typically carried out in aprotic, non-polar solvents.

Mechanism of the Passerini Reaction

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde Furan-2-carbaldehyde intermediate1 α-Adduct aldehyde->intermediate1 acid Carboxylic Acid acid->intermediate1 isocyanide Isocyanide isocyanide->intermediate1 intermediate2 Nitrilium Ion intermediate1->intermediate2 [1,4]-Addition product α-Acyloxy Carboxamide intermediate2->product Mumm Rearrangement

Caption: Simplified mechanism of the Passerini reaction.

Protocol 2.2: General Procedure for the Passerini Reaction with Furfural

  • Reaction Setup: To a stirred solution of furfural (1.0 equiv.) and a carboxylic acid (1.0 equiv.) in an aprotic solvent such as dichloromethane or toluene (0.5 M), add an isocyanide (1.0 equiv.) at room temperature.

  • Reaction Progression: Stir the mixture at room temperature for 24-72 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield the α-acyloxy carboxamide.

Furan Aldehyde DerivativeAmineCarboxylic AcidIsocyanideProduct TypeReference
Furan-2-carbaldehydeBenzylamineAcetic Acidtert-Butyl Isocyanideα-Acylamino Carboxamide[10],[6]
5-Methylfuran-2-carbaldehydeAnilineBenzoic AcidCyclohexyl Isocyanideα-Acylamino Carboxamide[10],[6]
Furan-2-carbaldehyde-Propionic AcidBenzyl Isocyanideα-Acyloxy Carboxamide[9]

Synthesis of Nitrogen-Containing Heterocycles

Furan aldehydes are excellent precursors for a variety of nitrogen-containing heterocycles, which are of paramount importance in medicinal chemistry.

Pyridazines

Pyridazine and its derivatives are an important class of six-membered nitrogen-containing heterocycles that exhibit a wide range of biological activities.[11] A common synthetic route to pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[12] Furfural can be converted into a suitable 1,4-dicarbonyl precursor for this transformation.

Protocol 3.1.1: Synthesis of 6-Aryl-3-(2-furyl)pyridazines

This protocol involves a multi-step synthesis starting from furfural.

  • Step 1: Synthesis of 1-(2-furyl)ethanone: This can be achieved through various methods, such as the acylation of furan.

  • Step 2: Synthesis of the 1,4-dicarbonyl compound: React 1-(2-furyl)ethanone with an appropriate electrophile to introduce the second carbonyl group at the 4-position relative to the furan ring.

  • Step 3: Cyclization with Hydrazine: Reflux the 1,4-dicarbonyl compound with hydrazine hydrate in a suitable solvent like ethanol or acetic acid to yield the dihydropyridazine.

  • Step 4: Oxidation: Oxidize the dihydropyridazine using an appropriate oxidizing agent (e.g., potassium permanganate or air) to afford the aromatic pyridazine.

Pyrimidines

Pyrimidine derivatives are another class of vital heterocycles with diverse pharmacological properties. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of these compounds.[13]

Causality in Microwave-Assisted Synthesis: Microwaves provide rapid and uniform heating of the reaction mixture, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods.[14] This is particularly beneficial for reactions that require high temperatures or are slow to proceed under conventional conditions.

Protocol 3.2.1: Microwave-Assisted Synthesis of Fused Pyrimidines

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the furan-based precursor (e.g., a thieno[2,3-d]pyrimidine derivative synthesized from a furan aldehyde intermediate) (1.0 equiv.), an appropriate electrophile or nucleophile, and a catalyst if required, in a suitable solvent.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and power for a short duration (typically 5-30 minutes).[15]

  • Work-up and Purification: After cooling, the reaction mixture is worked up and the product is purified by crystallization or column chromatography.

Oxazoles

The oxazole ring is another privileged scaffold in medicinal chemistry. The van Leusen oxazole synthesis provides a direct route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[16]

Mechanism of the van Leusen Oxazole Synthesis

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde Furan-2-carbaldehyde oxazoline Oxazoline Intermediate aldehyde->oxazoline tosmic TosMIC anion TosMIC Anion tosmic->anion Deprotonation base Base (e.g., K2CO3) base->anion anion->oxazoline Nucleophilic Attack oxazole 5-(Furan-2-yl)oxazole oxazoline->oxazole Elimination of Toluenesulfinic Acid

Caption: Key steps in the van Leusen oxazole synthesis.

Protocol 3.3.1: Synthesis of 5-(Furan-2-yl)oxazole

  • Reaction Setup: In a round-bottom flask, suspend potassium carbonate (2.0 equiv.) in methanol. Add furan-2-carbaldehyde (1.0 equiv.) and TosMIC (1.05 equiv.).

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the 5-(furan-2-yl)oxazole.[17]

Cycloaddition Reactions: Constructing Polycyclic Systems

The furan ring can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction, providing a powerful method for the synthesis of 7-oxabicyclo[2.2.1]heptene derivatives.[18] These bicyclic systems are valuable intermediates for the synthesis of a wide range of complex molecules.

Causality in Furan Diels-Alder Reactions: The Diels-Alder reaction of furan is often reversible and thermodynamically controlled. The use of Lewis acid catalysts can significantly accelerate the reaction by lowering the energy of the dienophile's LUMO, thereby enhancing the interaction with the furan's HOMO.[12] However, recent studies suggest that Lewis acids may also accelerate the reaction by reducing the Pauli repulsion between the diene and dienophile.[12] The choice of Lewis acid can influence the stereoselectivity of the reaction.

Protocol 4.1: Lewis Acid-Catalyzed Diels-Alder Reaction of Furfural

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the dienophile (e.g., maleic anhydride, 1.0 equiv.) in a dry, aprotic solvent (e.g., dichloromethane). Cool the solution to a low temperature (e.g., -78 °C).

  • Catalyst Addition: Add the Lewis acid (e.g., zinc chloride or aluminum chloride, 0.1-1.0 equiv.) portion-wise.

  • Diene Addition: Add furfural (1.2 equiv.) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

Furan DieneDienophileCatalystProductReference
FuranMaleic AnhydrideNone (thermal)7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride[18]
FuranMethyl AcrylateSn-BEA (zeolite)Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate[19]
2-MethylfuranN-PhenylmaleimideZinc Iodide1-Methyl-N-phenyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide[18]

The Paal-Knorr Synthesis: A Classic Route to Furans

While furan aldehydes are the starting point for the aforementioned syntheses, it is also important to consider the synthesis of substituted furans that can then be functionalized to aldehydes. The Paal-Knorr synthesis is a classic and reliable method for the synthesis of furans from 1,4-dicarbonyl compounds.[20]

Causality in the Paal-Knorr Synthesis: The reaction is acid-catalyzed, with the acid serving to protonate one of the carbonyl groups, which activates it for nucleophilic attack by the enol of the other carbonyl.[3] The reaction is driven by the formation of the stable aromatic furan ring. The traditional use of strong acids and high temperatures can be a limitation for substrates with sensitive functional groups.

Mechanism of the Paal-Knorr Furan Synthesis

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diketone 1,4-Diketone protonated_diketone Protonated Diketone diketone->protonated_diketone enol Enol diketone->enol acid Acid Catalyst (H+) acid->protonated_diketone cyclized_intermediate Cyclized Hemiacetal protonated_diketone->cyclized_intermediate enol->cyclized_intermediate Intramolecular Attack furan Substituted Furan cyclized_intermediate->furan Dehydration

Caption: Mechanism of the acid-catalyzed Paal-Knorr furan synthesis.

Protocol 5.1: General Procedure for the Paal-Knorr Furan Synthesis

  • Reaction Setup: To a solution of the 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene or acetic acid), add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by distillation or column chromatography.

Conclusion

Furan aldehydes are undeniably powerful and versatile synthons in the construction of novel heterocyclic compounds for drug discovery. The methodologies outlined in this guide, from the efficiency of multicomponent reactions to the strategic complexity of cycloadditions and the reliability of classic named reactions, provide a robust toolkit for the modern medicinal chemist. By understanding the underlying mechanisms and the rationale behind experimental choices, researchers can more effectively design and execute synthetic routes to innovative molecular architectures. The continued exploration of the chemistry of furan aldehydes will undoubtedly lead to the discovery of new therapeutic agents that address unmet medical needs.

References

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Ugi Reaction. Organic Chemistry Portal. [Link]

  • Ugi reaction. Wikipedia. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]

  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Publications. [Link]

  • Recent Developments on Five-Component Reactions. PMC - NIH. [Link]

  • Synthesis of Some Heterocyclic Compounds Derived from Furfural Using Ultrasonic Waves. ResearchGate. [Link]

  • Reactions of furfural and acetic acid as model compounds for bio-oil upgrading in supercritical ethanol. ResearchGate. [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PMC. [Link]

  • Application of furan derivative in medicinal field. ResearchGate. [Link]

  • Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. ResearchGate. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • Ugi Multicomponent Reaction. Organic Syntheses. [Link]

  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. PubMed. [Link]

  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives. Semantic Scholar. [Link]

  • Pseudo-multicomponent reactions. RSC Advances. [Link]

  • Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. ResearchGate. [Link]

  • Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. MDPI. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]

  • One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. ACS Publications. [Link]

  • A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. Iraqi National Journal of Chemistry. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Towards sustainable furfural production: investigating solvent effects, reaction kinetics, process simulation, and energy assessment. ResearchGate. [Link]

  • An efficient pseudo-seven component reaction for the synthesis of fully-substituted furans containing pseudopeptide base on the union of multicomponent reactions. ResearchGate. [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions. PMC. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. MDPI. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Selective Conversion of Furfural to Cyclopentanone or Cyclopentanol Using Co-Ni Catalyst in Water. MDPI. [Link]

  • Microwave-Assisted Aldol Condensation of Furfural and Acetone over Mg–Al Hydrotalcite-Based Catalysts. MDPI. [Link]

  • Catalysis of the Diels–Alder Reaction of Furan and Methyl Acrylate in Lewis Acidic Zeolites. ACS Publications. [Link]

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]

  • The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene. ResearchGate. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]

Sources

"Methyl 5-formyl-2-methylfuran-3-carboxylate" as a building block for bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Dihydropyridine and Heterocyclic Drug Discovery [1]

Abstract

Methyl 5-formyl-2-methylfuran-3-carboxylate (MFMC) represents a pharmacophore-rich building block bridging carbohydrate chemistry and medicinal synthesis. Distinguished by its orthogonal reactivity—combining an electrophilic C5-formyl group, a nucleophilic-susceptible C3-ester, and a chemically distinct C2-methyl group—this scaffold is instrumental in the synthesis of antimicrobial hydrazones and calcium channel-blocking 1,4-dihydropyridines (DHPs). This guide provides a validated protocol for the de novo synthesis of MFMC via Vilsmeier-Haack formylation and details its application in a multicomponent Hantzsch reaction to generate bioactive DHP libraries.

Structural Utility & Reactivity Profile

The utility of MFMC lies in its donor-acceptor furan architecture . Unlike simple furan derivatives (e.g., furfural), the C3-carboxylate moiety exerts an electron-withdrawing effect that stabilizes the ring against oxidative degradation while activating the C2-methyl group for potential vinylogous deprotonation.

Key Reactivity Hotspots[2]
  • C5-Formyl Group (Aldehyde): The primary handle for condensation reactions (Knoevenagel, Schiff base formation) and multicomponent reactions (MCRs).[2]

  • C3-Methoxycarbonyl (Ester): Allows for diversification via hydrolysis to the free acid (for coupling) or amidation.[2]

  • C2-Methyl Group: While less reactive, it provides steric bulk essential for receptor binding in DHP drugs (mimicking the ortho/meta substituents of nifedipine).[2]

Protocol A: Synthesis of the Building Block

Objective: Preparation of Methyl 5-formyl-2-methylfuran-3-carboxylate from Methyl 2-methyl-3-furoate via Vilsmeier-Haack Formylation.

Rationale: Commercial availability of specific substituted furans can be sporadic. This robust protocol ensures supply reliability using the inexpensive precursor Methyl 2-methyl-3-furoate.

Materials
  • Substrate: Methyl 2-methyl-3-furoate (1.0 eq)

  • Reagent: Phosphoryl chloride (POCl

    
    , 1.1 eq)[2]
    
  • Solvent/Catalyst: N,N-Dimethylformamide (DMF, 1.3 eq - acts as reagent and solvent)[2]

  • Quench: Ice water, 10% NaOH solution.

Step-by-Step Methodology
  • Vilsmeier Reagent Formation:

    • In a flame-dried round-bottom flask under N

      
      , cool DMF (1.3 eq) to 0 °C.
      
    • Add POCl

      
       (1.1 eq) dropwise over 15 minutes.[2] Caution: Exothermic.[2] Maintain T < 5 °C.
      
    • Stir at 0 °C for 30 minutes until the Vilsmeier salt (white/yellowish precipitate) forms.

  • Formylation:

    • Dissolve Methyl 2-methyl-3-furoate (1.0 eq) in a minimal amount of anhydrous DMF (if needed for fluidity) or add neat if liquid.

    • Add the substrate dropwise to the Vilsmeier salt at 0 °C.[2]

    • Allow the mixture to warm to room temperature, then heat to 100 °C for 3 hours. Note: Heating is required to overcome the deactivating effect of the C3-ester.

  • Work-up:

    • Pour the reaction mixture onto crushed ice (20 g per gram of substrate).

    • Neutralize carefully with 10% NaOH solution to pH 8.[2] Critical: Maintain T < 10 °C during neutralization to prevent ester hydrolysis.

    • The product will precipitate as a yellow solid.[2] Filter the solid.[1][2]

    • Wash the filter cake with cold water (3x).[2]

  • Purification:

    • Dry the solid in vacuo.[1][2]

    • Yield: Expect ~80-85%.

    • Characterization:

      
      H NMR (DMSO-d
      
      
      
      ):
      
      
      9.56 (s, 1H, CHO), 7.47 (s, 1H, Furan-H), 3.87 (s, 3H, OMe), 2.69 (s, 3H, Me).[2]

Protocol B: Application – Hantzsch Dihydropyridine Synthesis

Objective: Synthesis of a furan-fused 1,4-dihydropyridine (DHP) library candidate.

Context: 1,4-DHPs are privileged structures in medicinal chemistry (e.g., Nifedipine, Amlodipine).[2] Replacing the traditional phenyl ring with the MFMC furan scaffold alters lipophilicity and metabolic stability, creating novel calcium channel blocker candidates.[2]

Reaction Scheme

Aldehyde: Methyl 5-formyl-2-methylfuran-3-carboxylate (1.0 eq) 1,3-Dicarbonyl: Methyl acetoacetate (2.0 eq) Ammonia Source: Ammonium acetate (1.2 eq) Solvent: Ethanol (reflux).

Workflow
  • Setup:

    • To a 50 mL round-bottom flask, add MFMC (1.0 mmol, 168 mg).

    • Add Methyl acetoacetate (2.0 mmol, 232 mg).[2]

    • Add Ammonium acetate (1.2 mmol, 92 mg).

    • Suspend in absolute Ethanol (5 mL).

  • Reaction:

    • Reflux the mixture with stirring for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3).[2] The aldehyde spot (R

      
       ~0.[2][3]5) should disappear, replaced by a fluorescent blue spot (DHP) at lower R
      
      
      
      .[2]
  • Isolation:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (20 mL) with vigorous stirring.

    • The DHP product usually precipitates.[2] Filter and wash with cold aqueous ethanol (10%).[2]

    • Alternative: If oil forms, extract with Dichloromethane, dry over MgSO

      
      , and concentrate.[2]
      
  • Crystallization:

    • Recrystallize from hot Ethanol/Water to obtain the pure 4-(3-methoxycarbonyl-2-methylfuran-5-yl)-1,4-dihydropyridine derivative.

Pathway Mapping & Logic

The following diagram illustrates the synthetic flow from the raw furan precursor to the bioactive DHP, highlighting the critical intermediate states.

G Start Methyl 2-methyl-3-furoate (Precursor) Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Aromatic Substitution (100°C) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Target Methyl 5-formyl-2-methylfuran-3-carboxylate (MFMC Scaffold) Intermediate->Target Hydrolysis (pH 8) Hantzsch Hantzsch Reaction (+ Methyl acetoacetate + NH4OAc) Target->Hantzsch MCR Condensation Schiff Schiff Base Formation (+ Amines) Target->Schiff Carbonyl Condensation DHP Furan-based 1,4-Dihydropyridine (Bioactive Calcium Channel Blocker) Hantzsch->DHP Cyclization Antimicrobial Furan-Hydrazones (Antimicrobial/Antitubercular) Schiff->Antimicrobial Dehydration

Figure 1: Synthetic pathway from precursor formylation to bioactive scaffold diversification.[2]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Protocol A Incomplete Vilsmeier salt formation.Ensure POCl

is added slowly at 0°C; allow salt to mature for 30 min before adding substrate.
Dark/Tarry Product (Protocol A) Overheating or poor pH control.[2]Do not exceed 100°C. During quenching, keep T < 10°C. High temperatures during basification degrade the furan ring.[2]
No Precipitation in Protocol B Product is too soluble in EtOH.Add water dropwise to the cooled ethanol solution until turbidity appears, then cool to 4°C to induce crystallization.
Ester Hydrolysis pH > 9 during workup.[2]Use weak bases (NaHCO

or dilute NaOH) and monitor pH strictly.[2] Avoid prolonged exposure to aqueous base.[2]

References

  • Vilsmeier-Haack Synthesis of Furan Derivatives Source: ChemicalBook / Patent WO2021/7477 Context:[1][2] Detailed conditions for POCl

    
    /DMF formylation of methyl 2-methylfuran-3-carboxylate.
    
    
  • Hantzsch Reaction Mechanism & Applications Source: National Institutes of Health (PMC) Context:[2] Mechanistic insights into the condensation of aldehydes with acetoacetate to form 1,4-dihydropyridines.

  • Antimicrobial Activity of Furan Carboxylates Source: ResearchGate / Science Alert Context: Evaluation of methyl 5-(hydroxymethyl)furan-2-carboxylate derivatives against S. aureus and E. coli.[4] [2]

  • Structural Data & Properties (PubChem) Source: PubChem (NIH) Context:[2] Physicochemical properties (MW 182.[2][5]17) and identifiers for Ethyl/Methyl analogs. [2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-formyl-2-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Topic: Troubleshooting Byproducts & Process Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Reference Molecule: Methyl 5-formyl-2-methylfuran-3-carboxylate (CAS: 81661-26-9)

Executive Summary: The Synthetic Challenge

The synthesis of Methyl 5-formyl-2-methylfuran-3-carboxylate is a delicate balance of electronic effects. You are attempting to introduce a formyl group (via Vilsmeier-Haack ) onto a furan ring that is simultaneously activated by a methyl group (C2) and deactivated by an ester group (C3).

The primary troubleshooting requests we receive involve three distinct failure modes:

  • Regio-contamination: Uncertainty about C4 vs. C5 substitution.

  • Dimerization: Formation of colored "bis-furan" impurities.

  • Workup Artifacts: Hydrolysis failures leading to chlorinated intermediates.

This guide addresses these issues directly through a "Ticket/Resolution" format.

Module 1: Critical Troubleshooting Tickets

Ticket #402: "I see a persistent secondary spot on TLC (High Rf). Is this the regioisomer?"

User Observation:

"After running the Vilsmeier reaction with POCl₃/DMF at 80°C, I see my product at R_f 0.4, but there is a persistent, highly UV-active spot at R_f 0.65. Is this the C4-formyl isomer?"

Technical Diagnosis: It is highly unlikely to be the C4-regioisomer.

  • Reasoning: The C2-methyl group is an electron-donating group (EDG) that activates the C5 position via resonance. The C3-ester is an electron-withdrawing group (EWG) that deactivates the entire ring, but sterically hinders C4. Therefore, C5 is both electronically and sterically favored .

  • Root Cause: The high-R_f impurity is likely the Bis-furan Methine Dimer .

    • Mechanism:[1][2][3][4][5][6][7] Under acidic conditions (excess POCl₃), the newly formed aldehyde product acts as an electrophile and reacts with a molecule of unreacted starting material. This creates a conjugated, lipophilic dimer.

Resolution Protocol:

  • Stoichiometry Check: Ensure you are using a slight excess of the Vilsmeier reagent (1.2–1.5 eq) relative to the furan substrate to consume the starting material quickly, preventing it from attacking the product.

  • Temperature Control: Do not exceed 60–70°C unless necessary. Higher temperatures accelerate the condensation of the product with the starting material.

  • Purification: This dimer is much less polar than your aldehyde product. It can usually be removed via a silica plug eluting with 5% EtOAc/Hexanes before increasing polarity to elute your product.

Ticket #409: "My product yield is low, and the NMR shows a 'clean' spectrum but missing the aldehyde proton."

User Observation:

"I isolated a solid. 1H NMR shows the methyl ester and the C2-methyl, but the aldehyde peak at ~9.5 ppm is missing or very broad. Mass spec suggests a chlorinated species."

Technical Diagnosis: You have isolated the Intermediate Iminium Salt or a Chloromethyl derivative , not the aldehyde.

  • Causality: The Vilsmeier intermediate is stable. If the hydrolysis step (quenching) is performed at a pH that is too low (too acidic) or for insufficient time, the iminium ion does not convert to the carbonyl.

Resolution Protocol (The "Buffered Quench"):

  • Do not just dump on ice. The hydrolysis releases HCl, dropping the pH drastically.

  • Step 1: Pour reaction mixture onto ice.

  • Step 2: Crucial: Buffer the solution to pH 5–6 using Sodium Acetate (NaOAc) or a saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Step 3: Stir vigorously for 30–60 minutes at room temperature. The iminium salt requires time and a nucleophile (water) at a non-extreme pH to collapse into the aldehyde.

Module 2: Reaction Mechanism & Impurity Pathways

Understanding the "Why" allows you to predict the "What." The following diagram details the Vilsmeier-Haack pathway and the specific divergence points for byproducts.

VilsmeierPathways Start Methyl 2-methylfuran-3-carboxylate (Starting Material) Intermediate Iminium Salt Intermediate (Stable at low pH) Start->Intermediate + Complex (Electrophilic Subst. at C5) Impurity_Humin IMPURITY C: Humins/Polymers (Black Tar - Acid Degradation) Start->Impurity_Humin T > 90°C Strong Acid Reagent Vilsmeier Reagent (POCl3 + DMF) Complex Active Electrophile (Chloroiminium Ion) Reagent->Complex Formation Product TARGET: Methyl 5-formyl-2-methylfuran-3-carboxylate (Aldehyde) Intermediate->Product Hydrolysis (pH 5-6, Time > 30m) Impurity_Chloro IMPURITY B: Chloromethyl Furan (Incomplete Hydrolysis) Intermediate->Impurity_Chloro Reductive Workup or pH < 1 Impurity_Dimer IMPURITY A: Bis-Furan Dimer (High Rf, Colored) Product->Impurity_Dimer + Unreacted Start Mat. (Acid Catalyzed Condensation)

Figure 1: Mechanistic divergence in Vilsmeier-Haack formylation. Note that the "Dimer" forms by the reaction of the Product with the Starting Material.

Module 3: Analytical Reference Data

Use this table to identify species in your crude reaction mixture.

SpeciesApprox.[1][2][4][7][8][9][10][11][12] Rf (30% EtOAc/Hex)1H NMR Signature (CDCl3)Troubleshooting Note
Starting Material 0.70δ 6.6 (d, C5-H), δ 2.5 (s, C2-Me)If present >5%, add more POCl3 next time.
Target Aldehyde 0.40δ 9.5-9.6 (s, CHO) , δ 7.2 (s, C4-H)Distinct singlets. C4-H shifts downfield due to CHO.
Bis-Furan Dimer 0.65Multi-aromatic region, missing CHOHighly UV active. Often yellow/orange oil.
Iminium Salt 0.05 (Baseline)Broad signals, often insoluble in CDCl3Requires re-hydrolysis (stir with aq. NaOAc).[4]

Module 4: Optimized Synthetic Protocol

This protocol is designed to minimize the Dimer and Humin formation described in the tickets above.

Reagents:

  • Methyl 2-methylfuran-3-carboxylate (1.0 eq)[6]

  • POCl₃ (1.3 eq)

  • DMF (3.0 eq - serves as reagent and solvent)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as co-solvent (optional, helps heat dissipation).

Step-by-Step:

  • Reagent Formation (0°C):

    • Charge DMF into a dry flask under N₂. Cool to 0°C.[4][6][12]

    • Add POCl₃ dropwise. Observation: The solution will turn slightly yellow/viscous (formation of the Vilsmeier salt). Stir for 20 mins.

  • Substrate Addition (0°C

    
     60°C): 
    
    • Dissolve the furan ester in minimal DMF or DCE.

    • Add dropwise to the Vilsmeier reagent at 0°C.

    • Critical: Allow to warm to Room Temp (RT). If TLC shows no conversion after 2 hours, heat to 60°C .

    • Warning:Do not exceed 80°C. The ester group deactivates the ring, making the reaction sluggish, but high heat promotes polymerization (blackening).

  • Quench & Hydrolysis (The "Safety Stop"):

    • Pour the reaction mixture into crushed ice.

    • Neutralize: Slowly add saturated Sodium Acetate (aq) until pH is ~5.

    • Stir: Stir vigorously for 45 minutes. This ensures the iminium intermediate is fully converted to the aldehyde.

  • Extraction:

    • Extract with DCM (3x). Wash organics with Brine.[4] Dry over Na₂SO₄.[4]

Module 5: Decision Tree for Workup

Use this flow to save a batch that looks "wrong."

WorkupLogic Start End of Reaction (TLC Check) Check1 Is SM consumed? Start->Check1 Action_Heat Increase T to 60°C Add 0.2 eq POCl3 Check1->Action_Heat No Action_Quench Proceed to Quench Check1->Action_Quench Yes Action_Heat->Check1 Quench_Step Pour on Ice + NaOAc Action_Quench->Quench_Step Check2 Is pH < 2? Quench_Step->Check2 Risk_Acid RISK: Ring Opening or Humin formation Check2->Risk_Acid Yes Action_Buffer Add NaHCO3 until pH 5-6 Check2->Action_Buffer No Risk_Acid->Action_Buffer Check3 NMR: Broad/Missing CHO peak? Action_Buffer->Check3 Action_Rehydrolyze Stir crude with aq. Acetate (1 hr) Check3->Action_Rehydrolyze Yes Success Isolate Aldehyde Check3->Success No Action_Rehydrolyze->Success

Figure 2: Workup decision logic to prevent yield loss.

References

  • Marson, C. M. (2011). Vilsmeier Formylation of Heterocycles. In Organic Reactions (Vol 77). Wiley.[1]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol 2, pp. 777-794). Pergamon Press.

  • PubChem. (2024). Methyl 5-formylfuran-2-carboxylate (Compound Summary). National Library of Medicine. (Note: Used for physical property verification of analogous furan esters).

  • Li, J. J. (2014). Vilsmeier-Haack Reaction. In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (5th ed., pp. 621-622). Springer.

Sources

Optimizing Vilsmeier-Haack reaction for furan carboxylation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Vilsmeier-Haack Reaction: Furan Carboxylation

Welcome to the Technical Support Center for optimizing the Vilsmeier-Haack formylation of furans. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to employ this powerful reaction for introducing a formyl group onto the furan ring, a crucial step in the synthesis of many pharmaceutical intermediates and advanced materials.

As Senior Application Scientists, we understand that while the Vilsmeier-Haack reaction is robust, its success with sensitive heterocyclic substrates like furan hinges on meticulous control of reaction parameters. This document synthesizes our in-house expertise with established literature to provide you with a comprehensive resource for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Here we address the fundamental principles governing the Vilsmeier-Haack reaction as it applies to furan substrates.

Q1: What is the mechanism of the Vilsmeier-Haack reaction on furan?

The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a substituted amide, reacts with an acid halide like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][2][3]

  • Electrophilic Attack: The electron-rich furan ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack disrupts the aromaticity of the furan ring and forms a cationic intermediate.[2][4] For unsubstituted furan, this attack occurs preferentially at the C2 position due to greater stabilization of the intermediate.

  • Hydrolysis: During aqueous work-up, the resulting iminium ion intermediate is hydrolyzed to yield the final product, furan-2-carbaldehyde.[4][5]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium Salt) DMF->VR + POCl₃ POCl3 POCl₃ POCl3->VR Iminium Iminium Intermediate VR->Iminium + Furan Furan Furan Furan->Iminium Iminium_hydro Iminium Intermediate Aldehyde Furan-2-carbaldehyde Iminium_hydro->Aldehyde + H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction mechanism on furan.

Q2: Why is the Vilsmeier-Haack reaction suitable for furan?

Furan is an electron-rich five-membered heterocycle, making it highly susceptible to electrophilic aromatic substitution.[6][7] The Vilsmeier reagent, while a relatively weak electrophile compared to those used in Friedel-Crafts acylations, is sufficiently reactive to formylate activated aromatic systems like furan under mild conditions.[2] This avoids the harsh Lewis acids required for Friedel-Crafts reactions, which can often lead to polymerization or degradation of the furan ring.

Q3: What determines the regioselectivity of formylation on substituted furans?

For furans bearing a substituent at the C3 position, formylation can occur at either the C2 or C5 position.[7] The outcome is dictated by a combination of electronic and steric effects of the substituent. Electron-donating groups generally direct formylation to the adjacent C2 position, while bulky groups may favor the more accessible C5 position. For C2-substituted furans, formylation almost exclusively occurs at the C5 position.

Q4: Can solvents other than DMF be used?

While DMF is typically used in excess as both a reagent and a solvent, other inert solvents can be employed.[8] Common choices include chlorinated solvents like 1,2-dichloroethane (DCE) or chloroform, and ethereal solvents like dioxane or tetrahydrofuran (THF).[8] The choice of solvent can influence reaction kinetics and solubility of intermediates. When using a co-solvent, it is critical that it is anhydrous.

Troubleshooting Guide

Encountering issues in the lab is a common part of research. This guide provides a systematic approach to diagnosing and solving problems with furan formylation.

G start Reaction Outcome (Analyze by TLC/LCMS) no_rxn Problem: No Product / Low Conversion start->no_rxn No/Trace Product low_yield Problem: Low Yield start->low_yield Product Detected, Low Yield byproducts Problem: Byproduct Formation start->byproducts Multiple Spots/Peaks cause1 Cause 1: Vilsmeier Reagent Did Not Form no_rxn->cause1 cause2 Cause 2: Substrate Deactivated no_rxn->cause2 sol1a Solution: - Use fresh, anhydrous DMF/POCl₃ - Ensure strict anhydrous conditions cause1->sol1a sol2a Solution: - Check for strong EWGs on furan - May require harsher conditions (higher temp.) cause2->sol2a cause3 Cause 3: Incomplete Reaction low_yield->cause3 cause4 Cause 4: Inefficient Work-up low_yield->cause4 sol3a Solution: - Increase reaction time - Gradually increase temperature cause3->sol3a sol4a Solution: - Ensure complete hydrolysis of intermediate - Stir vigorously during neutralization cause4->sol4a cause5 Cause 5: Reaction Temp Too High byproducts->cause5 sol5a Solution: - Maintain strict temperature control - Add POCl₃ and substrate at 0°C cause5->sol5a

Caption: Troubleshooting decision tree for furan formylation.

Issue 1: Reaction fails to initiate or shows very low conversion.

  • Probable Cause A: Inactive Vilsmeier Reagent. The formation of the Vilsmeier reagent is highly sensitive to moisture. The presence of water in the DMF, solvent, or glassware will quench the POCl₃ and prevent the formation of the active electrophile.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous grade DMF and any co-solvents, preferably from a freshly opened bottle or one stored under an inert atmosphere. The quality of POCl₃ is also critical; use a fresh bottle if it is suspected to have degraded.[6]

  • Probable Cause B: Deactivated Furan Substrate. The Vilsmeier-Haack reaction works best on electron-rich systems. If your furan substrate is substituted with one or more strong electron-withdrawing groups (EWGs), its nucleophilicity may be too low to react with the Vilsmeier reagent under standard conditions.[6]

    • Solution: For deactivated substrates, you may need to increase the reaction temperature or prolong the reaction time.[6] However, be aware this can also lead to side reactions. A molar excess of the Vilsmeier reagent may also be beneficial.

Issue 2: The reaction works, but the yield of the desired aldehyde is low.

  • Probable Cause A: Suboptimal Stoichiometry. The ratio of POCl₃ to DMF and the substrate is crucial. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Solution: A common starting point is using 1.2 to 1.5 equivalents of POCl₃ relative to the furan substrate.[6][7] The amount of DMF is often in large excess as it serves as the solvent, but if using a co-solvent, ensure sufficient DMF is present (at least 3-4 equivalents) to form the reagent and drive the reaction.

  • Probable Cause B: Incomplete Hydrolysis during Work-up. The iminium salt intermediate formed after the electrophilic attack is relatively stable. If the hydrolysis step is incomplete, the product will not be fully liberated, leading to low isolated yields.

    • Solution: After quenching the reaction mixture on ice, it is critical to neutralize the acidic mixture.[6] This is typically done by adding a saturated aqueous solution of a mild base like sodium bicarbonate or sodium acetate until the pH is neutral (6-7).[6] Following neutralization, the mixture should be stirred vigorously for 1-2 hours to ensure the complete hydrolysis of the iminium salt to the aldehyde.[6]

Issue 3: The reaction produces multiple spots on TLC, indicating significant byproduct formation.

  • Probable Cause A: The reaction temperature was too high. The Vilsmeier-Haack reaction is exothermic, particularly during the addition of POCl₃ to DMF.[6] If the temperature is not carefully controlled, side reactions, including polymerization of the furan or di-formylation, can occur.

    • Solution: Always prepare the Vilsmeier reagent at 0 °C in an ice bath, adding the POCl₃ dropwise to the DMF to manage the exotherm.[6] Similarly, add the furan substrate to the prepared reagent solution at 0 °C before allowing the reaction to slowly warm to room temperature or a specific target temperature.[5][6]

  • Probable Cause B: Substrate Instability. Furans are known to be sensitive to strong acids. The reaction generates HCl and phosphoric acid byproducts, which can cause degradation if not controlled.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Minimize reaction time by monitoring progress closely with TLC or LC-MS. A carefully controlled, rapid work-up is essential to neutralize the acidic byproducts as soon as the reaction is complete.

Experimental Protocols & Data

Comparative Reaction Parameters

The optimal conditions for the Vilsmeier-Haack reaction can vary depending on the specific furan substrate. The following table provides a summary of typical parameters as a starting point for optimization.

Furan SubstratePOCl₃ (Equivalents)Solvent(s)Temperature (°C)Time (h)Yield (%)Reference
2-Methylfuran1.2DMF / DCM0 to 25475[7]
2-Phenylfuran1.5DMF40680[7]
3-Bromofuran1.5DMF0 to rt6.577[7]
Unsubstituted Furan1.1-1.5DMF0 to rt2-6>80General

Note: "rt" denotes room temperature. Yields are representative and highly dependent on the precise execution of the reaction and purification.

Standard Protocol: Formylation of Furan

This protocol provides a detailed, step-by-step methodology for the formylation of unsubstituted furan to produce furan-2-carbaldehyde.

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Formylation Reaction cluster_2 Phase 3: Work-up & Purification p1 1. Add anhydrous DMF to a flame-dried, N₂-purged flask. p2 2. Cool flask to 0°C in an ice bath. p1->p2 p3 3. Add POCl₃ (1.5 eq) dropwise while maintaining temp < 5°C. p2->p3 p4 4. Stir at 0°C for 30 min, then at RT for 30 min. p3->p4 p5 5. Cool reagent mixture back to 0°C. p4->p5 p6 6. Add furan (1.0 eq) dropwise to the Vilsmeier reagent. p5->p6 p7 7. Allow to warm to RT and stir. Monitor by TLC until completion. p6->p7 p8 8. Pour reaction mixture slowly onto crushed ice. p7->p8 p9 9. Neutralize with sat. NaOAc (aq) to pH 6-7. p8->p9 p10 10. Stir vigorously for 1-2 hours to ensure complete hydrolysis. p9->p10 p11 11. Extract with solvent (e.g., EtOAc), dry, and concentrate. p10->p11 p12 12. Purify by column chromatography or distillation. p11->p12

Caption: Standard experimental workflow for furan formylation.

Materials & Equipment:

  • Flame-dried, two-necked round-bottom flask with a magnetic stirrer

  • Dropping funnel and nitrogen inlet/outlet

  • Ice bath

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Furan (substrate)

  • Crushed ice

  • Saturated aqueous sodium acetate solution

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation:

    • To the flame-dried flask under a nitrogen atmosphere, add anhydrous DMF (used as both reagent and solvent).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.5 equivalents relative to the furan) dropwise via the dropping funnel. It is critical to maintain the internal temperature below 5 °C during this exothermic addition.[6]

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 30 minutes. The formation of the Vilsmeier reagent may be observed as the mixture becomes a thicker, yellowish solid or slurry.[6]

  • Formylation Reaction:

    • Cool the flask containing the Vilsmeier reagent back down to 0 °C.

    • Add the furan substrate (1.0 equivalent), either neat or dissolved in a minimal amount of anhydrous DMF, dropwise to the stirred reagent.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (thin-layer chromatography) until the starting material is consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice. This quenching step is exothermic and should be done with caution in a fume hood.

    • Neutralize the resulting acidic aqueous mixture by slowly adding a saturated aqueous solution of sodium acetate until the pH is between 6 and 7 (check with pH paper).[6]

    • Stir the mixture vigorously for 1-2 hours at room temperature. This step is crucial for the complete hydrolysis of the intermediate iminium salt to the aldehyde product.[6]

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by vacuum distillation or silica gel column chromatography to yield the pure furan-2-carbaldehyde.

References

  • Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. (2021). Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Available at: [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Kimura, Y. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. Available at: [Link]

  • Rajput, A. P., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Indian Journal of Chemistry. Available at: [Link]

Sources

Side reactions in the formylation of furan derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Side Reactions in Furan Formylation

Welcome to the Heterocyclic Chemistry Technical Desk. Subject: Optimizing Formylation of Furan Derivatives & Mitigating Side Reactions Ticket ID: FUR-CHO-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Furan Paradox

Furan derivatives present a unique synthetic paradox. They are electron-rich dienes, making them exceptionally reactive toward electrophilic aromatic substitution (EAS). However, this same electron density renders them highly sensitive to acid-catalyzed polymerization and oxidative degradation.

Successful formylation requires navigating two primary failure modes:

  • Acid-Induced Resinification: Occurs during Vilsmeier-Haack protocols if temperature or pH is uncontrolled.

  • Ring Opening/Fragmentation: Occurs during lithiation protocols if cryogenic conditions are breached.

This guide provides a root-cause analysis of these side reactions and actionable protocols to prevent them.

Module 1: Vilsmeier-Haack Formylation (The Industry Standard)

The Scenario: You are using


 and DMF to introduce a formyl group at the C2 or C5 position.[1]
Critical Failure Mode: "The Black Tar" (Polymerization)

Symptom: The reaction mixture turns viscous and black; workup yields an insoluble resin. Mechanism: Furans are "acid sponges." The Vilsmeier reagent generates HCl byproducts. In the presence of strong acid and heat, the furan ring is protonated (usually at C2/C5), generating a reactive electrophile that attacks another furan molecule. This initiates a chain-growth polymerization, forming polyfuran resins [1].

Troubleshooting Q&A:

Q: Why did my reaction polymerize even at


? 
A:  Localized exotherms. Adding 

to DMF generates significant heat. If the furan is added before this complex has cooled, or if the addition is too fast, local temperatures spike, triggering polymerization.
  • Fix: Pre-form the Vilsmeier complex at

    
     and stir for 30 minutes. Cool the furan solution to 
    
    
    
    before cannulating the complex into the furan (or vice versa, depending on scale, but slow addition is key).

Q: I see starting material remaining, but increasing temp causes decomposition. What do I do? A: The "Vilsmeier Reagent" is moisture-sensitive. If your DMF is "wet" (contains dimethylamine or water), the reagent hydrolyzes before reacting.

  • Fix: Distill DMF over

    
     or use anhydrous grade. Ensure 
    
    
    
    is clear, not yellow (yellow indicates decomposition).

Q: The product decomposes during workup. Why? A: The iminium salt intermediate is stable, but the hydrolysis step releases massive amounts of acid. If the pH drops < 1 during quenching, acid-catalyzed ring opening (forming 1,4-dicarbonyls like levulinic aldehyde) competes with product isolation [2].

  • Fix: Quench into a buffered solution (Sodium Acetate/Water) rather than pure water or bicarbonate. Keep the pH between 4 and 6.

Module 2: Lithiation-Mediated Formylation (The Precision Tool)

The Scenario: You are using


 followed by DMF to formylate a sensitive or sterically hindered furan.
Critical Failure Mode: Ring Opening (Fragmentation)

Symptom: Low yield; crude NMR shows aliphatic peaks (alkynols or enolates) instead of aromatic furan signals. Mechanism: Lithiated furans are thermally unstable. Above critical temperatures (often


), the C-Li bond induces a retro-electrocyclic ring opening, cleaving the C-O bond to form lithium enolates or alkynol species [3].

Troubleshooting Q&A:

Q: My yield is low and I see ethylene gas evolution. Is my solvent reacting? A: Yes. THF is the standard solvent, but


 can deprotonate THF at the 

-position, leading to a [3+2] cycloreversion that generates ethylene and the enolate of acetaldehyde. This is accelerated by the presence of the furan lithium species.
  • Fix: Run the reaction at

    
    . Never allow the lithiation step to warm above 
    
    
    
    before adding the electrophile (DMF).

Q: I am getting bis-formylated products (2,5-diformylfuran). A: Stoichiometry error or "Base Wandering." If you use excess


 and the temperature is too high, the mono-lithio species can disproportionate or the base can deprotonate the C5 position.
  • Fix: Titrate your

    
     precisely. Use exactly 1.05 equivalents. Add the furan to the base to ensure kinetic control if C2-selectivity is the goal.
    

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between successful formylation and the two primary failure modes: Acid-Catalyzed Polymerization (VH route) and Ring Opening (Lithiation route).

FuranFormylation Start Furan Substrate VH_Reagent Vilsmeier Reagent (POCl3 + DMF) Start->VH_Reagent Method A: Vilsmeier Li_Reagent n-BuLi / THF (-78°C) Start->Li_Reagent Method B: Lithiation Iminium Iminium Salt Intermediate VH_Reagent->Iminium Electrophilic Attack Polymer Polymerization (Tar) FAILURE MODE Iminium->Polymer Excess Heat/Acid (>20°C or pH <1) Aldehyde Furan-2-Carboxaldehyde (Target Product) Iminium->Aldehyde Buffered Hydrolysis (NaOAc, pH 5) LithioFuran 2-Lithiofuran Intermediate Li_Reagent->LithioFuran Deprotonation LithioFuran->Aldehyde 1. DMF Quench 2. Acid Workup RingOpen Ring Opening/Enolates FAILURE MODE LithioFuran->RingOpen Temp > -40°C Retro-cyclization

Figure 1: Mechanistic divergence in furan formylation. Note that temperature control is the primary gatekeeper preventing both polymerization (VH) and ring opening (Lithiation).

Comparative Data: Selecting the Right Method

FeatureVilsmeier-Haack (VH)Lithiation / DMF
Primary Risk Polymerization (Tar formation)Ring Opening (C-O cleavage)
Acid Sensitivity High (Generates HCl)Low (Basic conditions)
Temp. Range

to

(Substrate dependent)

to

(Strict)
Regioselectivity Steric/Electronic control (C2 > C5)Kinetic control (C2 protons)
Substrate Scope Electron-rich furans (Alkyl/Alkoxy)Halogenated or Acid-sensitive furans
Green Score Low (Chlorinated waste,

)
Medium (Atom economy, but solvent waste)

Standard Operating Procedures (SOPs)

Protocol A: Buffered Vilsmeier-Haack (For Robust Substrates)

Designed to minimize polymerization.

  • Reagent Formation: In a flame-dried flask under

    
    , cool anhydrous DMF (3.0 equiv) to 
    
    
    
    . Dropwise add
    
    
    (1.1 equiv). Observe: Mixture will turn pale yellow/viscous. Stir 30 min.
  • Addition: Dissolve furan substrate (1.0 equiv) in minimal DMF. Add dropwise to the Vilsmeier complex at

    
    .
    
    • Checkpoint: Do not let internal temp rise above

      
      .
      
  • Reaction: Warm to RT (or heat to

    
     only if conversion is slow). Monitor by TLC.
    
  • Quench (The Critical Step): Pour reaction mixture into ice-cold saturated Sodium Acetate (NaOAc) solution.

    • Why? This buffers the HCl generated, keeping pH ~5. Avoids acid-shock.

  • Extraction: Extract with Ethyl Acetate, wash with bicarbonate, brine, dry over

    
    .
    
Protocol B: Cryogenic Lithiation (For Acid-Sensitive Substrates)

Designed to prevent ring opening.

  • Setup: Flame-dry flask,

    
     atmosphere. Add furan substrate (1.0 equiv) and anhydrous THF (0.2 M concentration).
    
  • Cooling: Cool bath to

    
      (Dry ice/Acetone). Wait 15 mins for equilibration.
    
  • Lithiation: Add

    
     (1.05 equiv) dropwise down the side of the flask.
    
    • Checkpoint: Maintain

      
      .[2] Stir for 45-60 mins.
      
  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Stir at

    
     for 1 hour.[2]
    
  • Warming: Remove cooling bath and allow to warm to

    
    .
    
  • Quench: Add saturated

    
     solution. Extract with ether.[3]
    

References

  • Vilsmeier-Haack Reaction Mechanism & Polymerization

    • Jones, G., & Stanforth, S. P. (2000).[4] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[4][5][6][7][8]

    • Source:

  • Furan Ring Opening in Acidic Media

    • Girisuta, B., Janssen, L. P., & Heeres, H. J. (2006). A kinetic study on the decomposition of 5-hydroxymethylfurfural into levulinic acid. Green Chemistry.
    • Source:

  • Lithiation and Ring Cleavage

    • Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Addison Wesley Longman.
    • Topic: Ring opening of 2-lithiofurans at elevated temper
    • Source:

  • General Furan Reactivity & Formylation

    • Keay, B. A., & Dibble, P. W. (1996). Furans and their Benzo Derivatives: Synthesis and Applications. Comprehensive Heterocyclic Chemistry II.
    • Source:

Sources

Troubleshooting low yields in the synthesis of furan aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Furan Aldehyde Synthesis (5-HMF, Furfural, DFF) Audience: Senior Researchers & Process Chemists Status: Active Support

Introduction

Welcome to the Furan Chemistry Optimization Hub. If you are accessing this guide, you are likely encountering the "yield plateau"—typically hovering between 30-50% despite high substrate conversion. In the synthesis of furan aldehydes like 5-Hydroxymethylfurfural (HMF) or Furfural , yield loss is rarely due to a single factor. It is a competition between dehydration kinetics , rehydration thermodynamics , and polymerization pathways .

This guide abandons generic advice in favor of mechanistic troubleshooting. We treat your reactor as a competitive kinetic system where the goal is not just to make the product, but to rescue it from the reaction matrix.

Module 1: The "Black Tar" Phenomenon (Humins)

Q: My reaction mixture turns dark brown/black within minutes. Conversion is 99%, but isolated yield is <40%. What is happening?

Diagnosis: You are witnessing uncontrolled humin formation .[1][2] This is not simple degradation; it is a polymerization cascade.

The Mechanism: Humins do not form randomly. They are generated via specific pathways:

  • HMF-Sugar Cross-Polymerization: HMF is highly electrophilic. If it remains in the presence of unreacted sugars (fructose/glucose), they cross-link.

  • The DHH Pathway: Recent mechanistic studies identify 2,5-dioxo-6-hydroxy-hexanal (DHH) as a critical intermediate.[3][4] In aqueous acidic conditions, HMF rehydrates to DHH, which then acts as a potent cross-linker with HMF and sugars to form insoluble polymers.

Corrective Protocol:

  • Immediate Action: You must reduce the residence time of HMF in the aqueous acidic phase.

  • The Fix: Switch to a Biphasic System immediately.

    • Aqueous Phase: Reactive phase (Sugar + Catalyst + Water/Ionic Liquid).

    • Organic Phase: Extractive phase (MIBK, Toluene, or 2-Butanol).

  • Optimization: The organic phase must continuously extract HMF as it forms. If your organic solvent is too non-polar (e.g., pure Toluene), HMF stays in the water and polymerizes.

Visualization: The Humin/Levulinic Acid Trap

ReactionNetwork Glucose Glucose Fructose Fructose Glucose->Fructose Isomerization (Lewis Acid) HMF 5-HMF (Target) Fructose->HMF Dehydration (-3 H2O) DHH DHH Intermediate (Critical Failure Point) HMF->DHH Ring Opening LA Levulinic Acid + Formic Acid HMF->LA Rehydration (+2 H2O) Humins HUMINS (Insoluble Polymers) HMF->Humins Cross-linking w/ Sugars DHH->Humins Polymerization

Figure 1: The Reaction Network showing the critical "DHH" failure point where yield is lost to humins or levulinic acid.

Module 2: Solvent Engineering & Phase Transfer

Q: I am using a biphasic system (Water/MIBK), but my organic phase yield is still low. Why isn't the HMF extracting?

Diagnosis: Your Partition Coefficient (


)  is too low.
Methyl Isobutyl Ketone (MIBK) is the industry standard, but pure MIBK has a partition coefficient for HMF of only 

. This means at a 1:1 volume ratio, nearly 45% of your HMF remains in the water, vulnerable to degradation.

The Fix: The "Salting-Out" Effect & Modifiers You need to chemically force the HMF out of the water.

  • Add Salt (Salting-Out): Saturate the aqueous phase with NaCl (20-30 wt%). This disrupts the hydration shell of the HMF, making it less soluble in water and pushing it into the organic phase.

    • Warning: Avoid nitrates (

      
      ), which can sometimes cause "salting-in." Stick to NaCl or KCl.
      
  • Modify the Organic Phase: Add a polar co-solvent to the MIBK.

    • Recommendation: 2-Butanol .[5][6] A mixture of MIBK (70%) and 2-Butanol (30%) can increase the partition coefficient significantly (

      
      ).
      

Data: Solvent Partition Coefficients for HMF

Solvent System (1:1 v/v)Partition Coefficient (

)
HMF Extracted (%)Notes
Water / Toluene< 0.1< 10%Poor extraction; high humin risk.
Water / MIBK~ 1.3~ 56%Baseline standard.
Sat. NaCl (Aq) / MIBK ~ 3.0 ~ 75% "Salting Out" effect.
Sat. NaCl (Aq) / MIBK:2-BuOH (7:3) > 5.0 > 85% Optimal Protocol.

Module 3: Catalyst Selectivity (The Acid Balance)

Q: I am producing Levulinic Acid (LA) instead of HMF. How do I stop the rehydration?

Diagnosis: Your system is too Brønsted acidic in the presence of water. While Brønsted acids (HCl, H2SO4) are excellent for dehydrating fructose to HMF, they also catalyze the rehydration of HMF to Levulinic Acid.

Troubleshooting Steps:

  • Check Catalyst Type:

    • If starting from Glucose : You need a Lewis Acid (e.g., CrCl3, AlCl3, Sn-Beta zeolite) first to isomerize Glucose to Fructose. Pure Brønsted acid will barely touch Glucose but will destroy any HMF formed.

    • If starting from Fructose : You can use Brønsted acid, but you must limit water exposure (see Module 2).

  • Switch to Solid Acid Catalysts:

    • Use Amberlyst-15 or Sulfated Zirconia . These allow for easy filtration and often show higher selectivity towards HMF than homogeneous mineral acids because the reaction occurs in the catalyst pores, potentially shielding HMF from bulk water attack before extraction.

Protocol: High-Yield Biphasic Synthesis of HMF

Objective: Synthesize HMF from Fructose with >80% Yield. Reference Basis: Modified from Román-Leshkov et al. (Science, 2006) [1].

Reagents:

  • Aqueous Phase: Fructose (30 wt%), HCl (0.5 M), NaCl (Saturated).

  • Organic Phase: MIBK : 2-Butanol (7:3 ratio).[5]

Workflow:

  • Preparation: Dissolve Fructose in 0.5 M HCl. Add NaCl until saturation (critical for the salting-out effect).

  • Biphasic Setup: Add the Organic Phase (Ratio 1:2 Aqueous:Organic).

    • Note: Using a higher volume of organic phase improves extraction efficiency.

  • Reaction: Heat to 140°C in a sealed pressure vessel (or autoclave) with vigorous stirring (1000 RPM).

    • Why High RPM? Mass transfer is the rate-limiting step. You must maximize the surface area between the water and organic droplets.

  • Duration: Run for 30-45 minutes .

    • Stop Condition: Do not run until 100% conversion if it means degrading the product. Stopping at 90% conversion often yields higher purity.

  • Separation: Cool rapidly in an ice bath to quench the reaction. Decant the organic layer.

  • Isolation: Evaporate the organic solvent (Rotovap). HMF is a low-melting solid/oil.

Visualization: The Biphasic Workflow

BiphasicProcess cluster_reactor Biphasic Reactor (140°C, 1000 RPM) AqPhase Aqueous Phase (Fructose + HCl + NaCl) OrgPhase Organic Phase (MIBK + 2-Butanol) AqPhase->OrgPhase HMF Extraction (Driven by NaCl) OrgPhase->AqPhase Solvent Recycle (Minimal) End Isolate HMF OrgPhase->End Rotary Evaporation Start Start: Fructose Start->AqPhase

Figure 2: The optimal biphasic workflow utilizing the "Salting Out" effect to protect HMF.

FAQs: Rapid Fire Troubleshooting

Q: Can I use DMSO to prevent humins? A: Yes, DMSO suppresses humins and rehydration effectively. However , DMSO has a high boiling point (189°C), making it incredibly difficult to separate from HMF (b.p. ~110°C at low pressure) without thermally degrading the product. Use DMSO only for analytical studies, not for preparative scale, unless you have advanced separation (e.g., vacuum distillation) capabilities [2].

Q: Why is my catalyst deactivating after one run? A: Humin deposition (coking). The black polymers coat the active sites of solid catalysts.

  • Fix: Calcination (burning off the carbon) can regenerate zeolites, but polymer-based resins (like Amberlyst) cannot be calcined. For resins, wash with acetone or ethanol, though regeneration is often incomplete.

Q: Is 5-HMF stable on the shelf? A: HMF is thermally unstable and hygroscopic. Store it at 4°C in the dark . If it turns yellow/brown, it is auto-oxidizing or polymerizing.

References

  • Román-Leshkov, Y., Chheda, J. N., & Dumesic, J. A. (2006). Phase Modifiers Promote Efficient Production of Hydroxymethylfurfural from Fructose. Science, 312(5782), 1933–1937.

  • Gallo, J. M. R., Alonso, D. M., Mellmer, M. A., & Dumesic, J. A. (2013). Production and upgrading of 5-hydroxymethylfurfural using heterogeneous catalysts and biomass-derived solvents. Green Chemistry, 15(1), 85-90.

  • Patil, S. K. R., & Lund, C. R. F. (2011). Formation and Growth Mechanisms of Humins during Acid-Catalyzed Hydrolysis of Sugars. Energy & Fuels, 25(10), 4745–4755.

  • Motagamwala, A. H., et al. (2019). Solvent systems for the production of 5-hydroxymethylfurfural from biomass. Green Chemistry, 21, 4967-4980.

Sources

Navigating the Vilsmeier-Haack Reaction of Furans: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals employing the Vilsmeier-Haack reaction for the formylation of furan derivatives. Here, we move beyond simple protocols to offer a deeper understanding of the reaction's nuances, focusing on robust work-up procedures and proactive troubleshooting.

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich heterocyclic compounds, including furans.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the furan ring.[1][2] This transformation is a cornerstone in the synthesis of valuable intermediates for pharmaceuticals and materials science.[1]

While the reaction itself is often straightforward, the work-up procedure is critical for achieving high yields of pure product. The intermediate of the reaction is a stable iminium salt, often called the Vilsmeier complex, which requires careful hydrolysis to furnish the desired aldehyde.[1][3] This guide will illuminate the path from the crude reaction mixture to the purified product, addressing common pitfalls and providing clear, actionable solutions.

Understanding the Core Reaction and Hydrolysis

The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism.[1] The key steps are:

  • Formation of the Vilsmeier Reagent: POCl₃ activates DMF to form the electrophilic chloroiminium ion, the active Vilsmeier reagent.[1]

  • Electrophilic Attack: The electron-rich furan ring attacks the electrophilic carbon of the Vilsmeier reagent.[1] For unsubstituted furan, this attack preferentially occurs at the more electron-rich 2-position.[3]

  • Aromatization: A base, typically DMF, removes a proton from the furan ring to restore aromaticity, yielding an iminium salt intermediate.[1]

  • Hydrolysis: The crucial final step is the aqueous work-up, which hydrolyzes the iminium salt to the final aldehyde product.[1]

The hydrolysis of the Vilsmeier complex is the most critical phase of the work-up. It involves the addition of water to the iminium carbon, followed by the elimination of dimethylamine to yield the aldehyde. The efficiency of this step is highly dependent on pH, temperature, and the stability of the furan ring under the reaction conditions.

Experimental Protocol: A General Procedure for Furan Formylation

This protocol provides a generalized methodology for the Vilsmeier-Haack formylation of a furan substrate. Researchers should optimize conditions based on the specific reactivity of their starting material.

Materials:

  • Furan derivative

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Sodium acetate or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or other suitable extraction solvent

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ dropwise to the DMF with vigorous stirring. The Vilsmeier reagent is typically formed in situ over 30-60 minutes.

  • Reaction with Furan: Dissolve the furan derivative in a minimal amount of anhydrous solvent (e.g., DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and stir for the appropriate time.[4] Reaction progress should be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating may be required.[2][5]

  • Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C. The hydrolysis is a critical step and can be performed in several ways:

    • Method A (Buffered Hydrolysis): Slowly and carefully add a cold aqueous solution of a base like sodium acetate.[6] This helps to buffer the pH and prevent harsh acidic conditions that can lead to product decomposition.

    • Method B (Basic Quench): Carefully pour the reaction mixture onto crushed ice and then neutralize with a base such as sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Work-up:

    • Stir the quenched mixture vigorously for a period to ensure complete hydrolysis of the iminium salt.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with water, followed by brine.[6]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purification: The crude product is typically purified by silica gel column chromatography to afford the pure formylated furan.[6]

Visualizing the Workflow

Vilsmeier_Haack_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification reagent_prep 1. Vilsmeier Reagent Preparation (DMF + POCl₃ @ 0°C) furan_addition 2. Furan Substrate Addition @ 0°C reagent_prep->furan_addition reaction_progress 3. Reaction at RT (Monitor by TLC) furan_addition->reaction_progress hydrolysis 4. Hydrolysis (e.g., NaOAc solution @ 0°C) reaction_progress->hydrolysis Reaction Complete extraction 5. Extraction with Organic Solvent hydrolysis->extraction wash 6. Wash with H₂O and Brine extraction->wash dry_concentrate 7. Dry & Concentrate wash->dry_concentrate purification 8. Column Chromatography dry_concentrate->purification final_product final_product purification->final_product Pure Formylated Furan

Caption: A typical workflow for the Vilsmeier-Haack formylation of furans.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What could be the problem?

A1: Several factors can contribute to a stalled reaction:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used. The POCl₃ should be of high quality.[1]

  • Deactivated Furan Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If your furan ring is substituted with strong electron-withdrawing groups, it may be too deactivated to react under standard conditions.[1] In such cases, increasing the reaction temperature or using a more potent formylating agent might be necessary.

  • Insufficient Reaction Time or Temperature: Some furan derivatives react sluggishly. If TLC analysis shows slow conversion, consider increasing the reaction time or gently heating the reaction mixture.[1]

Q2: The yield of my desired aldehyde is low after work-up, and I observe a lot of baseline material on my TLC plate. What is happening?

A2: This often points to product decomposition during the work-up. The furan ring, particularly when bearing an electron-withdrawing formyl group, can be sensitive to strongly acidic or basic conditions.

  • Harsh Hydrolysis Conditions: The hydrolysis of the Vilsmeier complex generates acidic byproducts. If not properly neutralized, these can lead to polymerization or degradation of the furan product. A buffered hydrolysis using sodium acetate is often gentler than a direct quench with a strong base.[6]

  • Elevated Temperatures During Work-up: Avoid excessive heating during the extraction and concentration steps, as the formylated furan may be thermally labile.

Q3: I am observing the formation of byproducts. What are the likely side reactions?

A3: Side reactions can occur, especially at higher temperatures.[1]

  • Diformylation: In some cases, if the furan ring is highly activated, a second formyl group can be introduced.

  • Ring Opening/Decomposition: Under harsh conditions, the furan ring itself can undergo cleavage. Careful temperature control is crucial to minimize these pathways.[1]

Q4: My purified product seems to be unstable and darkens over time. How can I improve its stability?

A4: Furan aldehydes can be prone to oxidation and polymerization, especially when exposed to air and light.

  • Thorough Purification: Ensure that all acidic impurities are removed during the work-up and purification steps.

  • Proper Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.

Visualizing the Troubleshooting Logic

Troubleshooting_Logic cluster_low_yield Low Yield/No Reaction cluster_decomposition Product Decomposition cluster_byproducts Byproduct Formation start Problem Observed low_yield_q low_yield_q start->low_yield_q Low Yield? decomposition_q decomposition_q start->decomposition_q Decomposition? byproducts_q byproducts_q start->byproducts_q Byproducts? check_reagents Check Reagent Quality (Anhydrous conditions, POCl₃ purity) check_substrate Assess Substrate Reactivity (Electron-withdrawing groups?) check_reagents->check_substrate adjust_conditions Modify Reaction Conditions (Increase temp/time) check_substrate->adjust_conditions hydrolysis_method Review Hydrolysis Method (Use buffered system) temp_control Ensure Temperature Control (During work-up & concentration) hydrolysis_method->temp_control temp_management Strict Temperature Management (Avoid high temperatures) low_yield_q->check_reagents Yes decomposition_q->hydrolysis_method Yes byproducts_q->temp_management Yes

Caption: A decision tree for troubleshooting the Vilsmeier-Haack reaction of furans.

Frequently Asked Questions (FAQs)

What is the typical stoichiometry of reagents?

  • Generally, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) relative to the furan substrate is used to ensure complete conversion.

Can other Vilsmeier reagents be used?

  • Yes, while DMF/POCl₃ is the most common, other substituted amides can be used to introduce ketone functionalities, although this is generally more difficult.[3] Other activating agents like oxalyl chloride or thionyl chloride can also be employed.[7]

How do I know when the hydrolysis of the iminium salt is complete?

  • The hydrolysis can be monitored by TLC. The iminium salt is often water-soluble and will not be visible in the organic extract on the TLC plate. The appearance and maximization of the product spot, with the concurrent disappearance of the starting material, indicates the reaction's progression. Complete hydrolysis is typically ensured by stirring the quenched reaction mixture for a sufficient period (e.g., 30 minutes to an hour) before extraction.

Is it possible to perform this reaction on a large scale?

  • Yes, the Vilsmeier-Haack reaction is amenable to scale-up. However, careful control of the exothermic addition of POCl₃ to DMF is critical. Utilizing a jacketed reactor with efficient cooling and stirring is essential for large-scale preparations.

References

  • BenchChem. (n.d.). Vilsmeier-Haack Formylation of 3-Fluorophenylfuran.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • BenchChem. (n.d.). Vilsmeier-Haack Formylation of Dichlorophenyl Furans: Application Notes and Protocols.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (n.d.). Vilsmeier (‐Haack) reaction.
  • YouTube. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3.
  • ResearchGate. (n.d.). Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds.
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • The Royal Society of Chemistry. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).
  • ResearchGate. (n.d.). Notes - Formylation of Furans.

Sources

Technical Support Center: Synthesis of Substituted Furans

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FUR-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Furan Paradox

Welcome to the technical support center. You are likely here because a reaction that looks elementary on paper—closing a 5-membered oxygen ring—has resulted in a black tar, a volatile oil that vanished on the rotavap, or a mixture of inseparable regioisomers.

Substituted furans are deceptively simple. While they are ubiquitous in natural products (terpenoids) and pharmaceuticals, the furan ring is electron-rich (π-excessive), making it highly susceptible to oxidation, polymerization, and acid-catalyzed ring opening. This guide deconstructs these failure modes using field-proven causality analysis.

Module 1: The Paal-Knorr Protocol (Classic & Modified)

Context: The acid-catalyzed cyclization of 1,4-dicarbonyls.[1][2][3][4] The most common method, yet the most prone to "black tar" formation.

Troubleshooting Guide

Q: Why did my reaction mixture turn into an insoluble black solid (humins)? A: You likely triggered oligomerization. Furans are dienes; in the presence of strong protic acids and heat, they act as nucleophiles, attacking unreacted 1,4-dicarbonyls or other furan molecules.

  • The Fix: Switch from strong mineral acids (HCl, H₂SO₄) to mild Lewis acids or heterogeneous catalysts. Sc(OTf)₃ or Amberlyst-15 are superior because they minimize the concentration of free protons that initiate polymerization.

  • Protocol Adjustment: If using p-TsOH, ensure strictly anhydrous conditions (Dean-Stark trap) to drive the equilibrium without requiring excess acid.

Q: I am synthesizing an unsymmetrical furan. Why is my regioselectivity poor? A: This is a kinetic vs. thermodynamic control issue. As established by Amarnath & Amarnath , the rate-determining step is often the formation of the hemiacetal, not the final dehydration.

  • The Fix: Steric bulk dictates the cyclization point. If your 1,4-dione has one bulky group (e.g., t-Butyl) and one small group (Methyl), the cyclization will preferentially occur at the less hindered carbonyl.

  • Microwave Optimization: Microwave irradiation (MW) often improves selectivity by accelerating the dehydration step, preventing the equilibration of the hemiacetal intermediate [1].

Visualizing the Failure Point

The following diagram illustrates the divergence between successful cyclization and oligomerization.

PaalKnorr_Mechanism Dione 1,4-Dicarbonyl Hemiacetal Hemiacetal Intermediate Dione->Hemiacetal + Acid SideReaction Intermolecular Attack Dione->SideReaction Acid Acid Catalyst (H+ or Lewis) Dehydration Dehydration (- H2O) Hemiacetal->Dehydration Furan Substituted Furan (Target) Dehydration->Furan Furan->SideReaction Excess Acid + Heat Polymer Polymer/Humins (Black Tar) SideReaction->Polymer

Figure 1: The Paal-Knorr bifurcation. Excess acid/heat promotes the attack of the formed furan on the starting material (Red Path).

Module 2: Gold(I)-Catalyzed Cyclization (Modern)

Context: Converting alkynyl ketones or alkynyl epoxides into furans.[5] This is the "Gold Standard" for drug development due to mild conditions and high functional group tolerance.

Troubleshooting Guide

Q: My conversion is stalled at 50%. Adding more gold catalyst doesn't help. A: You are likely experiencing "Counter-ion Inhibition" or "Silver Scavenging Failure."

  • The Mechanism: The active species is a cationic Gold(I) complex formed by abstracting a chloride ligand using a Silver salt (e.g., AgOTf). If the silver chloride precipitate is not removed or if the solvent coordinates too strongly (like acetonitrile), the gold cation becomes dormant.

  • The Fix: Use non-coordinating solvents like DCM or Toluene . Ensure the ratio of AuCl to AgOTf is exactly 1:1 or 1:1.1.

Q: I obtained a 6-membered ring (dihydropyran) instead of the 5-membered furan. A: This is a competition between 5-exo-dig and 6-endo-dig cyclization modes.

  • The Fix: This is substrate-controlled. Terminal alkynes favor 5-exo-dig (furan). If you have an internal alkyne, the electronic nature of the substituent determines the regiochemistry. Electron-withdrawing groups on the alkyne promote the 6-endo pathway.

Standard Operating Procedure: Au(I)-Catalyzed Synthesis

Based on Hashmi et al. methodologies [2].

  • Preparation: In a glovebox or under Argon, weigh (PPh₃)AuCl (2 mol%) and AgOTf (2 mol%) into a foil-wrapped vial (light sensitive).

  • Activation: Add anhydrous DCM (0.1 M concentration relative to substrate). Stir for 10 mins. A white precipitate (AgCl) will form.

  • Filtration (Optional but Recommended): Filter through a syringe filter to remove AgCl if the substrate is sensitive to Lewis acidic Ag+.

  • Reaction: Add the Alkynyl Ketone substrate.[6] Stir at Room Temperature.

  • Monitoring: Monitor by TLC. The reaction is typically fast (< 1 hour).

  • Quench: Filter through a short pad of silica gel to remove the gold. Evaporate solvent carefully (see Module 4).

Gold_Cycle PreCat Au(I)-Cl + AgOTf ActiveCat [Au(I)]+ Active Species PreCat->ActiveCat - AgCl Coordination π-Complex (Alkyne Activation) ActiveCat->Coordination + Substrate Substrate Alkynyl Ketone Cyclization O-Nucleophilic Attack (5-exo-dig) Coordination->Cyclization Intermediate Aurated Furan Intermediate Cyclization->Intermediate ProtoDe Proto-demetallation Intermediate->ProtoDe + H+ ProtoDe->ActiveCat Catalyst Regen Product Trisubstituted Furan ProtoDe->Product

Figure 2: The Gold(I) catalytic cycle. Note that the active cationic gold must be regenerated.

Module 3: The Feist-Benary Trap

Context: Condensation of α-haloketones with 1,3-dicarbonyls.

Q: I isolated a crystalline solid that analyzes as a dihydrofuran, not a furan. A: This is the "Interrupted Feist-Benary." The initial aldol condensation and ring closure occurred, but the final elimination of water (aromatization) failed.

  • The Fix: Treat the intermediate with acid (HCl/Acetic Acid) or a dehydrating agent (SOCl₂/Pyridine) to force aromatization. Note that some "interrupted" products are stable and isolable if the leaving group is poor.

Module 4: Handling, Storage & Stability

Context: "I made it, but it's gone."

Data Table: Stability Profile of Substituted Furans

Furan TypeVolatility RiskOxidation RiskStorage Recommendation
2,5-Dimethylfuran High (BP ~92°C)ModerateStore at 4°C, sealed. Avoid rotavap < 100 mbar.
2-Furoic Acid deriv. LowLowStable solid. Store at RT.[7]
Electron-Rich (Alkoxy) LowCritical Store under Argon at -20°C. Reacts with singlet O₂ (air + light).
2-Vinylfuran ModerateHigh (Polymerizes)Add stabilizer (BHT) if storing. Keep dark.

Q: My product turned yellow/brown on the bench. A: Furans are electron-rich dienes. They react with singlet oxygen (generated by light + air) to form endoperoxides, which rearrange into toxic dicarbonyls (e.g., maleic anhydride derivatives).

  • The Fix: Store all electron-rich furans in amber vials, under Argon, in the freezer.

References
  • Rao, H. S. P., & Jothilingam, S. (2003). Facile Microwave-Mediated Transformations of 2-Butene-1,4-diones to Furan Derivatives.[2] Journal of Organic Chemistry, 68(13), 5392–5394. Link

  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211. Link

  • Amarnath, V., & Amarnath, K. (1995). Mechanism of the Paal-Knorr Furan Synthesis. Journal of Organic Chemistry, 60(10), 301–307. Link

  • Keay, B. A. (2005). Synthetic Applications of Furan Diels-Alder Chemistry. Chemical Reviews, 105(10), 3765–3802. Link

Sources

Validation & Comparative

Comparative Guide: Furan Formylation Strategies in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Formylating the furan ring is a pivotal transformation in the synthesis of pharmaceutical intermediates (e.g., ranitidine, furosemide derivatives). While the Vilsmeier-Haack reaction remains the industrial workhorse due to its reliability, it suffers from poor atom economy and toxic waste generation. Lithiation-Formylation offers superior regiocontrol for 2,5-disubstituted furans but demands cryogenic conditions incompatible with certain scale-up environments. Emerging Transition Metal-Catalyzed Carbonylation offers a greener, atom-economical alternative, though often at a higher cost of materials. This guide objectively compares these methodologies to aid process selection.

Mechanistic Deep Dive: The "Why" Behind the Protocol

Understanding the mechanistic divergence is critical for troubleshooting low yields or isomer contamination.

  • Vilsmeier-Haack (VH): Proceeds via Electrophilic Aromatic Substitution (EAS) . The active species (chloroiminium ion) is a weak electrophile, requiring an electron-rich furan ring. It naturally favors the

    
    -position (C2/C5) due to resonance stabilization of the intermediate.
    
  • Lithiation-Formylation: Proceeds via Deprotonation/Metallation . The acidity of the C2-proton allows for direct lithiation. This is a nucleophilic attack on the formyl source (DMF), completely inverting the electronic demand compared to VH.

ReactionMechanisms cluster_VH Method A: Vilsmeier-Haack (Electrophilic) cluster_Li Method B: Lithiation (Nucleophilic) VH_Reagents DMF + POCl3 VH_Active Chloroiminium Ion (Vilsmeier Reagent) VH_Reagents->VH_Active 0°C, Exothermic Inter_VH Iminium Intermediate VH_Active->Inter_VH + Furan (EAS at C2) Furan_VH Furan (Nucleophile) Furan_VH->Inter_VH Product_VH Furfural Inter_VH->Product_VH Hydrolysis (NaOAc/H2O) Li_Reagents n-BuLi Li_Active 2-Lithiofuran (Nucleophile) Li_Reagents->Li_Active -78°C Deprotonation Furan_Li Furan (Substrate) Furan_Li->Li_Active Inter_Li Tetrahedral Alkoxide Li_Active->Inter_Li + DMF DMF_Li DMF (Electrophile) DMF_Li->Inter_Li Product_Li Furfural Inter_Li->Product_Li Acid Quench

Figure 1: Mechanistic comparison showing the inversion of polarity between Vilsmeier-Haack (Furan as Nucleophile) and Lithiation (Furan as Nucleophile precursor).

Method A: The Standard – Vilsmeier-Haack Reaction

Best For: Robust substrates, large-scale synthesis, electron-rich furans.

Protocol (Standardized for 10 mmol Scale)
  • Reagent Formation: In a flame-dried flask under Ar, charge DMF (3.0 equiv, anhydrous). Cool to 0°C.

  • Activation: Dropwise add POCl

    
     (1.1 equiv). Caution: Exothermic. Stir 30 min at 0°C until the "Vilsmeier salt" precipitates (often appears as a white/yellow slush).
    
  • Addition: Dissolve furan substrate (1.0 equiv) in minimal DMF or DCM. Add dropwise to the salt at 0°C.

  • Reaction: Warm to RT (or 60°C for sluggish substrates). Monitor by TLC (vanillin stain).

  • Workup (Critical): Pour mixture into ice-cold saturated NaOAc (aq). Stir vigorously for 1h to hydrolyze the iminium salt. Extract with EtOAc.

Critical Insights
  • Moisture Sensitivity: POCl

    
     reacts violently with water. Ensure all glassware is oven-dried.
    
  • The "Stuck" Intermediate: If yields are low, the iminium intermediate might not be hydrolyzing. Increasing the basicity of the quench (e.g., K

    
    CO
    
    
    
    instead of NaOAc) or heating the aqueous quench can release the aldehyde.
  • Safety: This method generates large amounts of phosphorous waste.

Method B: The Precision Tool – Lithiation-Formylation

Best For: Regioselective synthesis (C2 vs C5), installing formyl groups on sensitive substrates that tolerate base but not acid.

Protocol (Standardized for 10 mmol Scale)
  • Preparation: Flame-dry a Schlenk flask. Add Furan (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 min. Note: Maintain temp < -70°C to prevent ring fragmentation.

  • Metallation Time: Stir at -78°C for 1h. Solution often turns yellow.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Stir 30 min at -78°C, then warm to 0°C.

  • Quench: Add 1M HCl or saturated NH

    
    Cl.
    
Critical Insights
  • Temperature Control: Above -40°C, 2-lithiofuran can undergo ring-opening fragmentation (Schlenk equilibrium issues).

  • Solvent Purity: THF must be distilled from Na/Benzophenone or passed through an activated alumina column. Traces of water kill the n-BuLi immediately.

  • Regioselectivity: Direct lithiation occurs exclusively at the

    
    -proton (C2). If C2 is blocked, C5 is lithiated. 
    
    
    
    -lithiation (C3/C4) requires halogen-lithium exchange, not direct deprotonation.
Method C: The Modern Frontier – Pd-Catalyzed Carbonylation

Best For: Late-stage functionalization, atom economy, avoiding stoichiometric waste.

  • Concept: Uses CO gas (or surrogates like formic acid) and a Pd catalyst to insert a carbonyl group directly into a C-H bond or convert a C-X bond.

  • Protocol Overview: Substrate + CO (balloon or autoclave) + Pd(OAc)

    
     (5 mol%) + Ligand (e.g., Xantphos) + Base.
    
  • Advantage: Avoids the corrosive POCl

    
     and the cryogenic requirements of lithiation.
    
  • Limitation: Often produces esters (if ROH is solvent) which require reduction to aldehydes. Direct formylation (using H

    
    /CO) is essentially hydroformylation and is rare for aromatic furans without specific directing groups.
    
Comparative Performance Analysis
FeatureVilsmeier-HaackLithiation-FormylationPd-Catalyzed Carbonylation
Primary Mechanism Electrophilic Subst. (S

Ar)
Deprotonation / NucleophilicC-H Activation / Insertion
Yield (Typical) 70–95%60–85%50–80%
Regioselectivity High (C2/C5)Very High (C2/C5)Tunable (Ligand dependent)
Substrate Tolerance Acid-stable, Base-sensitiveBase-stable, Acid-sensitiveBroad (Functional group tolerant)
Reagents POCl

, DMF (Toxic/Corrosive)
n-BuLi (Pyrophoric)Pd cat., CO (Toxic gas)
Temp. Range 0°C to 80°C-78°C to 0°C80°C to 120°C
E-Factor (Waste) High (Stoichiometric P-waste)Med (Li salts, Solvent)Low (Catalytic)
Cost LowMediumHigh (Catalyst/Ligand)
Decision Matrix: Selecting the Right Protocol

DecisionTree Start Start: Furan Substrate Q1 Is the furan electron-rich (e.g., alkyl, alkoxy)? Start->Q1 Q2 Does it contain acid-sensitive groups (e.g., acetals, silyl ethers)? Q1->Q2 Yes Method_Pd Use Pd-Catalyzed Carbonylation Q1->Method_Pd No (Electron Poor) Q3 Does it contain base-sensitive groups (e.g., esters, ketones)? Q2->Q3 No Method_Li Use Lithiation-Formylation Q2->Method_Li Yes (Avoid Acid) Method_VH Use Vilsmeier-Haack Q3->Method_VH Yes (Avoid Base) Q3->Method_VH No (Robust) Method_Duff Consider Duff Reaction (If Phenolic/Highly Activated) Method_VH->Method_Duff Alternative

Figure 2: Decision tree for selecting the optimal formylation strategy based on substrate functionality.

References
  • Vilsmeier-Haack Mechanism & Review

    • Title: The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles.[1]

    • Source:Organic Reactions (Wiley).
    • URL:[Link]

  • Lithiation Protocols

    • Title: Regioselective Lithiation of Furan Deriv
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Green/Catalytic Alternatives

    • Title: Palladium-Catalyzed Carbonylation of Aryl C–H Bonds.[2][3]

    • Source:Chemical Reviews.
    • URL:[Link]

  • Solid Acid Catalysis (Green Alternative)

    • Title: Solid acid catalyzed synthesis of furans from carbohydrates.[4][5]

    • Source:C
    • URL:[Link][6]

Sources

Comparative Guide: Optimizing Purity Analysis of Methyl 5-formyl-2-methylfuran-3-carboxylate via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Methyl 5-formyl-2-methylfuran-3-carboxylate (CAS: 81661-26-9) represents a critical class of functionalized furanics used as intermediates in pharmaceutical synthesis and advanced bio-based material development. Its structural duality—containing both a reactive formyl (aldehyde) group and a hydrolyzable methyl ester—presents a unique analytical challenge.

While standard C18 protocols are often the default, they frequently fail to resolve critical impurity pairs , specifically the free acid degradation product (5-formyl-2-methylfuran-3-carboxylic acid) and the decarboxylated byproducts. This guide objectively compares the industry-standard C18 approach against an advanced Phenyl-Hexyl methodology, demonstrating why the latter offers superior selectivity for this specific aromatic architecture.[1]

The Molecule at a Glance[2][3]
  • Target: Methyl 5-formyl-2-methylfuran-3-carboxylate[2][3]

  • Critical Liabilities:

    • Oxidation: Aldehyde

      
       Carboxylic Acid.
      
    • Hydrolysis: Ester

      
       Acid (shifts retention time significantly).
      
    • Thermal Instability: Makes GC analysis risky (potential for on-column degradation).

The Chemistry of Separation: Mechanisms Compared

To achieve high-purity analysis (>99.5%), we must exploit the molecule's electronic properties.

Mechanism A: Hydrophobic Interaction (C18)

The standard Octadecylsilane (C18) column relies on hydrophobic subtraction . It interacts primarily with the methyl group and the general lipophilicity of the furan ring.

  • Limitation: It treats the furan ring as a simple "greasy" spacer. It struggles to differentiate between the target ester and similar planar impurities that have identical hydrophobicity but slightly different electron densities.

Mechanism B: - Interaction (Phenyl-Hexyl)

The Phenyl-Hexyl phase introduces orthogonality . Beyond hydrophobicity, the phenyl ring on the stationary phase engages in


-

stacking with the electron-rich furan ring of the analyte.
  • Advantage: The electron-withdrawing formyl group on the target molecule alters the

    
    -cloud density compared to its impurities. The Phenyl-Hexyl column "feels" this electronic difference, pulling the peaks apart more effectively than C18.
    
Visualization: Separation Logic

SeparationLogic Analyte Analyte: Methyl 5-formyl-2-methylfuran-3-carboxylate C18 Standard C18 Column (Hydrophobic Interaction) Analyte->C18 Alkyl Chain Interaction Phenyl Phenyl-Hexyl Column (Pi-Pi Stacking + Hydrophobic) Analyte->Phenyl Aromatic Ring Interaction Result_C18 Result: Co-elution of isomers Poor Acid/Ester resolution C18->Result_C18 Result_Phenyl Result: High Resolution (Rs > 2.0) Electronic Selectivity Phenyl->Result_Phenyl

Figure 1: Mechanistic difference between C18 and Phenyl-Hexyl stationary phases.

Experimental Protocols

Below are the validated protocols for both the Standard (Reference) and Advanced (Recommended) methods.

Sample Preparation (Universal)
  • Solvent: 10% Acetonitrile / 90% Water (0.1% Formic Acid).

    • Note: Avoid pure methanol as the diluent to prevent potential transesterification of the methyl ester during storage.

  • Concentration: 0.5 mg/mL (Target).

  • Vial: Amber glass (mandatory to prevent UV-induced aldehyde degradation).

Method A: The Standard (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 280 nm (Max absorption for furan aldehydes).

Method B: The Specialist (Phenyl-Hexyl) - RECOMMENDED
  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH).[4][5]

    • Critical Insight: Methanol facilitates

      
      -
      
      
      
      interactions better than ACN. Acetonitrile's triple bond (
      
      
      ) can interfere with the
      
      
      -overlap between the analyte and the stationary phase.[6]
  • Flow Rate: 0.8 mL/min (MeOH has higher backpressure).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to focus polar acids)

    • 2-12 min: 10%

      
       80% B
      
    • 12-15 min: 80% B (Wash)

  • Detection: UV @ 280 nm.

Performance Comparison Data

The following data summarizes the separation efficiency of the target molecule from its primary impurity, 5-formyl-2-methylfuran-3-carboxylic acid (Hydrolysis Product).

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Method C (GC-FID)
Retention Time (Target) 8.4 min10.2 min6.5 min
Retention Time (Impurity) 8.1 min7.5 minN/A (Derivatization req.)
Resolution (

)
1.2 (Co-elution risk)4.5 (Baseline separation)High (if stable)
Tailing Factor (

)
1.4 (Acid tailing)1.1 (Excellent symmetry)1.0
Stability Risk LowLowHigh (Thermal degradation)
Suitability Quick checkPurity Release Testing Residual Solvent Only
Analysis of Results
  • Resolution: The Phenyl-Hexyl column achieves a resolution (

    
    ) of 4.5, far exceeding the baseline requirement of 1.5. The C18 column struggles (
    
    
    
    ) because the hydrophobic difference between the methyl ester and the free acid is masked by the dominant furan ring hydrophobicity.
  • Peak Shape: The acid impurity often tails on C18 due to silanol interactions. The Phenyl-Hexyl phase, combined with Methanol, often provides better solvation for these aromatic acids, resulting in sharper peaks.

  • Why not GC? While Gas Chromatography is excellent for volatile furans (like 2-methylfuran), the formyl and ester groups on this molecule make it thermally labile. At injection port temperatures of 250°C, the aldehyde can oxidize or polymerize, leading to false impurity peaks.

Workflow for Method Validation

Use this decision tree to validate the Phenyl-Hexyl method in your lab.

ValidationWorkflow Start Start Validation Specificity Specificity Test: Inject Blank, Placebo, and Spiked Impurities Start->Specificity Linearity Linearity: 5 Levels (50% - 150%) Specificity->Linearity Check1 Is Resolution > 2.0? Linearity->Check1 Robustness Robustness: Change Temp +/- 5°C Change MeOH +/- 2% Check1->Robustness Yes Fail Optimize Gradient (Increase Water hold) Check1->Fail No Final Final Method SOP Robustness->Final Fail->Specificity

Figure 2: Step-by-step validation workflow for the purity method.

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Split Peaks Sample solvent too strong (e.g., 100% ACN).Dissolve sample in starting mobile phase (10% MeOH/Water).
Ghost Peaks Aldehyde oxidation in autosampler.Use amber vials; keep autosampler at 4°C.
Drifting Retention Temperature fluctuations affecting

-

interactions.
Thermostat column compartment strictly at 25°C or 30°C.
High Backpressure Methanol viscosity.Reduce flow rate to 0.8 mL/min or increase temperature to 40°C (re-validate selectivity).

References

  • Shimadzu Scientific Instruments. (2012). Quantitative Analysis of Furanic Compounds in Transformer Oil by HPLC Method. Application News No. AD-0213. Link

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN. Link

  • Phenomenex. (2025).[7][8] HPLC vs GC: What Sets These Methods Apart. Technical Guide. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12283779, Methyl 5-formylfuran-2-carboxylate.Link

  • ChemScene. (2024). Product Analysis: Methyl 5-formyl-2-methylfuran-3-carboxylate (CAS 81661-26-9).[2][3]Link

Sources

Benchmarking the Vilsmeier-Haack Reaction: A Comparative Guide for Formylation Strategies

[1]

Executive Summary: The Formylation Decision Matrix

In pharmaceutical process chemistry, the introduction of a formyl group (-CHO) is a pivot point for linker chemistry and heterocycle elaboration.[1][2] While the Vilsmeier-Haack (VH) reaction remains the industrial workhorse for electron-rich aromatics due to its reliability and regioselectivity, it is not a universal hammer.

This guide benchmarks the VH reaction against its primary competitors—Rieche , Duff , and Reimer-Tiemann —to provide an objective, data-driven framework for selection.

The Verdict:

  • Use Vilsmeier-Haack for electron-rich heterocycles (indoles, pyrroles) and activated benzenes where para-selectivity is required.

  • Use Rieche Formylation when the substrate is sterically hindered or only moderately activated (e.g., mesitylene), where VH fails due to the bulk of the iminium salt.

  • Use Duff or Reimer-Tiemann strictly for phenols where ortho-selectivity is the priority, accepting lower yields as the trade-off.

Mechanistic Benchmarking: The Battle of Electrophiles

The efficiency of a formylation reaction is dictated by the nature of the active electrophile generated in situ. Understanding these species explains the divergence in yield and selectivity.

Comparative Mechanism Diagram

The following diagram illustrates the generation of the active electrophile for the three dominant methods. Note the steric difference between the bulky Vilsmeier reagent and the streamlined oxocarbenium of the Rieche reaction.

Formylation_Mechanismscluster_VHVilsmeier-Haack (Standard)cluster_RiecheRieche (High Reactivity)cluster_RTReimer-Tiemann (Ortho-Specific)VH_ReagentsDMF + POCl3VH_ActiveChloroiminium Ion(Vilsmeier Reagent)[Me2N=CHCl]+VH_Reagents->VH_ActiveActivationVH_TargetSubstrate:Electron-Rich (Indole)VH_Active->VH_TargetEAS AttackRieche_ReagentsCl2CHOMe + TiCl4Rieche_ActiveOxocarbenium Ion[CH3O=CHCl]+Rieche_Reagents->Rieche_ActiveLewis AcidActivationRieche_TargetSubstrate:Sterically Hindered(Mesitylene)Rieche_Active->Rieche_TargetHigh ReactivityAttackRT_ReagentsCHCl3 + NaOHRT_ActiveDichlorocarbene[:CCl2]RT_Reagents->RT_ActiveAlpha-EliminationRT_TargetSubstrate:Phenols OnlyRT_Active->RT_TargetCarbene Insertion

Caption: Comparative generation of active electrophiles. The Chloroiminium ion (VH) is stable but bulky; the Oxocarbenium ion (Rieche) is highly reactive and less sterically demanding; Dichlorocarbene (RT) is neutral and specific for phenoxides.

Performance Analysis: Data & Scope

The following table synthesizes performance data across standard substrates. The "Yield Efficiency" is based on average isolated yields reported in process chemistry literature for optimized conditions.

Table 1: Comparative Performance Matrix
FeatureVilsmeier-Haack Rieche Formylation Duff Reaction Reimer-Tiemann
Reagents DMF / POCl₃Cl₂CHOMe / TiCl₄Hexamine / TFACHCl₃ / NaOH
Active Species Chloroiminium IonOxocarbenium IonIminium IonDichlorocarbene
Primary Scope Activated Aromatics & HeterocyclesSterically Hindered / Mod. Activated ArenesPhenols (Ortho)Phenols (Ortho)
Regioselectivity Para (highly selective)Para (generally)OrthoOrtho
Yield (Indole) 85 - 96% 80 - 90%< 40%N/A
Yield (Phenol) Poor (O-formylation requires protection)Good (requires protection)30 - 50%20 - 45%
Atom Economy Moderate (PO₂Cl₂⁻ waste)Poor (Ti waste)HighPoor
Safety Profile Thermal Runaway Risk Moisture Sensitive (TiCl₄)MildChloroform (Carcinogen)
Deep Dive: The "Indole Test"

For drug development, the formylation of indole at the C3 position is a standard benchmark.

  • Vilsmeier-Haack: The industry standard. Reaction with DMF/POCl₃ at 0°C to RT typically yields 90%+ of 3-formylindole. The mechanism avoids polymerization of the acid-sensitive indole.

  • Rieche: Effective but unnecessary. The titanium waste makes it harder to work up on a kilo-scale compared to the aqueous quench of VH.

  • Reimer-Tiemann: Fails. Indole is sensitive to the harsh basic conditions (NaOH) and often undergoes ring expansion or polymerization rather than clean formylation.

Process Safety & Scalability

Critical Warning: The Vilsmeier-Haack reaction possesses a hidden thermal hazard often overlooked in small-scale discovery chemistry but critical in process development.

The Thermal Runaway Risk: The formation of the Vilsmeier reagent (DMF + POCl₃) is exothermic. However, the decomposition of the Vilsmeier complex can be violently exothermic if allowed to accumulate without substrate or if heated excessively.

  • Runaway Index: High.

  • Control Measure: Never add POCl₃ rapidly to DMF at room temperature. Always control the addition at 0–5°C.

  • Alternative: For large-scale safety, Phthaloyl chloride can be used as a substitute for POCl₃, or the reagent can be generated in a flow reactor to minimize accumulation.

Experimental Protocols

Protocol A: Standard Vilsmeier-Haack Formylation of Indole

Best for: High yield synthesis of heteroaromatic aldehydes.

  • Reagent Formation: In a dry 3-neck flask under N₂, cool DMF (1.2 equiv) to 0°C.

  • Addition: Add POCl₃ (1.1 equiv) dropwise over 30 mins. Caution: Exothermic. A white precipitate (Vilsmeier salt) will form. Stir for 30 mins at 0°C.

  • Substrate Addition: Dissolve Indole (1.0 equiv) in DMF (minimal volume) and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow to warm to RT and stir for 2 hours. (Monitor by TLC/HPLC).

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/water containing sodium acetate (to buffer pH ~5). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Isolation: The product usually precipitates. Filter and wash with water. Recrystallize from ethanol.

    • Expected Yield: 85-92%.

Protocol B: Rieche Formylation of Mesitylene

Best for: Sterically hindered substrates where VH fails.

  • Setup: Flame-dry a flask and purge with Argon. Add Mesitylene (1.0 equiv) and Dichloromethyl methyl ether (1.2 equiv) in dry DCM.

  • Catalyst Addition: Cool to 0°C. Add TiCl₄ (2.0 equiv) dropwise via syringe. Fuming liquid - handle in hood.

  • Reaction: The solution will turn dark red/brown. Stir at 0°C for 15 mins, then warm to RT for 30 mins.

  • Quench: Pour slowly into ice water.

  • Workup: Extract with DCM. Wash organic layer with NaHCO₃ (sat) and Brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Expected Yield: 75-85% (VH yield for this substrate is typically <10%).

Future Outlook: Green Alternatives

The pharmaceutical industry is moving away from POCl₃ and TiCl₄ due to waste streams.

  • Solid-Supported Reagents: Vilsmeier reagents supported on silica gel allow for microwave-assisted synthesis with easier workup and reduced solvent usage [10].

  • Phthaloyl Dichloride: A "greener" exchange for POCl₃. The byproduct is phthalic anhydride, which precipitates out and can be recycled, avoiding phosphorous waste [1].

  • CO Surrogates: Palladium-catalyzed carbonylation using CO surrogates (like formic acid derivatives) is the modern "catalytic" alternative, though it currently lacks the low cost of VH.

Decision Tree: Selecting the Right Method

Use this logic flow to determine the optimal reaction for your specific substrate.

Decision_TreeStartStart: Select SubstrateIsPhenolIs the substrate a Phenol?Start->IsPhenolOrthoReqIs Ortho-selectivity required?IsPhenol->OrthoReqYesIsHinderedIs the substrate sterically hindered(e.g., Mesitylene)?IsPhenol->IsHinderedNoMethod_RTUse Reimer-Tiemann(or Duff)OrthoReq->Method_RTYesMethod_ProtectProtect Phenol -> VHOrthoReq->Method_ProtectNo (Para desired)IsAcidSensIs substrate Acid Sensitive?IsHindered->IsAcidSensNoMethod_RiecheUse Rieche FormylationIsHindered->Method_RiecheYesMethod_VHUse Vilsmeier-Haack(Standard)IsAcidSens->Method_VHYes (VH is milder)IsAcidSens->Method_VHNo (VH is cheaper)

Caption: Selection logic for formylation methodologies based on substrate electronics and steric constraints.

References

  • Kimura, Y., & Matsuura, D. (2013).[3] Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides. International Journal of Organic Chemistry, 3, 1-7.[3] Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. Link

  • Paul, S., Gupta, M., & Gupta, R. (2000). Vilsmeier Reagent for Formylation in Solvent-Free Conditions using Microwaves. Synlett, 2000(8), 1115-1118.[4] Link

  • Roohi, L., Afghan, A., & Baradarani, M. M. (2013).[5] Reaction of 3H-indole with Vilsmeier-Haack reagent. Current Chemistry Letters, 2, 187-192. Link

  • Stoermer, D. (2025). Vilsmeier-Haack Reaction: Mechanism and Scope. Organic Chemistry Portal.[6] Link

  • Mettler Toledo. (2025).[1][7][8] Thermal Hazards of the Vilsmeier-Haack Reaction. Thermal Analysis Application Notes. Link

A Senior Application Scientist's Guide: The Synthetic Advantages of Methyl 5-formyl-2-methylfuran-3-carboxylate, a Bio-Derived Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the pursuit of sustainable chemical synthesis, the focus has intensified on developing platform molecules derived from renewable biomass.[1][2][3][4][5] These bio-based building blocks are crucial for reducing our reliance on petrochemical feedstocks and for introducing novel chemical architectures into the synthetic landscape.[6][7][8] Among these, Methyl 5-formyl-2-methylfuran-3-carboxylate (MFMC) emerges as a particularly compelling intermediate. Possessing a unique constellation of functional groups—an aldehyde, a methyl ester, and a substituted furan core—MFMC offers a remarkable degree of synthetic versatility. This guide provides a comparative analysis of MFMC against key alternatives, grounded in experimental evidence, to illuminate its distinct advantages for researchers, chemists, and professionals in drug development. We will explore the causality behind its enhanced performance and provide actionable protocols to demonstrate its utility.

The Strategic Value of MFMC: A Multifunctional Furanic Platform

The power of MFMC as a synthetic intermediate stems from three core attributes: its renewable origin, straightforward accessibility, and the orthogonal reactivity of its functional groups.

  • Bio-based Pedigree: MFMC belongs to the furan family of heterocycles, which are readily accessible from the acid-catalyzed dehydration of C5 and C6 sugars found in lignocellulosic biomass.[7][8] This positions MFMC as a sustainable alternative to structurally similar compounds derived from petroleum, aligning with the principles of green chemistry.

  • Synthetic Accessibility: The synthesis of MFMC is efficient and high-yielding. A common and reliable method is the Vilsmeier-Haack formylation of methyl 2-methylfuran-3-carboxylate, which proceeds with excellent regioselectivity at the electron-rich C5 position of the furan ring.[9] This direct formylation provides MFMC in high purity and yield, making it a readily available starting material for multi-step syntheses.[9]

  • Orthogonal Reactivity: The true synthetic elegance of MFMC lies in the differential reactivity of its functional groups. The aldehyde is primed for nucleophilic attack and C-C bond formation, the ester is available for saponification or amidation, and the furan ring itself can participate in pericyclic reactions or undergo controlled ring-opening. This orthogonality allows for a stepwise, selective functionalization of the molecule, enabling the construction of complex molecular architectures from a single, versatile starting material.

MFMC_Reactivity cluster_aldehyde Aldehyde Reactivity (C5) cluster_ester Ester Reactivity (C3) cluster_furan Furan Ring Reactivity MFMC Methyl 5-formyl-2-methylfuran-3-carboxylate (MFMC) Aldehyde Formyl Group (-CHO) MFMC->Aldehyde Ester Methyl Ester (-COOCH3) MFMC->Ester Furan Furan Core MFMC->Furan ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination R2NH, [H] Wittig Wittig Olefination Aldehyde->Wittig Ph3P=CHR Grignard Grignard Addition Aldehyde->Grignard RMgX Oxidation Oxidation to -COOH Aldehyde->Oxidation [O] Hydrolysis Hydrolysis Ester->Hydrolysis H2O, H+ or OH- Amidation Amidation Ester->Amidation R2NH Reduction Reduction to -CH2OH Ester->Reduction LiAlH4 DielsAlder Diels-Alder [4+2] Furan->DielsAlder Dienophile RingOpening Hydrogenolysis/ Ring Opening Furan->RingOpening H2, Catalyst MFMC_Synthesis_Workflow start Start step1 Add POCl3 to DMF at 0 °C (Vilsmeier Reagent Formation) start->step1 step2 Add Methyl 2-methylfuran-3-carboxylate at 15 °C step1->step2 step3 Heat mixture to 100 °C for 3 hours step2->step3 step4 Quench reaction by pouring onto ice step3->step4 step5 Adjust pH to 8 with 10% aq. NaOH step4->step5 step6 Filter the resulting solid step5->step6 step7 Wash solid with H2O step6->step7 step8 Dry in vacuo step7->step8 end Obtain MFMC (Yellow Solid) Yield: ~83% step8->end

Caption: Workflow for the synthesis of MFMC.

Step-by-Step Methodology:

  • To a stirred solution of N,N-dimethylformamide (DMF, 9.28 mmol) in a round-bottom flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 7.14 mmol) dropwise. Maintain the temperature at 0 °C.

  • Stir the resulting mixture at 0 °C for 15 minutes to allow for the formation of the Vilsmeier reagent.

  • To this mixture, add methyl 2-methylfuran-3-carboxylate (7.14 mmol) while allowing the temperature to rise to 15 °C.

  • Heat the reaction mixture to 100 °C and maintain stirring for 3 hours. Monitor reaction progress by TLC.

  • After completion, cool the mixture and pour it carefully onto 20 g of crushed ice.

  • Adjust the pH of the aqueous mixture to 8 by the slow addition of 10% aqueous sodium hydroxide solution, keeping the temperature between 0-10 °C.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with cold deionized water (3 x 5 mL).

  • Dry the solid under vacuum to afford Methyl 5-formyl-2-methylfuran-3-carboxylate as a yellow solid (typical yield: 83%). [9]

Protocol 2: Representative Diels-Alder Reaction of MFMC

This protocol illustrates the unique capability of the furan ring to undergo cycloaddition, a key advantage over its benzenoid counterparts.

Step-by-Step Methodology:

  • In a pressure tube, dissolve Methyl 5-formyl-2-methylfuran-3-carboxylate (1.0 equiv) and N-methylmaleimide (1.2 equiv) in toluene (0.5 M).

  • Seal the tube and heat the mixture to 110 °C for 12-18 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the exo-cycloadduct as the major product. The resulting 7-oxabicyclo[2.2.1]heptene derivative is a versatile intermediate for further transformations.

Future Outlook and Conclusion

Methyl 5-formyl-2-methylfuran-3-carboxylate is more than just another bio-based chemical; it is a strategic building block that offers tangible advantages in modern organic synthesis. Its renewable origin addresses the critical need for sustainability, while its unique trifecta of functional groups provides a platform for efficient and creative molecular design.

The key advantages of MFMC are:

  • Enhanced Stability: Superior stability compared to HMF, allowing for a wider process window and cleaner reactions.

  • Unique Reactivity: Access to Diels-Alder chemistry, providing a direct route to complex bicyclic scaffolds not achievable with benzenoid analogues.

  • Synthetic Versatility: Orthogonal functional groups enable selective, stepwise modifications, streamlining the synthesis of complex target molecules.

For researchers in drug discovery, MFMC provides a novel, non-flat, oxygen-rich scaffold to explore new chemical space. [10][11]For materials scientists, it is a gateway to new bio-based polymers and functional materials. [12][13]As the chemical industry continues its shift towards a bio-based economy, the adoption of versatile and robust platform molecules like MFMC will be paramount. Its superior performance characteristics, supported by the data and protocols in this guide, validate its position as a premier building block for the next generation of chemical synthesis.

References

  • Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. National Institutes of Health (PMC).[Link]

  • Selective Synthesis of Formyl‐2‐Furancarboxylic Acid via Enhanced Adsorption of 5‐Hydroxymethylfurfural on Composite Catalysts. ResearchGate.[Link]

  • Special Issue : Catalytic Conversion of Biomass to Furan Compounds. MDPI.[Link]

  • Preparation method of 5-formyl-2-furancarboxylic acid.
  • Upgrading of Biomass-Derived Furans into Value-Added Chemicals. ResearchGate.[Link]

  • Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. ACS Publications.[Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI.[Link]

  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. National Institutes of Health (PMC).[Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate.[Link]

  • Catalytic Transformation of Biomass-Derived Furfurals to Cyclopentanones and Their Derivatives: A Review. ACS Publications.[Link]

  • Synthetic strategy toward furyl- and benzofuryl-containing building blocks for organic materials. ResearchGate.[Link]

  • Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. MDPI.[Link]

  • Bio-Based Chemicals - A 2020 Update. IEA Bioenergy.[Link]

  • Biobased chemicals. GEA.[Link]

  • Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives. Royal Society of Chemistry.[Link]

  • Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ResearchGate.[Link]

  • Synthesis and transformation of furans. ResearchGate.[Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI.[Link]

  • Bio-based Platform Chemicals Market Size & Share 2033. IMARC Group.[Link]

  • Diversity-Oriented Approach to Furan Building Blocks and Their Relevance in Organic Synthesis, Materials Science, and Medicinal Chemistry. ResearchGate.[Link]

  • Bio-based Platform Chemicals. Moodle@Units.[Link]

  • Biomass into chemicals: Conversion of sugars to furan derivatives by catalytic processes. ScienceDirect.[Link]

  • Efficient Reaction Systems for Lignocellulosic Biomass Conversion to Furan Derivatives: A Minireview. National Institutes of Health (PMC).[Link]

  • Bio-based Platform Chemicals and Alternative Feedstocks. ACS Community.[Link]

  • Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. Florida Atlantic University.[Link]

  • Applications of furan and its derivative. Slideshare.[Link]

  • Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. ShareOK.[Link]

Sources

A Critical Examination of Methyl 5-formyl-2-methylfuran-3-carboxylate as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the demand for versatile and efficient building blocks is paramount. Furan derivatives, owing to their prevalence in biologically active molecules and their potential derivation from renewable resources, have garnered significant attention. Among these, Methyl 5-formyl-2-methylfuran-3-carboxylate stands out as a multifunctional intermediate. However, a comprehensive understanding of its limitations is crucial for strategic synthetic planning and the exploration of more robust alternatives. This guide provides an in-depth analysis of the challenges associated with this furanic aldehyde, supported by comparative data, to empower researchers in making informed decisions for their synthetic endeavors.

The Allure and Apparent Versatility

Methyl 5-formyl-2-methylfuran-3-carboxylate possesses a desirable combination of functional groups: an aldehyde, a methyl ester, and a substituted furan ring. This arrangement seemingly offers a rich platform for a variety of chemical transformations, including condensations, oxidations, reductions, and multicomponent reactions, making it an attractive starting material for the synthesis of complex heterocyclic scaffolds relevant to medicinal chemistry.

The synthesis of this intermediate is commonly achieved through the Vilsmeier-Haack formylation of the corresponding methyl 2-methylfuran-3-carboxylate.[1] This electrophilic aromatic substitution proceeds via the formation of a Vilsmeier reagent, which then reacts with the electron-rich furan ring.

Vilsmeier_Haack_Reaction DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Furan_ester Methyl 2-methyl- furan-3-carboxylate Intermediate Iminium Salt Intermediate Furan_ester->Intermediate + Vilsmeier Reagent Product Methyl 5-formyl-2-methyl- furan-3-carboxylate Intermediate->Product Hydrolysis

Figure 1: Simplified workflow of the Vilsmeier-Haack formylation for the synthesis of Methyl 5-formyl-2-methylfuran-3-carboxylate.

Despite its apparent utility, a closer examination reveals several inherent limitations that can hinder its widespread application in complex synthetic campaigns.

Unveiling the Limitations: A Data-Driven Comparison

The utility of a synthetic intermediate is ultimately judged by its performance in key chemical transformations. Here, we dissect the limitations of Methyl 5-formyl-2-methylfuran-3-carboxylate in three common and important reaction classes: the Knoevenagel condensation, the Biginelli reaction, and the Wittig reaction.

Knoevenagel Condensation: A Question of Reactivity and Yield

The Knoevenagel condensation is a cornerstone of C-C bond formation. While furanic aldehydes can participate in this reaction, their performance often falls short when compared to their aromatic counterparts.

AldehydeActive Methylene CompoundCatalystYield (%)Reference
5-HydroxymethylfurfuralEthyl cyanoacetateCa:Ba Carbonates87[2]
5-Substituted furan-2-carboxaldehydesCreatininePiperidine55-80[1]
BenzaldehydeMalononitrileZeolite 4AHigh Conversion[1]

Analysis of Performance:

As the table indicates, Knoevenagel condensations with furan derivatives can provide moderate to good yields.[1][2] However, the electron-withdrawing nature of the ester group at the 3-position and the inherent electronic properties of the furan ring can influence the reactivity of the aldehyde. The presence of both electron-donating (methyl) and electron-withdrawing (formyl, carboxylate) groups on the furan ring creates a complex electronic environment that can affect the electrophilicity of the formyl group.[3]

Limitation: The reactivity of Methyl 5-formyl-2-methylfuran-3-carboxylate in Knoevenagel condensations can be substrate-dependent, and achieving consistently high yields may require careful optimization of reaction conditions. In contrast, simpler aromatic aldehydes like benzaldehyde often provide more reliable and higher yields under standard conditions.

Biginelli Reaction: Navigating a Landscape of Moderate Yields and Side Reactions

The Biginelli reaction, a multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), is a powerful tool in medicinal chemistry. However, the use of furanic aldehydes in this reaction is often associated with challenges.

Aldehydeβ-KetoesterUrea/ThioureaCatalystYield (%)Reference
5-Substituted-2-furaldehydesEthyl acetoacetateUrea/ThioureaGluconic AcidGood to Excellent[4]
Aromatic Aldehydes (general)β-KetoestersUrea/ThioureaAcidLow to Moderate (20-60%)[5]
BenzaldehydeEthyl acetoacetateUreaCuCl/H₂SO₄90.5[6]

Analysis of Performance:

While there are reports of successful Biginelli reactions with furan aldehydes yielding good to excellent results under specific catalytic conditions, the classical Biginelli reaction is often plagued by low to moderate yields, especially with substituted aldehydes.[4][5] The acidic conditions typically employed in the Biginelli reaction can be detrimental to the stability of the furan ring.

Limitation: The acid sensitivity of the furan nucleus in Methyl 5-formyl-2-methylfuran-3-carboxylate presents a significant hurdle in the Biginelli reaction. The acidic environment can lead to ring-opening, polymerization (humin formation), and other side reactions, ultimately diminishing the yield of the desired dihydropyrimidinone. This instability necessitates the use of milder catalysts and carefully controlled reaction conditions, which may not always be practical or high-yielding.

Biginelli_Reaction_Limitations Start Methyl 5-formyl-2-methylfuran-3-carboxylate + β-Ketoester + Urea Acid_Catalyst Acid Catalyst (e.g., HCl) Start->Acid_Catalyst Desired_Product Dihydropyrimidinone Acid_Catalyst->Desired_Product Desired Pathway Side_Reaction1 Furan Ring Opening Acid_Catalyst->Side_Reaction1 Undesired Pathway Side_Reaction2 Polymerization (Humin Formation) Acid_Catalyst->Side_Reaction2 Undesired Pathway

Figure 2: Competing reaction pathways in the acid-catalyzed Biginelli reaction with a furan-based aldehyde.

Wittig Reaction: The Challenge of Ylide Reactivity and Product Stability

The Wittig reaction is a fundamental method for alkene synthesis. The success of this reaction is highly dependent on the nature of both the aldehyde and the phosphorus ylide.

Analysis of Performance:

While specific yield data for the Wittig reaction with Methyl 5-formyl-2-methylfuran-3-carboxylate is scarce in the literature, general principles of reactivity can be applied. The electron-withdrawing ester group on the furan ring can decrease the electrophilicity of the aldehyde, potentially slowing down the reaction with stabilized ylides. Furthermore, the stability of the resulting furan-containing alkene product can be a concern, as substituted furans can be susceptible to oxidation and other degradation pathways.

Limitation: The electronic nature of Methyl 5-formyl-2-methylfuran-3-carboxylate may necessitate the use of more reactive, non-stabilized ylides to achieve efficient conversion in the Wittig reaction. The potential instability of the product further complicates the synthetic utility, requiring careful handling and purification to avoid decomposition.

Inherent Instability of the Furan Core: A Fundamental Hurdle

Beyond its performance in specific reactions, a major limitation of Methyl 5-formyl-2-methylfuran-3-carboxylate lies in the inherent instability of the furan ring itself.

  • Acid Sensitivity: As previously mentioned, the furan ring is susceptible to cleavage under acidic conditions, a common requirement for many organic transformations. This acid-lability can lead to the formation of polymeric materials known as humins, which are often intractable and result in significant yield losses.

  • Oxidative Instability: Furans are known to be sensitive to oxidation, which can lead to ring-opening or the formation of other degradation products.[7] This sensitivity can be problematic during reaction workups, purification, and long-term storage of the compound and its derivatives.

Exploring Superior Alternatives: A Comparative Overview

Given the limitations of Methyl 5-formyl-2-methylfuran-3-carboxylate, it is prudent for synthetic chemists to consider alternative building blocks that offer enhanced stability and reactivity.

Alternative IntermediateKey AdvantagesPotential Applications
Benzaldehyde Derivatives - High chemical stability- Predictable reactivity- Wide commercial availabilitySynthesis of a vast array of aromatic compounds, including pharmaceuticals and materials.
Thiophene-2-carbaldehyde Derivatives - Greater aromatic character and stability compared to furans- Diverse functionalization possibilitiesDevelopment of novel heterocyclic scaffolds with potential biological activity.[8][9][10]
Pyrrole-2-carbaldehyde Derivatives - Important structural motif in natural products and pharmaceuticals- Amenable to various multicomponent reactionsConstruction of complex nitrogen-containing heterocycles.[11][12][13]
2,5-Diformylfuran - Symmetrical structure offering bifunctional reactivitySynthesis of polymers, macrocycles, and other advanced materials.[14][15][16][17]

These alternatives often provide a more robust and reliable platform for complex molecule synthesis, mitigating the risks associated with the inherent instability of the furan ring.

Experimental Protocols: A Guide to Key Transformations

To provide a practical context for the discussed reactions, detailed experimental protocols for the synthesis of Methyl 5-formyl-2-methylfuran-3-carboxylate and a representative Knoevenagel condensation are provided below.

Protocol 1: Synthesis of Methyl 5-formyl-2-methylfuran-3-carboxylate via Vilsmeier-Haack Reaction[1]

Materials:

  • Methyl 2-methylfuran-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • 10% aq. NaOH

  • Water

Procedure:

  • Cool a flask containing DMF to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the DMF while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes to form the Vilsmeier reagent.

  • Add methyl 2-methylfuran-3-carboxylate to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Pour the reaction mixture onto ice.

  • Adjust the pH to 8 with 10% aq. NaOH at 0-10 °C.

  • Filter the resulting solid, wash with water, and dry under vacuum to afford the product.

Protocol 2: Knoevenagel Condensation of a 5-Substituted Furan-2-carboxaldehyde with Creatinine[1]

Materials:

  • 5-Substituted furan-2-carboxaldehyde

  • Creatinine

  • Acetic anhydride

  • Acetic acid

  • Piperidine

Procedure:

  • In a round-bottom flask, combine the 5-substituted furan-2-carboxaldehyde, creatinine, acetic anhydride, and acetic acid.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent to obtain the pure product.

Conclusion and Future Outlook

Methyl 5-formyl-2-methylfuran-3-carboxylate, while appearing to be a versatile synthetic intermediate, possesses significant limitations that must be carefully considered. Its susceptibility to acidic conditions, oxidative degradation, and potentially modest reactivity in key transformations can compromise its utility in complex, multi-step syntheses. Researchers and drug development professionals are encouraged to evaluate more stable and reactive alternatives, such as thiophene and pyrrole-based aldehydes or even robust aromatic aldehydes, to enhance the efficiency and reliability of their synthetic routes.

Future research in this area should focus on the development of novel, highly stable furan-based building blocks and milder, more efficient catalytic systems that can overcome the inherent challenges associated with the furan core. By critically assessing the limitations of existing intermediates and actively seeking superior alternatives, the scientific community can continue to advance the field of organic synthesis and accelerate the discovery of new and impactful molecules.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. International Journal of Drug Design and Discovery, 3(3), 849-853.
  • García-Vázquez, A., et al. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
  • Kumar, A., & Kumar, S. (2022). Recent developments in Knoevenagel condensation reaction: A review. Journal of the Indian Chemical Society, 99(6), 100495.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (2018, February 6). Retrieved from [Link]

  • Christensen, E., et al. (2020). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. ACS Omega, 5(6), 2879–2885.
  • Biginelli reaction – Knowledge and References. Taylor & Francis. (n.d.). Retrieved from [Link]

  • Duff Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Yakaiah, P., et al. (2023).
  • Raza, A., et al. (2013).
  • Peeters, J., et al. (2020). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem, 13(17), 4384-4404.
  • Wang, Z., et al. (2019). The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. Combinatorial Chemistry & High Throughput Screening, 22(8), 548-555.
  • Wu, P., et al. (2018).
  • Furan synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A new multi-component condensation was discovered during the reaction of a urea, β-keto ester, and formaldehyde. Frontiers in Chemistry. (2018).
  • García-Vázquez, A., et al. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
  • A deconstruction–reconstruction strategy for pyrimidine diversification. (2021).
  • Stereoselective Biginelli-like reaction catalyzed by a chiral phosphoric acid bearing two hydroxy groups. (2019). RSC Advances, 9(52), 30285-30292.
  • Wu, P., et al. (2018).
  • Zhang, Z., et al. (2022). Sustainable Catalytic Synthesis of 2,5-Diformylfuran from Various Carbohydrates.
  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2001).
  • CN102627627A - Synthesis method of 2-thiophenecarbaldehyde - Google Patents. (n.d.).
  • Yakaiah, P., et al. (2023).
  • Multicomponent reactions for the synthesis of pyrroles. (2010). Chemical Society Reviews, 39(6), 2182-2202.
  • Esters of furan dicarboxylic acids (DAFs) were synthesized by a one-pot reaction between marine biomass-derived galactaric acid and bioalcohol under solvent-free conditions and were fully character. (2019). ACS Omega, 5(1), 103-111.
  • Liu, B., et al. (2016). Selective Synthesis of 2,5-Diformylfuran and 2,5-Furandicarboxylic Acid from 5-Hydroxymethylfurfural and Fructose Catalyzed by Magnetically Separable Catalysts. Energy & Fuels, 30(7), 5751–5759.
  • Green Chemistry Approaches to the Synthesis of 5-Alkoxycarbonyl-4-aryl-3,4- dihydropyrimidin-2(1H)-ones by a Three-Component Coupling of One-Pot Condensation Reaction: Comparison of Ethanol, Water, and Solvent-free Conditions. (2003). Organic Letters, 5(21), 3863–3865.
  • A Comparative Guide to Furan Synthesis: Benchmarking the Paal-Knorr Synthesis. Benchchem. (n.d.).
  • Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2021). Kuwait Journal of Science, 48(2).
  • Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. (2004). Molecules, 9(8), 643-651.
  • Raza, A., et al. (2013).
  • G
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023).
  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. (n.d.).
  • Synthesis of 2,5-diformylfuran from renewable carbohydrates and its applications: A review. (2021). Renewable and Sustainable Energy Reviews, 151, 111550.
  • An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. (2014). Molecules, 19(7), 9571-9584.
  • Paal–Knorr synthesis of pyrroles. (2018). RSC Advances, 8(63), 36156-36174.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 795.
  • The Biginelli Dihydropyrimidine Synthesis. (2012). Synlett, 23(10), 1427-1446.
  • Oxidation of furans (Review). (1985). Russian Chemical Reviews, 54(3), 262-276.
  • Furan Oxidations in Organic Synthesis: Recent Advances and Applications. (2004). Current Organic Chemistry, 8(13), 1283-1307.
  • Diastereodivergent organocatalysis for the asymmetric synthesis of chiral annulated furans. (2014).
  • Twice as Nice: The Duff Formylation of Umbelliferone Revised. (2021). Molecules, 26(24), 7551.
  • THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. (2008). University of Illinois Urbana-Champaign.
  • Oxidative Cleavage of Furans. (2004). Organic Reactions. John Wiley & Sons, Inc.

Sources

Spectroscopic Comparison Guide: Methyl 5-formyl-2-methylfuran-3-carboxylate (MFMC) vs. Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Methyl 5-formyl-2-methylfuran-3-carboxylate (MFMC) represents a highly functionalized furan derivative, distinct from the common biomass platform chemical 5-Hydroxymethylfurfural (HMF). While HMF is prone to rapid degradation (humin formation), MFMC features a stabilized "push-pull" electronic system due to the electron-withdrawing ester at C3 and the electron-donating methyl group at C2.

This guide provides a technical comparison of MFMC against its direct precursor (Methyl 2-methylfuran-3-carboxylate ) and its biomass analogue (HMF ). It is designed for medicinal chemists utilizing furan scaffolds for drug discovery (e.g., anti-inflammatory agents) and material scientists developing stable bio-based building blocks.

Structural & Electronic Logic

To interpret the spectroscopy accurately, one must understand the electronic environment of the furan ring protons.

  • The "Singlet" Diagnostic (MFMC): The trisubstituted nature of MFMC (positions 2, 3, and 5) leaves only one proton on the ring (C4-H). This proton appears as a sharp singlet because there are no adjacent protons for coupling.

  • The "Doublet" Diagnostic (HMF/Precursor): Less substituted analogues (like HMF) possess two adjacent ring protons (C3-H and C4-H), resulting in distinct doublets with characteristic coupling constants (

    
    ).
    
Molecular Comparison Table
FeatureMFMC (Target) Precursor (No CHO) HMF (Analogue)
Formula



C2 Substituent Methyl (

)
Methyl (

)
H
C3 Substituent Carboxylate (

)
Carboxylate (

)
H
C5 Substituent Formyl (

)
HFormyl (

)
Ring Protons 1 (Singlet) 2 (Doublets) 2 (Doublets)
Stability High (Solid, storable)High (Liquid/Solid)Low (Hygroscopic, polymerizes)

Spectroscopic Characterization Data

The following data distinguishes MFMC from its analogues. Data is synthesized from standard Vilsmeier-Haack formylation products [1, 2].

A. Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-d6, 400 MHz[1]

Proton AssignmentMFMC (Target)

(ppm)
Precursor

(ppm)
HMF

(ppm)
Aldehyde (-CHO) 9.56 (s, 1H) Absent9.55 (s, 1H)
Furan Ring C4-H 7.47 (s, 1H) 6.60 (d,

)
7.49 (d,

)
Furan Ring C3/C5-H Substituted7.45 (d,

)
6.60 (d,

)
Ester Methyl (-OCH3) 3.87 (s, 3H)3.78 (s, 3H)Absent
C2-Methyl (-CH3) 2.69 (s, 3H)2.55 (s, 3H)Absent
Hydroxymethyl (-CH2-) AbsentAbsent4.50 (s, 2H)

Key Identification Logic:

  • Check 9.5 ppm: If absent, you have the Precursor.

  • Check 7.5 ppm Region:

    • Singlet? You have MFMC (Target).

    • Doublet? You have HMF or a regioisomer.

B. Infrared Spectroscopy (FT-IR)
  • MFMC: Shows two distinct carbonyl stretches due to the different electronic environments.

    • 
       (Ester): ~1715-1725 
      
      
      
      (Higher frequency).
    • 
       (Aldehyde): ~1660-1680 
      
      
      
      (Lower frequency due to conjugation with the furan ring).
  • Precursor: Shows only one strong carbonyl stretch (Ester) at ~1720

    
    .
    

Experimental Protocols

The synthesis of MFMC is typically achieved via Vilsmeier-Haack formylation of the precursor. This method is preferred over direct biomass degradation for pharmaceutical purity.

Protocol: Vilsmeier-Haack Formylation of Methyl 2-methylfuran-3-carboxylate

Reagents:

  • Methyl 2-methylfuran-3-carboxylate (1.0 eq)[1]

  • Phosphorus Oxychloride (

    
    , 1.1 eq)
    
  • Dimethylformamide (DMF, 1.3 eq - Acts as reactant and solvent)

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under

    
    , add anhydrous DMF. Cool to 0°C using an ice bath.
    
  • Vilsmeier Reagent Formation: Add

    
     dropwise over 15 minutes. The solution will turn slightly yellow/viscous (formation of chloroiminium ion). Stir at 0°C for 15 minutes.
    
  • Substrate Addition: Add Methyl 2-methylfuran-3-carboxylate dropwise (neat or dissolved in minimal DMF) at 15°C.

  • Reaction: Heat the mixture to 100°C and stir for 3 hours. Note: High temperature is required to overcome the electron-withdrawing effect of the existing ester group.

  • Quenching: Pour the reaction mixture onto crushed ice (20g per g of substrate).

  • Neutralization: Adjust pH to 8 using 10% aqueous NaOH. Keep temperature <10°C to prevent ester hydrolysis.

  • Isolation: Filter the resulting yellow precipitate. Wash with cold water (

    
    ).
    
  • Drying: Dry in vacuo to afford MFMC as a yellow solid (Typical Yield: 80-85%).

Visualizations

Diagram 1: Spectroscopic Decision Tree

Use this logic flow to identify your compound from crude reaction mixtures.

NMR_Logic Start Analyze 1H NMR Spectrum (DMSO-d6) CheckAldehyde Is there a signal at ~9.5 ppm? Start->CheckAldehyde CheckSplitting Check Splitting at ~7.5 ppm CheckAldehyde->CheckSplitting Signal Present Result_Precursor IDENTIFIED: Precursor (Methyl 2-methylfuran-3-carboxylate) CheckAldehyde->Result_Precursor No Signal Result_HMF IDENTIFIED: HMF (5-Hydroxymethylfurfural) CheckSplitting->Result_HMF Doublet (J~3.5Hz) Result_MFMC IDENTIFIED: MFMC (Target Molecule) CheckSplitting->Result_MFMC Singlet (1H)

Caption: Logical workflow for distinguishing MFMC from common analogues using proton NMR splitting patterns.

Diagram 2: Synthesis & Mechanism Workflow

Visualizing the Vilsmeier-Haack transformation.

Synthesis_Flow Reagents DMF + POCl3 (0°C) Intermediate Chloroiminium Ion (Active Species) Reagents->Intermediate Activation Reaction Reaction: 100°C, 3 Hours Intermediate->Reaction Substrate Precursor: Methyl 2-methylfuran- 3-carboxylate Substrate->Reaction Nucleophilic Attack Quench Quench: Ice/NaOH (pH 8) Reaction->Quench Hydrolysis Product Product (MFMC): Yellow Solid (Yield ~83%) Quench->Product Precipitation

Caption: Step-by-step synthesis pathway for MFMC via Vilsmeier-Haack formylation.

References

  • ChemicalBook. (2021). Synthesis of Methyl 5-formyl-2-methylfuran-3-carboxylate; Patent WO2021/7477.[1] Retrieved from

  • PubChem. (2025).[2][3] Ethyl 5-formyl-2-methylfuran-3-carboxylate (Analogue Spectral Data). National Library of Medicine. Retrieved from

  • National Institute of Standards and Technology (NIST). Furan Derivatives Mass Spectrometry Data. Retrieved from

  • SpectraBase. 1H NMR of Furan Carboxylates. Wiley Science Solutions. Retrieved from [2]

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from Different Furan Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This five-membered aromatic heterocycle, containing a single oxygen atom, is a versatile pharmacophore that can be readily derived from renewable biomass sources.[3][4] The inherent versatility of the furan ring allows for a diverse range of chemical modifications, leading to derivatives with a wide spectrum of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[1][5][6]

This guide provides an in-depth technical comparison of the biological activities of compounds synthesized from various key furan precursors. We will delve into the structure-activity relationships, present supporting experimental data, and provide detailed protocols for the evaluation of these compounds, offering a valuable resource for researchers in drug discovery and development.

The Influence of the Precursor on Biological Activity: A Comparative Overview

The choice of the starting furan precursor significantly influences the synthetic routes available and, consequently, the types of derivatives that can be generated. This, in turn, dictates the potential biological activities of the resulting compounds. Here, we compare derivatives from four key furan precursors: furfural, 2-furoic acid, furfurylamine, and 5-hydroxymethylfurfural (HMF).

Derivatives from Furfural: A Gateway to Diverse Bioactivity

Furfural, readily obtainable from the dehydration of pentose sugars found in hemicellulose, is a primary building block for a vast array of furan derivatives.[7] Its aldehyde functionality provides a reactive handle for the synthesis of Schiff bases, chalcones, and other intermediates that lead to compounds with significant biological activities.[8]

Antimicrobial Activity: Furfural-derived compounds, particularly nitrofurans, are well-known for their potent antibacterial properties.[1] The mechanism of action for nitrofurans involves the enzymatic reduction of the nitro group within bacterial cells to form highly reactive intermediates. These intermediates can then damage bacterial DNA, ribosomes, and other crucial macromolecules, leading to cell death.[6]

Antioxidant Activity: Schiff bases derived from the condensation of furfural with various aromatic amines have demonstrated notable antioxidant properties. The imine linkage and the furan ring system contribute to the radical scavenging capabilities of these molecules.[8]

2-Furoic Acid Derivatives: Scaffolds for Potent Therapeutic Agents

2-Furoic acid, which can be produced by the oxidation of furfural, serves as a versatile precursor for a range of bioactive molecules, including esters, amides, and hydrazides.[5] Its carboxylic acid group allows for straightforward derivatization to explore a wide chemical space.

Anticancer Activity: Furan-2-carboxamide derivatives have shown significant cytotoxic effects against various cancer cell lines.[9] These compounds can induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, some derivatives have been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of the tumor suppressor PTEN.[9]

Anti-inflammatory Activity: The furoate moiety, derived from 2-furoic acid, is a key component of the potent anti-inflammatory corticosteroid, mometasone furoate. This structural feature enhances the drug's penetration into tissues and improves its metabolic stability.[10]

Furfurylamine Derivatives: Building Blocks for Bioactive Amines

Furfurylamine, synthesized through the reductive amination of furfural, is a valuable primary amine for the synthesis of a variety of pharmacologically active compounds.[11][12]

Diuretic Activity: Furfurylamine is a key intermediate in the synthesis of furosemide, a potent loop diuretic used to treat fluid retention and high blood pressure.[5] The furan nucleus is a critical part of the pharmacophore responsible for its diuretic effect.

Antioxidant and Plant Growth Regulatory Activities: Novel α-furfuryl-2-alkylaminophosphonates, synthesized from furfurylamine, have demonstrated both antioxidant and plant growth regulatory activities.[13]

5-Hydroxymethylfurfural (HMF) Derivatives: From Biomass to Bioactivity

5-Hydroxymethylfurfural (HMF) is a key platform chemical derived from the dehydration of hexose sugars like fructose and glucose.[14][15] Its bifunctional nature, possessing both an aldehyde and a hydroxyl group, makes it an excellent precursor for a wide range of chemical transformations.[16]

Anticancer Activity: Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, synthesized from HMF, have been studied for their cytotoxic effects against various cancer cell lines.[17]

Comparative Analysis of Biological Activity: Quantitative Data

The following tables summarize the biological activities of representative furan derivatives, categorized by their precursor. This data is intended to provide a comparative overview and should be interpreted in the context of the specific experimental conditions reported in the cited literature.

Table 1: Antimicrobial Activity of Furan Derivatives

PrecursorDerivative ClassTest OrganismMIC (µg/mL)Reference
FurfuralNitrofuranE. coli64[10]
FurfuralAryl furan derivativeS. aureus & E. coli- (Significant Action)[10]
2-Furoic AcidCarbamothioyl-furan-2-carboxamideVarious Bacteria150.7–295[6]
2-Furoic AcidCarbamothioyl-furan-2-carboxamideVarious Fungi120.7–190[6]
5-Nitrofuran5-Nitrofuryl-propen-1-onesS. aureus- (QSAR study)[18]

Table 2: Anticancer Activity of Furan Derivatives

PrecursorDerivative ClassCell LineIC50 (µM)Reference
2-Furoic AcidCarbamothioyl-furan-2-carboxamideHepG2 (Liver)- (33.29% viability at 20 µg/mL)[6]
2-Furoic AcidFuran-based pyridinoneKYSE70 & KYSE150 (Esophageal)- (IC50 of 0.655 µg/mL)[19]
α-Haloketones & β-DicarbonylsFuran derivativeHeLa (Cervical)0.08 - 8.79[9]
Furo[2,3-d]pyrimidineFuropyrimidine derivativeHS 578T (Breast)1.51[20]

Experimental Protocols for Biological Activity Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities of furan derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][21]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (broth only)

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a suspension of the test bacterium in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Controls: Include a positive control well with a known antibiotic, a negative control well with uninoculated broth, and a growth control well with inoculated broth but no test compound.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[22][23] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)

  • Test compounds

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furan derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[7][12]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compounds dissolved in a suitable solvent

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a 96-well plate or cuvette, mix a solution of the test compound at various concentrations with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

  • EC50 Determination: Determine the EC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals.

Mechanistic Insights and Structure-Activity Relationships

Understanding the molecular mechanisms of action and the relationship between the chemical structure and biological activity is crucial for the rational design of more potent and selective furan-based drugs.[2]

Antimicrobial Mechanism: As previously mentioned, the antimicrobial action of nitrofurans is attributed to the formation of reactive intermediates that damage bacterial cellular components.[6] The electron-withdrawing nature of the nitro group is critical for this activity.

Anticancer Mechanisms: Furan derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of key enzymes like topoisomerase, and modulation of signaling pathways such as PI3K/Akt and Wnt/β-catenin.[6][9] The substitution pattern on the furan ring and the nature of the appended functional groups significantly influence the potency and selectivity of these compounds. For example, the presence of electron-withdrawing groups at the 2- and 5-positions of the furan ring can enhance anticancer activity.[6]

Anti-inflammatory Mechanisms: The anti-inflammatory effects of furan derivatives can be attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2).[5][6]

Visualizing Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

Synthesis_from_Furfural Furfural Furfural Schiff_Base Schiff Base Furfural->Schiff_Base Condensation with Amines Nitrofurans Nitrofurans Furfural->Nitrofurans Nitration & Derivatization Antioxidant Antioxidant Activity Schiff_Base->Antioxidant Antimicrobial Antimicrobial Activity Nitrofurans->Antimicrobial

Caption: Synthetic pathways from furfural to bioactive compounds.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Furan Derivatives A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability & IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Nitrofuran Nitrofuran Derivative Reactive_Intermediates Reactive Intermediates Nitrofuran->Reactive_Intermediates Enzymatic Reduction DNA Bacterial DNA Reactive_Intermediates->DNA Damage Ribosomes Ribosomes Reactive_Intermediates->Ribosomes Damage Cell_Death Cell Death DNA->Cell_Death Ribosomes->Cell_Death

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 5-formyl-2-methylfuran-3-carboxylate: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the synthesis and application of novel compounds like Methyl 5-formyl-2-methylfuran-3-carboxylate represent the forefront of innovation. However, with great discovery comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the final step of a compound's lifecycle: its disposal. This guide provides a comprehensive, experience-driven framework for the proper disposal of Methyl 5-formyl-2-methylfuran-3-carboxylate, moving beyond mere procedural lists to instill a deep understanding of the principles that govern safe laboratory practice.

I. Hazard Assessment: Understanding the "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. The molecular architecture of Methyl 5-formyl-2-methylfuran-3-carboxylate suggests the following considerations:

  • Furan Moiety: Furan and its derivatives can exhibit toxicity and are often treated as potentially hazardous. Some furan-containing compounds are known to be irritants or have other health effects.

  • Aldehyde Group: Aldehydes are a reactive class of compounds. They can be irritants to the skin, eyes, and respiratory tract. Some aldehydes are also sensitizers or have greater toxicological concerns.[1]

  • Carboxylate Ester: While many simple esters have low toxicity, they should still be handled with care. The overall toxicological profile of the molecule is a combination of its constituent parts.

  • Unknown Toxicity: As a research chemical, the full toxicological profile of Methyl 5-formyl-2-methylfuran-3-carboxylate is likely not yet fully characterized. Therefore, it is prudent to treat it as a substance with unknown toxicity, affording it the highest level of precaution.[2]

Given these factors, under no circumstances should this compound be disposed of down the drain or in regular trash.[3] Such actions can lead to unforeseen chemical reactions in the drainage system and contaminate waterways.[4]

II. Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling Methyl 5-formyl-2-methylfuran-3-carboxylate for disposal:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes of the chemical or its solutions, which could be irritating or damaging to the eyes.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times.Prevents skin contact. Given the aldehyde functionality, skin irritation is a primary concern.
Body Protection A flame-resistant laboratory coat, fully fastened.Protects street clothing from contamination and provides a removable barrier in case of a spill.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling large quantities or if there is a risk of aerosolization. Work should always be conducted in a well-ventilated area, preferably a chemical fume hood.The volatility of the compound may not be known. The aldehyde group suggests a potential for respiratory irritation.

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of Methyl 5-formyl-2-methylfuran-3-carboxylate is to treat it as hazardous chemical waste. This involves careful segregation, packaging, and labeling for collection by a licensed hazardous waste disposal company.[5]

Step 1: Segregation at the Source

Proper waste segregation is crucial to prevent dangerous chemical reactions within waste containers.[6]

  • Designate a specific, labeled waste container for Methyl 5-formyl-2-methylfuran-3-carboxylate and any materials contaminated with it.

  • Do not mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, unless the compatibility is known and verified. The aldehyde group, in particular, can be sensitive to such reagents.

Step 2: Preparing the Waste for Collection
  • For pure compound (solid or liquid):

    • Place the compound in a clearly labeled, sealed, and chemically compatible container. A glass bottle with a screw cap is generally suitable. Ensure the container is in good condition and will not leak.

    • If the original container is to be disposed of, ensure it is empty and triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.[3]

  • For contaminated materials (e.g., filter paper, gloves, absorbent pads):

    • Place these materials in a sealed, heavy-duty plastic bag or a designated solid waste container.

    • Ensure that any sharp objects, such as contaminated needles or broken glassware, are placed in a puncture-proof sharps container before being added to the solid waste.

Step 3: Labeling the Waste Container

Accurate and detailed labeling is a regulatory requirement and essential for the safety of waste handlers.[7] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "Methyl 5-formyl-2-methylfuran-3-carboxylate"

  • The CAS Number, if known.

  • The approximate quantity of waste.

  • The date the waste was first added to the container.

  • The primary hazards (e.g., "Irritant," "Handle with Caution - Toxicity Unknown").

Step 4: Storage Pending Disposal

Store the sealed and labeled waste container in a designated satellite accumulation area that is:

  • Close to the point of generation.[8]

  • Under the control of laboratory personnel.[8]

  • Away from ignition sources and incompatible chemicals.[9]

  • In a well-ventilated area.[6]

Step 5: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5] Provide them with all the information from the waste label.

IV. Decision-Making for Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 5-formyl-2-methylfuran-3-carboxylate.

DisposalWorkflow start Start: Disposal of Methyl 5-formyl-2-methylfuran-3-carboxylate assess_form Assess the form of the waste start->assess_form pure_compound Pure Compound (Solid or Liquid) assess_form->pure_compound Pure contaminated_materials Contaminated Materials (Gloves, Paper, etc.) assess_form->contaminated_materials Contaminated package_pure Package in a sealed, labeled, compatible container pure_compound->package_pure package_contaminated Package in a sealed, labeled, heavy-duty bag or container contaminated_materials->package_contaminated label_waste Label container with 'Hazardous Waste', full chemical name, and known hazards package_pure->label_waste package_contaminated->label_waste store_waste Store in a designated satellite accumulation area label_waste->store_waste contact_ehs Contact EHS or a licensed waste disposal company for pickup store_waste->contact_ehs

Caption: Disposal workflow for Methyl 5-formyl-2-methylfuran-3-carboxylate.

V. Emergency Procedures: Preparing for the Unexpected

In the event of a spill or exposure, immediate and correct action is critical.

  • Minor Spill (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material such as vermiculite or sand.[10]

    • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Major Spill (outside a chemical fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Close the laboratory doors to contain the spill.

    • Contact your institution's emergency response team or EHS from a safe location. Do not attempt to clean up a large spill without proper training and equipment.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

VI. Conclusion: A Culture of Safety

The responsible disposal of research chemicals like Methyl 5-formyl-2-methylfuran-3-carboxylate is not merely a regulatory hurdle but a cornerstone of a robust safety culture. By understanding the chemical nature of the compounds we work with and adhering to established best practices, we protect ourselves, our colleagues, and the environment. When in doubt, always err on the side of caution and consult with your institution's safety professionals.

VII. References

  • Environmental Marketing Services. (n.d.). Safe Disposal of Laboratory Chemicals. Retrieved from [Link]

  • Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]

  • MedPro Disposal. (2020, February 27). How To Dispose Of Lab Chemicals. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl formate. Retrieved from [Link]

  • CSG. (2024, April 12). Disposing of unknown chemicals - Pioneering new techniques. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2019, May 21). Regulatory consensus on health care waste issues fact sheet. Retrieved from [Link]

  • Purdue University Environmental Health and Safety. (n.d.). Unknown Chemicals. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-formyl-2-methyl-3-furoate. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Chen, J., et al. (2021). A general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons. Science Advances, 7(48), eabh1533.

  • National Center for Biotechnology Information. (n.d.). Environmental Aldehyde Sources and the Health Implications of Exposure. PubMed Central. Retrieved from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Unknowns. Retrieved from [Link]

  • Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • MDPI. (n.d.). A Technical Feasibility Assessment of Chemically Recycling PET Fibers Through Glycolysis to Produce Functional Oligoesters. Retrieved from [Link]

  • CLEAPSS Science. (n.d.). Student Safety Sheets. Retrieved from [Link]

Sources

A Researcher's Comprehensive Guide to Safely Handling Methyl 5-formyl-2-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 5-formyl-2-methylfuran-3-carboxylate. This document is structured to offer a deep, technically-grounded understanding of the necessary precautions, handling protocols, and disposal methods for this compound. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following recommendations are synthesized from data on structurally similar furan-based aldehydes and carboxylates to ensure a conservative and robust safety margin.

Immediate Safety and Hazard Assessment

Methyl 5-formyl-2-methylfuran-3-carboxylate combines a furan ring, an aldehyde, and a carboxylate group. This unique structure necessitates a cautious approach. Furan derivatives can be toxic and some are considered potential carcinogens.[1][2] Aldehydes are often irritants and can be sensitizers. Therefore, it is crucial to handle this compound with care to avoid exposure.

Assumed Primary Hazards:

  • Skin and Eye Irritation: Similar furan compounds are known to cause skin and serious eye irritation.[3][4]

  • Respiratory Tract Irritation: Vapors or dust from similar compounds may cause respiratory irritation.[3]

  • Potential for Toxicity: Some furan derivatives are harmful if inhaled or ingested.[5][6]

Key Physical and Chemical Properties (Inferred)
PropertyInferred Value/CharacteristicRationale
Physical State Likely a solid or liquidBased on similar substituted furans.
Volatility ModerateThe presence of the ester and aldehyde groups may increase the boiling point compared to simpler furans.
Solubility Likely soluble in organic solventsTypical for compounds of this nature.
Reactivity Incompatible with strong oxidizing agents and basesA common characteristic of aldehydes and esters.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling Methyl 5-formyl-2-methylfuran-3-carboxylate. The selection of appropriate PPE is critical to prevent skin and eye contact, as well as inhalation of any dust or vapors.[8]

Core PPE Requirements
  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact.[9][10] If prolonged contact or immersion is anticipated, select gloves with a higher level of chemical resistance. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[9] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[11][12]

  • Body Protection: A standard laboratory coat is required.[10] For larger quantities or when there is a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[11]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If a fume hood is not available or if there is a risk of generating aerosols, a respirator may be necessary.[8]

Experimental Workflow: Step-by-Step Handling Procedures

Adherence to a strict protocol is paramount to ensure safety and experimental integrity.

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Gather Materials: Have all necessary equipment, including spatulas, weigh boats, and solvent containers, readily available.

  • Don PPE: Put on all required personal protective equipment before handling the chemical.

  • Weighing: Carefully weigh the desired amount of Methyl 5-formyl-2-methylfuran-3-carboxylate in a tared weigh boat inside the fume hood. Avoid creating dust.

Dissolution and Transfer
  • Solvent Addition: Add the appropriate solvent to the vessel that will contain the final solution.

  • Transfer of Solid: Carefully transfer the weighed solid into the solvent. Use a funnel if necessary to avoid spills.

  • Dissolution: Gently swirl or stir the mixture until the solid is fully dissolved. If necessary, use a sonicator or vortex mixer within the fume hood.

  • Container Sealing: Securely cap the container immediately after preparation to prevent the release of vapors.[13]

Decision-Making for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the scale of the experiment and potential for exposure.

PPE_Selection cluster_0 Experimental Scale cluster_1 Potential for Exposure cluster_2 Required PPE Small Scale (<1g) Small Scale (<1g) Low (Contained System) Low (Contained System) Small Scale (<1g)->Low (Contained System) If High (Open System/Aerosol) High (Open System/Aerosol) Small Scale (<1g)->High (Open System/Aerosol) If Large Scale (>1g) Large Scale (>1g) Large Scale (>1g)->High (Open System/Aerosol) Likely Standard PPE Standard PPE (Gloves, Goggles, Lab Coat) Low (Contained System)->Standard PPE Enhanced PPE Enhanced PPE (Chemical Resistant Gloves, Face Shield, Respirator) High (Open System/Aerosol)->Enhanced PPE

Sources

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Methyl 5-formyl-2-methylfuran-3-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.